Thiobenzanilide
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
N-phenylbenzenecarbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NS/c15-13(11-7-3-1-4-8-11)14-12-9-5-2-6-10-12/h1-10H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOQKCADLPNLYCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=S)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3060908 | |
| Record name | Benzenecarbothioamide, N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3060908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
636-04-4 | |
| Record name | Thiobenzanilide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=636-04-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenecarbothioamide, N-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636044 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiobenzanilide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2580 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenecarbothioamide, N-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenecarbothioamide, N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3060908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thiobenzanilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.226 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Thiobenzanilide chemical properties and IUPAC name
An In-depth Technical Guide to Thiobenzanilide: Chemical Properties, Synthesis, and Applications
Introduction
This compound, known by its IUPAC name N-phenylbenzenecarbothioamide, is an aromatic thioamide that has garnered significant interest in synthetic organic chemistry and medicinal chemistry.[1] As a structural analog of benzanilide where the carbonyl oxygen is replaced by sulfur, it possesses unique chemical properties and reactivity that make it a valuable building block for various heterocyclic compounds and a compelling scaffold in drug discovery.[2][3] This guide provides a comprehensive overview of its core chemical properties, synthesis methodologies, reactivity, and its emerging applications for researchers and drug development professionals.
Key Identifiers:
-
IUPAC Name: N-phenylbenzenecarbothioamide[1]
-
Synonyms: N-Phenylthiobenzamide, N-Thiobenzoylaniline, this compound[1]
-
CAS Number: 636-04-4[1]
-
Molecular Formula: C₁₃H₁₁NS[1]
-
Molecular Weight: 213.30 g/mol [1]
Caption: 2D Chemical Structure of this compound (N-phenylbenzenecarbothioamide).
Physicochemical Properties
This compound is a white to light yellow crystalline solid.[1] Its properties are largely dictated by the thioamide functional group (-CSNH-), which imparts distinct characteristics compared to its amide counterpart. The C=S bond is longer and weaker than a C=O bond, and the thioamide group is a stronger hydrogen bond donor but a weaker acceptor.[4] It exhibits low solubility in water but is soluble in organic solvents such as ethanol and acetone.[1]
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₁NS | [1][5] |
| Molecular Weight | 213.30 g/mol | [1] |
| Appearance | White to light yellow crystalline solid | [1] |
| Solubility | Low in water; soluble in ethanol, acetone. | [1] |
| SMILES | C(NC1=CC=CC=C1)(=S)C2=CC=CC=C2 | [1] |
| InChI Key | BOQKCADLPNLYCZ-UHFFFAOYSA-N | [1] |
Synthesis of this compound
The synthesis of thiobenzanilides can be achieved through several routes. The two most prominent methods are the thionation of the corresponding benzanilide and the Willgerodt-Kindler reaction.
Thionation of Benzanilide
A traditional and straightforward method involves the conversion of a benzanilide to its thio-analog using a thionating agent.[2][6] The most common reagents for this transformation are Lawesson's reagent or phosphorus pentasulfide (P₂S₅) in a dry solvent like pyridine.[6]
Reaction: C₆H₅CONHC₆H₅ + P₂S₅ → C₆H₅CSNHC₆H₅
This method is effective but often requires stoichiometric amounts of the thionating agent, which can present challenges in purification.
Willgerodt-Kindler Reaction
The Willgerodt-Kindler (WK) reaction is a powerful one-pot synthesis that produces thioamides from an aldehyde, an amine, and elemental sulfur.[2] While conventional WK reactions often require harsh conditions and give moderate yields, recent advancements have significantly improved its efficiency.[2][7] A highly effective modification involves the use of a catalytic amount of a base, such as sodium sulfide nonahydrate (Na₂S·9H₂O).[7][8]
Expertise & Experience: The addition of a base catalyst is a critical process optimization. The base facilitates the nucleophilic cleavage of the elemental sulfur ring (S₈), forming reactive polysulfide anions.[7][8] These anions are more effective nucleophiles than the amine itself, accelerating the reaction rate and leading to significantly higher yields (up to 91%) under milder conditions.[7] This catalytic approach avoids the need for microwave techniques or severe heating often associated with the classic WK reaction.[2][8]
Caption: Workflow for the base-catalyzed Willgerodt-Kindler synthesis of this compound.
Experimental Protocol: Catalytic Willgerodt-Kindler Synthesis
This protocol describes a self-validating system where the successful formation of the product in high yield confirms the efficacy of the catalytic approach.
-
Preparation: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add aniline (1.0 mmol), benzaldehyde (1.0 mmol), and elemental sulfur (1.5 mmol).
-
Solvent and Catalyst Addition: Add dimethylformamide (DMF) as the solvent (approx. 5 mL). Introduce a catalytic amount of sodium sulfide nonahydrate (Na₂S·9H₂O), typically 10-15 mol%.[8]
-
Reaction: Heat the reaction mixture at a specified temperature (e.g., 100-120 °C) and stir for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Chemical Reactivity and Characterization
The thioamide group is the center of this compound's reactivity. It can undergo various chemical transformations, with oxidation being a prominent example.
Oxidation
Oxidation of this compound typically targets the sulfur atom. Treatment with an oxidizing agent like Jones reagent (CrO₃ in acidified acetone) converts the thiocarbonyl group back to a carbonyl group, yielding the corresponding benzanilide.[6] This reaction is often used for structural confirmation and demonstrates the lability of the C=S bond under oxidative stress.[6][9]
Spectroscopic Characterization
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound is a key tool for its identification. Characteristic bands include N-H stretching vibrations in the region of 3450-3100 cm⁻¹.[6][10] The C=S stretching vibration, often referred to as the "thioamide band," is more complex and appears at lower wavenumbers than the C=O stretch of an amide, typically in the 1250-1020 cm⁻¹ region.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure, showing characteristic signals for the aromatic protons and carbons, as well as the N-H proton.[11]
-
UV-Visible Spectroscopy: Thioamides exhibit characteristic electronic transitions. A long-wavelength, low-intensity absorption is typically assigned to an n → π* transition, while a higher-intensity band corresponds to a π → π* transition.[12]
Applications in Drug Development
The thioamide moiety is a "privileged" scaffold in medicinal chemistry.[4] Its ability to act as a bioisosteric replacement for the more common amide bond allows for the fine-tuning of a drug candidate's properties, such as potency, membrane permeability, and metabolic stability.[13]
Caption: Key roles of the thioamide group in this compound derivatives for drug development.
-
Anticancer Agents: this compound derivatives have demonstrated significant cytotoxic potential. Studies have shown their efficacy against melanoma (A375) and hormone-dependent breast cancer (MCF-7) cell lines, making them promising scaffolds for the development of new anticancer agents.[14] In some cases, replacing an amide with a thioamide has been shown to increase the cytotoxic potential of a compound.[14]
-
Antimicrobial Activity: Substituted thiobenzanilides have shown activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis.[6] This aligns with the known activity of other thioamide-containing drugs like ethionamide, which are activated within the mycobacteria.[4]
-
Spasmolytic Activity: Research has shown that replacing the amide oxygen with sulfur in benzanilide derivatives can lead to a dramatic increase in antispasmodic activity.[15][16] One this compound derivative showed a 325-fold increase in activity compared to its benzanilide parent compound, suggesting a multi-target interaction mode.[15]
-
Building Blocks: Aromatic thioamides like this compound are valuable intermediates for synthesizing biologically active five- and six-membered heterocycles, which are core structures in many pharmaceuticals.[2]
Safety and Handling
As with any chemical reagent, proper safety precautions are essential when handling this compound.
-
General Handling: Handle in a well-ventilated area. Wear suitable protective clothing, including gloves and safety goggles.[17] Avoid the formation of dust and aerosols.[17]
-
Hazard Statements: May be harmful if swallowed. Standard safe handling procedures should be followed to minimize exposure.[17]
-
First Aid: In case of contact with eyes or skin, rinse thoroughly with water. If inhaled, move to fresh air. If swallowed, seek medical help.[17]
-
Storage: Store in a tightly closed container in a dry, well-ventilated place.[18]
Conclusion
This compound is a versatile molecule with a rich chemical profile. Its synthesis has been refined through modern catalytic methods like the modified Willgerodt-Kindler reaction, making it readily accessible. The unique properties conferred by the thioamide group have established this compound and its derivatives as a highly promising platform for drug discovery, with demonstrated potential in oncology, infectious diseases, and beyond. For researchers and drug development professionals, understanding the synthesis, reactivity, and biological potential of this scaffold is key to unlocking its future therapeutic applications.
References
- 1. CAS 636-04-4: this compound | CymitQuimica [cymitquimica.com]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. Benzanilide - Wikipedia [en.wikipedia.org]
- 4. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C13H11NS | CID 668263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Efficient Synthesis of Thiobenzanilides by Willgerodt-Kindler Reaction with Base Catalysts [organic-chemistry.org]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. Unlocking the potential of the thioamide group in drug design and development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and the In Vitro Evaluation of Antitumor Activity of Novel Thiobenzanilides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, spasmolytic activity and structure-activity relationship study of a series of polypharmacological thiobenzanilides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis, spasmolytic activity and structure-activity relationship study of a series of polypharmacological thiobenzanilides. | Sigma-Aldrich [sigmaaldrich.com]
- 17. echemi.com [echemi.com]
- 18. merckmillipore.com [merckmillipore.com]
The Multifaceted Biological Activities of Substituted Thiobenzanilides: A Technical Guide for Drug Discovery Professionals
Foreword: Unveiling the Therapeutic Potential of a Versatile Scaffold
In the ever-evolving landscape of drug discovery, the quest for novel chemical scaffolds with potent and selective biological activities remains a paramount objective. Among the myriad of heterocyclic compounds, substituted thiobenzanilides have emerged as a particularly promising class, demonstrating a remarkable breadth of therapeutic potential. This technical guide provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships (SAR) of this versatile scaffold. By delving into the causality behind experimental choices and providing detailed, field-proven protocols, this document aims to equip researchers, scientists, and drug development professionals with the critical knowledge required to harness the full potential of substituted thiobenzanilides in the development of next-generation therapeutics.
The Thiobenzanilide Core: Synthesis and Structural Elucidation
The synthetic accessibility of the this compound core is a key factor contributing to its appeal in medicinal chemistry. The most prevalent and efficient method for their preparation involves a two-step process.
Synthesis Pathway: From Benzanilides to Thiobenzanilides
The primary route to substituted thiobenzanilides commences with the synthesis of the corresponding benzanilide precursor. This is typically achieved through the Schotten-Baumann reaction, which involves the acylation of a substituted aniline with a substituted benzoyl chloride in the presence of a base, such as pyridine. The subsequent and crucial step is the thionation of the benzanilide's carbonyl group to a thiocarbonyl group. Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide] is the reagent of choice for this transformation, offering high yields and operational simplicity.
An alternative approach for the synthesis of thiobenzanilides is the Willgerodt-Kindler reaction. This method involves the reaction of an aniline, an aromatic aldehyde, and elemental sulfur, often catalyzed by a base like sodium sulfide, to directly yield the this compound product. This one-pot reaction offers an efficient alternative to the two-step benzanilide thionation.
dot
Caption: General synthetic routes to substituted thiobenzanilides.
Anticancer Activity: A Promising Frontier
Substituted thiobenzanilides have demonstrated significant potential as anticancer agents, with cytotoxic effects observed against a range of cancer cell lines, including melanoma and breast cancer.[1][2]
Mechanism of Action: Inducing Apoptosis through Mitochondrial Dysfunction
The primary anticancer mechanism of thiobenzanilides involves the induction of apoptosis, or programmed cell death, in cancer cells.[1] This is achieved through the disruption of mitochondrial function, a critical hub for cellular metabolism and apoptosis regulation. Treatment with thiobenzanilides leads to a loss of mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial distress.[1] This disruption culminates in a reduction of ATP synthesis, an increase in the generation of reactive oxygen species (ROS), and the subsequent activation of caspase-3, a crucial executioner enzyme in the apoptotic cascade.[1] Furthermore, DNA flow cytometric analysis has revealed that these compounds can cause a significant arrest of the cell cycle in the G2/M phase, preventing cancer cell proliferation.[1]
dot
References
A Technical Guide to the Antimicrobial and Antifungal Applications of Thiobenzanilides
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Thiobenzanilides, a class of organic compounds characterized by a thioamide group linking two aromatic rings, have emerged as a promising scaffold in the development of novel antimicrobial and antifungal agents.[1][2] Their structural versatility allows for extensive chemical modification, leading to derivatives with a broad spectrum of activity against various pathogens. This guide provides a comprehensive overview of the current state of research on thiobenzanilides, focusing on their synthesis, mechanisms of action, structure-activity relationships, and key experimental protocols for their evaluation. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of new anti-infective therapies.
Introduction to Thiobenzanilides: A Versatile Pharmacophore
Thiobenzanilides are sulfur analogs of benzanilides where the carbonyl oxygen of the amide group is replaced by a sulfur atom.[3] This substitution significantly alters the electronic and steric properties of the molecule, often leading to enhanced biological activity.[3] The core structure of thiobenzanilide consists of a thioamide linkage between two aryl rings, providing a flexible framework for chemical diversification. The aromatic rings can be substituted with various functional groups to modulate the compound's physicochemical properties, such as lipophilicity and electronic effects, which in turn influence its antimicrobial and antifungal potency.[4]
The synthesis of thiobenzanilides can be achieved through several methods. A common approach involves the thionation of the corresponding benzanilides using reagents like Lawesson's reagent or phosphorus pentasulfide (P₂S₅).[5] Another efficient method is the Willgerodt-Kindler reaction, which utilizes anilines, aromatic aldehydes, and elemental sulfur, often in the presence of a base catalyst to improve yields.[5][6][7]
Unraveling the Mechanism of Action
The precise mechanisms by which thiobenzanilides exert their antimicrobial and antifungal effects are still under investigation and can vary depending on the specific derivative and the target organism. However, several potential modes of action have been proposed:
-
Disruption of Cell Membrane Integrity: The lipophilic nature of many this compound derivatives allows them to intercalate into the lipid bilayer of microbial cell membranes. This can disrupt membrane fluidity and permeability, leading to leakage of essential intracellular components and ultimately cell death.
-
Enzyme Inhibition: The thioamide group can act as a metal chelator, potentially inhibiting metalloenzymes that are crucial for microbial survival. Additionally, these compounds may target other key enzymes involved in metabolic pathways or cell wall synthesis.
-
Inhibition of Ergosterol Biosynthesis: In fungi, some benzanilide-containing azole derivatives have been shown to inhibit fungal CYP51, an enzyme essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[8] This mechanism is analogous to that of widely used azole antifungal drugs.
-
Inhibition of Protein Synthesis: Some studies suggest that certain antimicrobial compounds can interfere with bacterial protein synthesis, a fundamental process for cell growth and replication.[9]
Antimicrobial Applications of Thiobenzanilides
This compound derivatives have demonstrated significant activity against a range of Gram-positive and Gram-negative bacteria.[2]
In Vitro Efficacy Against Bacterial Pathogens
Numerous studies have reported the antibacterial potential of various this compound analogs. For instance, certain 2-hydroxythiobenzanilides have shown promise as potential antimicrobial drugs.[1] The activity is often dependent on the substitution pattern on the aromatic rings. While some derivatives show broad-spectrum activity, others exhibit more selective action against Gram-positive bacteria.[10][11]
Structure-Activity Relationship (SAR) Insights
The relationship between the chemical structure of thiobenzanilides and their antibacterial activity is a key area of research.[12][13] Key SAR findings include:
-
Lipophilicity: The lipophilicity of the molecule, often influenced by halogen or alkyl substituents on the N-aryl moiety, plays a crucial role in its ability to penetrate bacterial cell membranes.[4]
-
Electronic Effects: The presence of electron-withdrawing or electron-donating groups on the aromatic rings can modulate the electronic properties of the thioamide bond and influence target interactions.[4]
-
Steric Factors: The size and position of substituents can affect the overall conformation of the molecule, which is critical for binding to its biological target.
Tabulated Summary of Antibacterial Activity
The following table summarizes the reported antibacterial activity of selected this compound derivatives.
| Compound Class | Test Organism(s) | Reported Activity (MIC) | Reference |
| Dichloro-substituted 2,4-dihydroxythiobenzanilides | Various yeasts | 7.82-31.21 µg/mL | [4] |
| 2-Thioxo-benzo[g]quinazolin-4(3H)-one derivatives | Gram-positive and Gram-negative bacteria | Potent activity observed | [14] |
| N-phenylbenzamides | Staphylococcus aureus, Escherichia coli | Active | [15] |
| Thiazol-2-amine derivatives | Bacillus subtilis, S. aureus, E. coli | Significant activity | [16] |
Antifungal Applications of Thiobenzanilides
Thiobenzanilides have also shown considerable promise as antifungal agents, with activity against a variety of pathogenic yeasts and molds.[4][17][18]
In Vitro Efficacy Against Fungal Pathogens
A series of 2,4-dihydroxythiobenzanilides were tested against several yeast species, including Candida, Cryptococcus, Geotrichum, and Trichosporon.[4] The dichloro derivatives of this series exhibited the strongest fungistatic activity, with Minimum Inhibitory Concentration (MIC) values ranging from 7.82 to 31.21 µg/mL.[4] Other studies have also reported the antifungal potential of various this compound derivatives against clinically relevant fungi.[14][17]
Structure-Activity Relationship (SAR) Insights
Similar to their antibacterial counterparts, the antifungal activity of thiobenzanilides is heavily influenced by their chemical structure. The lipophilicity and electronic properties determined by the substitution on the N-aryl ring are critical factors for their antifungal potency.[4]
Tabulated Summary of Antifungal Activity
The following table summarizes the reported antifungal activity of selected this compound derivatives.
| Compound Class | Test Organism(s) | Reported Activity (MIC) | Reference |
| Dichloro-substituted 2,4-dihydroxythiobenzanilides | Candida, Cryptococcus, Geotrichum, Trichosporon spp. | 7.82-31.21 µg/mL | [4] |
| 2-Thioxo-benzo[g]quinazolin-4(3H)-one derivatives | Various fungal strains | Strong activity observed | [14] |
| Benzanilide-containing azoles | Fluconazole-sensitive and resistant Candida albicans | MICs ranging from 0.03 to 0.5 µg/mL for some derivatives | [8] |
| N-phenylbenzamides | Candida albicans | Active | [15] |
Key Experimental Protocols
The evaluation of the antimicrobial and antifungal properties of thiobenzanilides involves a series of standardized in vitro assays.
Synthesis of a Representative this compound Derivative
A general and efficient method for synthesizing thiobenzanilides is the thionation of the corresponding benzanilide using Lawesson's reagent.[2]
Step-by-Step Methodology:
-
Dissolution: Dissolve the starting benzanilide derivative in a suitable anhydrous solvent, such as toluene, in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Addition of Lawesson's Reagent: Add Lawesson's reagent (typically 0.5 to 1.0 equivalents) to the solution.
-
Heating: Heat the reaction mixture to 90 °C and maintain this temperature with stirring.[2]
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude this compound by column chromatography on silica gel.[2]
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Step-by-Step Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the test this compound compound in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in a suitable microbial growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Inoculate each well with a standardized suspension of the test microorganism.
-
Controls: Include a positive control (microorganism in medium without the compound) and a negative control (medium only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Agar Disc Diffusion Assay for Zone of Inhibition
The agar disc diffusion method is a qualitative or semi-quantitative assay to assess antimicrobial activity.
Step-by-Step Methodology:
-
Plate Preparation: Prepare agar plates (e.g., Mueller-Hinton agar for bacteria, Sabouraud Dextrose agar for fungi) and uniformly spread a standardized inoculum of the test microorganism over the surface.
-
Disc Application: Aseptically place sterile filter paper discs of a standard diameter onto the agar surface.
-
Compound Application: Apply a known concentration of the this compound solution to each disc.
-
Controls: Use a solvent control disc and a disc with a standard antibiotic/antifungal as a positive control.
-
Incubation: Incubate the plates under appropriate conditions.
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited).
Visualizing the Workflow and Mechanisms
Diagrams can help to visualize the experimental workflow and potential mechanisms of action.
Caption: General workflow for the synthesis, screening, and mechanistic evaluation of this compound derivatives.
Caption: Proposed mechanisms of action for the antimicrobial and antifungal effects of thiobenzanilides.
Challenges and Future Directions
While thiobenzanilides hold significant promise, several challenges remain. Further research is needed to fully elucidate their mechanisms of action and to identify specific molecular targets. Optimization of the lead compounds to improve their potency, selectivity, and pharmacokinetic properties is also crucial. Additionally, in vivo studies are necessary to validate the in vitro findings and to assess the safety and efficacy of these compounds in animal models of infection. The exploration of novel synthetic routes and the application of computational methods for rational drug design will undoubtedly accelerate the development of this compound-based antimicrobial and antifungal agents. The discovery of this compound derivatives with activity against drug-resistant strains of bacteria and fungi is a particularly important area for future investigation.[8]
References
- 1. Biological activity of 2-hydroxythiobenzanilides and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, spasmolytic activity and structure-activity relationship study of a series of polypharmacological thiobenzanilides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro inhibition properties of a new group of thiobenzanilides in relation to yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 6. Efficient Synthesis of Thiobenzanilides by Willgerodt-Kindler Reaction with Base Catalysts [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of novel azole derivatives with benzanilide-containing hydrophobic side chains for the treatment of drug-resistant fungal infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Antimicrobial activity of allylic thiocyanates derived from the Morita-Baylis-Hillman reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure-activity relationship studies of microbiologically active thiosemicarbazides derived from hydroxybenzoic acid hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Antimicrobial Activity of New 2-Thioxo-benzo[g]quinazolin-4(3H)-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. nanobioletters.com [nanobioletters.com]
- 17. [Synthesis and antifungal activity of new derivatives of 5-(4-halobenzoyl)-4-amino-3-(2-dialkylaminoethylthio)thieno [2,3-c] and [3,2-d] isothiazole] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. [Derivatives of 2-thiocyanobenzoic acid with antifungal activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: Unlocking a New Paradigm in Spasmolysis
An In-Depth Technical Guide to the Spasmolytic Activity of Thiobenzanilide Compounds
In the landscape of smooth muscle pharmacology, the quest for potent and selective spasmolytic agents is perpetual. Spasms, or involuntary contractions of smooth muscle, underpin the pathophysiology of numerous disorders, from gastrointestinal issues like Irritable Bowel Syndrome (IBS) to vascular and bronchial conditions. While traditional spasmolytics have established mechanisms, they often come with a constellation of side effects, driving the need for novel chemical scaffolds with improved therapeutic indices.
This technical guide delves into the compelling pharmacological profile of this compound compounds. These molecules represent a significant evolution from their benzanilide precursors, demonstrating a remarkable enhancement in spasmolytic potency. The substitution of the amide oxygen with a sulfur atom is a critical chemical modification that unlocks a multi-target pharmacological activity, positioning thiobenzanilides as a promising class for drug development professionals.[1] This document will elucidate their mechanism of action, structure-activity relationships (SAR), and the robust experimental protocols required for their evaluation, providing researchers and scientists with a comprehensive framework for advancing these compounds from bench to potential clinical application.
Section 1: The Polypharmacological Mechanism of Action
A defining characteristic of thiobenzanilides is their ability to interact with multiple molecular targets involved in the regulation of smooth muscle tone.[1][2] This polypharmacological profile is a departure from single-target agents and may contribute to a more robust and efficacious spasmolytic effect. The primary mechanisms converge on reducing the intracellular calcium concentration ([Ca²⁺]i), the final common messenger for smooth muscle contraction.
Muscarinic Receptor Antagonism
The parasympathetic nervous system, via the release of acetylcholine (ACh), is a primary driver of smooth muscle contraction in tissues like the gut and airways.[3][4] ACh binds to M₃ muscarinic receptors on smooth muscle cells, initiating a signaling cascade through Gq/11 proteins. This leads to the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the sarcoplasmic reticulum (SR), triggering the release of stored Ca²⁺ and initiating contraction.
This compound derivatives have been shown to effectively antagonize the effects of spasmogens like acetylcholine.[2] This strongly indicates a competitive blockade of muscarinic receptors, preventing ACh from initiating the contractile signaling cascade. By inhibiting this pathway at its inception, thiobenzanilides effectively counter nerve-induced spasms.[5][6]
Modulation of Ion Channels
Direct modulation of ion channels that control membrane potential and calcium influx is a cornerstone of spasmolytic activity. While the precise channel subtype selectivity can vary between derivatives, evidence points towards a significant interaction with both calcium and potassium channels.
-
Calcium Channel Blockade: Voltage-gated L-type calcium channels (VGCCs) are crucial for the influx of extracellular Ca²⁺ that sustains smooth muscle contraction.[7] Blockade of these channels is a well-established mechanism for inducing smooth muscle relaxation.[8][9] While direct studies on thiobenzanilides are ongoing, the broader benzanilide class has demonstrated the ability to interact with and block these channels, a property likely retained or enhanced in the thio-derivatives.[10] This action prevents the rise in [Ca²⁺]i necessary for the activation of calmodulin and myosin light-chain kinase (MLCK).
-
Potassium Channel Activation: The opening of potassium channels leads to K⁺ efflux, hyperpolarizing the cell membrane.[11][12] This hyperpolarization makes it more difficult for voltage-gated calcium channels to open, thus promoting relaxation. Certain benzanilide analogues are known to be potent activators of large-conductance calcium-activated potassium (BK) channels.[13][14] However, it is noteworthy that for some thiobenzanilides, the spasmolytic activity is not mediated by ATP-dependent potassium channels (K-ATP).[2] This suggests that the interaction may be specific to other K⁺ channel subtypes or that this mechanism is not universal across all this compound derivatives.
The diagram below illustrates the convergent, multi-target mechanism of action by which thiobenzanilides induce smooth muscle relaxation.
Caption: Multi-target mechanism of thiobenzanilides.
Section 2: Structure-Activity Relationship (SAR)
The pharmacological potency of thiobenzanilides is intrinsically linked to their chemical structure. SAR studies provide critical insights for medicinal chemists to optimize lead compounds for enhanced activity and selectivity.
The Pivotal Role of the Thioamide Group
The most significant finding in the development of these compounds is the dramatic increase in spasmolytic activity when the amide oxygen of a benzanilide is replaced with a sulfur atom to form a this compound.[1] This substitution can increase potency by over 300-fold.[1][2] The sulfur atom, being larger and more polarizable than oxygen, alters the electronic properties, conformation, and hydrogen-bonding capabilities of the molecule, likely resulting in a higher binding affinity for its molecular targets.
| Compound Type | Core Structure | Representative IC₅₀ (μM) | Potency Fold Increase |
| Benzanilide | Ar¹-CO-NH-Ar² | 32.5 | - |
| This compound | Ar¹-CS-NH-Ar² | 0.1 | 325x |
| Data synthesized from comparative studies.[1] |
Influence of Aromatic Ring Substituents
While the thioamide core is essential for high potency, the substituents on the two aromatic rings (Ar¹ and Ar²) fine-tune the compound's pharmacological profile, including its activity, selectivity, and pharmacokinetic properties. The specific substitution patterns dictate the affinity for different receptors and channels, allowing for the development of compounds with tailored effects (e.g., selective for gastrointestinal versus vascular smooth muscle).[15] Further research into systematic variations of these substituents is crucial for optimizing tissue selectivity and minimizing off-target effects.[16]
Section 3: Experimental Evaluation of Spasmolytic Activity
The robust and reproducible evaluation of spasmolytic activity is paramount in the drug discovery process. The isolated organ bath technique using guinea pig ileum is the gold standard in vitro model for this purpose, as this tissue exhibits spontaneous contractions and is highly sensitive to spasmogens and spasmolytics.[1][15][17][18]
Synthesis of this compound Derivatives
The synthesis of thiobenzanilides is typically a two-step process. First, the parent benzanilide is synthesized via a Schotten-Baumann reaction between an appropriate acid chloride and an aniline.[19] In the second, critical step, the benzanilide is converted to the corresponding this compound using a thionating agent, most commonly Lawesson's reagent, in a suitable solvent like toluene at elevated temperatures.[19]
Protocol: In Vitro Spasmolytic Assay Using Guinea Pig Ileum
This protocol provides a self-validating system for assessing the concentration-dependent inhibitory effect of this compound compounds on smooth muscle contraction.
3.2.1 Materials and Reagents:
-
Male guinea pigs (250-350g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, Glucose 11); maintain at 37°C and bubble continuously with carbogen (95% O₂, 5% CO₂).
-
Spasmogen: Acetylcholine (ACh) or Potassium Chloride (KCl) stock solutions.
-
Test Compounds: this compound derivatives dissolved in a suitable vehicle (e.g., DMSO).
-
Equipment: Organ bath system, isometric force transducer, data acquisition system.
3.2.2 Step-by-Step Methodology:
-
Tissue Preparation:
-
Humanely euthanize a guinea pig according to approved institutional animal care guidelines.
-
Excise a segment of the terminal ileum and place it immediately in fresh, carbogenated Krebs-Henseleit solution.
-
Carefully remove the mesenteric attachment and flush the lumen to clear its contents.
-
Cut the ileum into 2-3 cm segments.
-
-
Experimental Setup:
-
Mount each ileum segment vertically in a 10 mL organ bath chamber containing Krebs-Henseleit solution at 37°C, aerated with carbogen.
-
Attach one end of the tissue to a fixed hook at the bottom of the chamber and the other end to an isometric force transducer.
-
Apply a resting tension of 1.0 g and allow the tissue to equilibrate for 60 minutes. During this period, wash the tissue with fresh Krebs-Henseleit solution every 15 minutes.
-
-
Induction of Contraction:
-
Induce a sustained contraction by adding a submaximal concentration of a spasmogen to the bath. A common choice is KCl (e.g., 60 mM), which causes depolarization and contraction, or a muscarinic agonist like acetylcholine (e.g., 1 µM).
-
Wait for the contraction to reach a stable plateau. This stable contraction represents 100% of the initial response.
-
-
Application of Test Compound:
-
Once a stable contraction is achieved, add the this compound test compound to the organ bath in a cumulative, concentration-wise manner.
-
This approach is efficient, allowing for a full concentration-response curve to be generated from a single tissue preparation.
-
Allow the tissue to stabilize after each addition until the relaxation effect is maximal before adding the next concentration.
-
-
Data Acquisition and Analysis:
-
Continuously record the isometric tension throughout the experiment.
-
Express the relaxation at each compound concentration as a percentage of the pre-contraction induced by the spasmogen.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to generate a concentration-response curve.
-
Calculate the IC₅₀ value (the concentration of the compound that produces 50% of the maximal inhibitory effect) using non-linear regression analysis.
-
The following diagram outlines the experimental workflow for this protocol.
Caption: Workflow for in vitro spasmolytic activity assay.
Section 4: Conclusion and Future Directions
This compound compounds have emerged as a highly potent class of spasmolytics with significant therapeutic potential. Their enhanced efficacy over benzanilide analogues is directly attributable to the thioamide substitution, which confers a desirable polypharmacological profile targeting muscarinic receptors and key ion channels. This multi-target mechanism presents a robust strategy for overcoming the complex signaling networks that drive smooth muscle hypercontractility.
Future research should focus on:
-
Elucidating Ion Channel Specificity: Conducting detailed electrophysiological studies to identify the specific subtypes of calcium and potassium channels modulated by different this compound derivatives.
-
Optimizing Pharmacokinetics: Expanding SAR studies to improve metabolic stability, bioavailability, and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[19]
-
In Vivo Efficacy and Safety: Progressing the most promising lead compounds into relevant animal models of gastrointestinal, respiratory, or vascular disorders to establish in vivo efficacy and a comprehensive safety profile.
By leveraging the foundational knowledge outlined in this guide, researchers and drug development professionals are well-equipped to explore the full potential of thiobenzanilides and pioneer the next generation of advanced spasmolytic therapies.
References
- 1. Synthesis, spasmolytic activity and structure-activity relationship study of a series of polypharmacological thiobenzanilides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Muscarinic receptor antagonists, from folklore to pharmacology; finding drugs that actually work in asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. med1.qu.edu.iq [med1.qu.edu.iq]
- 6. Muscarinic antagonist - Wikipedia [en.wikipedia.org]
- 7. Discovery and Development of Calcium Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. thescipub.com [thescipub.com]
- 9. researchgate.net [researchgate.net]
- 10. Benzazepinone calcium channel blockers. 4. Structure-activity overview and intracellular binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Opening paths to novel analgesics: the role of potassium channels in chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Potassium channels: structures, diseases, and modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and biological activity of novel substituted benzanilides as potassium channel activators. V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Heterocyclic analogs of benzanilide derivatives as potassium channel activators. IX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Benzanilides with spasmolytic activity: chemistry, pharmacology, and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Spasmolytic effects, mode of action, and structure-activity relationships of stilbenoids from Nidema boothii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Reaction Mechanisms of Thiobenzanilide Synthesis
Introduction: The Significance of the Thioamide Bond in Modern Chemistry
Thiobenzanilides, a class of organic compounds characterized by a thioamide functional group linking two aromatic rings, have garnered significant attention within the scientific community. Their unique structural and electronic properties, which differ substantially from their amide analogs, make them valuable scaffolds in medicinal chemistry and materials science.[1] The replacement of the carbonyl oxygen with a sulfur atom alters the molecule's polarity, hydrogen bonding capabilities, and steric profile, often leading to novel or enhanced biological activities.[1] Thiobenzanilides have demonstrated a wide range of pharmacological effects, including anticancer, antifungal, antibacterial, and spasmolytic properties.[2][3] This guide provides an in-depth exploration of the primary reaction mechanisms for synthesizing thiobenzanilides, offering researchers, scientists, and drug development professionals a comprehensive technical resource.
Core Synthetic Strategies and Mechanistic Insights
The synthesis of thiobenzanilides is primarily achieved through two major routes: the thionation of pre-formed benzanilides and the multi-component Willgerodt-Kindler reaction. Each approach offers distinct advantages and is governed by unique mechanistic principles.
Thionation of Benzanilides: A Direct Oxygen/Sulfur Exchange
The most direct method for thiobenzanilide synthesis involves the conversion of a benzanilide's carbonyl group into a thiocarbonyl group. This transformation is typically accomplished using phosphorus-sulfur reagents, with Lawesson's Reagent and Phosphorus Pentasulfide (P4S10) being the most prominent.
Lawesson's Reagent, 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, is a mild and highly effective thionating agent for a variety of carbonyl compounds, including amides.[4] Its popularity stems from its generally high yields and manageable reaction conditions compared to P4S10.[5]
Mechanism of Action:
The thionation mechanism with Lawesson's Reagent is a well-studied process that proceeds through a series of intermediates.[6]
-
Dissociation: In solution, Lawesson's Reagent exists in equilibrium with a more reactive dithiophosphine ylide monomer.[7]
-
Cycloaddition: The dithiophosphine ylide reacts with the carbonyl group of the benzanilide in a concerted [2+2] cycloaddition to form a four-membered oxathiaphosphetane intermediate.[6][7]
-
Cycloreversion: This intermediate then undergoes a retro-[2+2] cycloaddition, a process analogous to the final step of the Wittig reaction.[4] The thermodynamic driving force for this step is the formation of a very stable P=O bond, which leads to the desired this compound and a phosphorus-containing byproduct.[4][7]
Caption: Mechanism of benzanilide thionation using Lawesson's Reagent.
Field-Proven Insights:
-
Reactivity: Amides are generally more reactive towards Lawesson's Reagent than esters, allowing for selective thionation in multifunctional molecules.[5]
-
Stoichiometry: While catalytic amounts can sometimes be effective, typically 0.5 to 2 equivalents of Lawesson's Reagent are used per carbonyl group to drive the reaction to completion.
-
Solvent Choice: The reaction is commonly performed in anhydrous, non-polar, high-boiling solvents such as toluene or xylene to facilitate the dissolution of the reagent and starting materials.
-
Purification: A notable drawback of using Lawesson's Reagent is the formation of phosphorus-containing byproducts that can complicate purification, often necessitating column chromatography.[8]
Phosphorus pentasulfide, which exists as the cage-like adamantane structure P4S10, is a more traditional and cost-effective thionating agent.[9] However, it often requires harsher reaction conditions and can be less selective than Lawesson's Reagent.[10]
Mechanism of Action:
The mechanism of thionation with P4S10 is believed to proceed through the dissociation of the P4S10 cage into P2S5 monomers, especially in refluxing solvents.[9]
-
Activation: The P2S5 monomer acts as a Lewis acid, coordinating to the carbonyl oxygen of the benzanilide.
-
Nucleophilic Attack: A sulfur atom from the activated P2S5 complex is then attacked by the carbonyl carbon.
-
Elimination: A series of bond reorganizations leads to the formation of the thiocarbonyl group and a phosphorus-oxygen-sulfur byproduct. This process can be complex and may involve the formation of polymeric phosphorus byproducts.[9]
Caption: General mechanism of benzanilide thionation using P4S10.
The Role of Hexamethyldisiloxane (HMDO):
The utility of P4S10 can be significantly enhanced by the addition of hexamethyldisiloxane (HMDO).[11] While the precise mechanism of its beneficial effect is not fully elucidated, it is believed that HMDO does not form a new, more reactive thionating agent with P4S10.[9][11] Instead, it likely acts as a scavenger for the polar, highly condensed polythiophosphate byproducts, converting them into more soluble and less reactive silylated species.[12] This prevents side reactions and simplifies the workup, often allowing for purification by simple filtration or hydrolytic workup rather than chromatography.[11]
Field-Proven Insights:
-
Solvent and Temperature: Thionations with P4S10 typically require high temperatures, often at the reflux temperature of solvents like dioxane, toluene, or pyridine.[13]
-
Additives: The use of additives like Al2O3 or pyridine can improve the performance of P4S10. Al2O3 can act as a solid support and scavenger for byproducts, while pyridine can form a more soluble and reactive complex with P4S10.[7][9]
-
Practicality: P4S10 is notoriously insoluble in many organic solvents and is sensitive to moisture, which can complicate its handling and lead to the formation of odorous H2S gas.[9]
The Willgerodt-Kindler Reaction: A Multi-Component Approach
The Willgerodt-Kindler reaction is a powerful one-pot, three-component reaction that synthesizes thioamides from a carbonyl compound (an aldehyde or ketone), an amine, and elemental sulfur.[14] For the synthesis of thiobenzanilides, this typically involves the reaction of a benzaldehyde derivative with an aniline derivative and sulfur.
Mechanism of Action:
The reaction mechanism, particularly when starting with an aldehyde, is a cascade of several steps.[4][15]
-
Imine Formation: The aniline reacts with the benzaldehyde to form an imine (Schiff base) intermediate.
-
Sulfur Activation and Thionation: The amine can nucleophilically attack the S8 ring of elemental sulfur, leading to the formation of reactive polysulfide anions.[14] These polysulfides then react with the imine, leading to the formation of a thioamide.
-
Role of Catalysts: The reaction is often sluggish, especially with less nucleophilic anilines. The addition of a base catalyst, such as Na2S·9H2O, can dramatically increase the reaction rate and yield.[6] The base facilitates the nucleophilic cleavage of the elemental sulfur ring, generating a higher concentration of the reactive polysulfide anions.[6]
Caption: Simplified mechanism of the Willgerodt-Kindler reaction for this compound synthesis.
Field-Proven Insights:
-
Solvent Effects: Polar aprotic solvents like DMF are often the best choice for the Willgerodt-Kindler reaction as they can help to dissolve the reactants and intermediates.[16]
-
Catalysis: The use of base catalysts like Na2S·9H2O, t-BuOK, or even organic bases can significantly improve yields, especially when using electron-poor anilines.[17] Acidic catalysts like Montmorillonite K10 have also been shown to be beneficial in certain cases.
-
Versatility: The Willgerodt-Kindler reaction is highly versatile, allowing for the synthesis of a wide array of substituted thiobenzanilides by simply varying the starting aldehyde and aniline.
-
Green Chemistry: Recent advancements have focused on developing more environmentally friendly protocols, such as using water as a solvent or employing microwave irradiation to reduce reaction times and energy consumption.[4][15]
Comparative Analysis of Synthetic Methods
The choice of synthetic route for a particular this compound depends on several factors, including the availability of starting materials, desired scale, and the presence of other functional groups.
| Method | Starting Materials | Key Reagents | Typical Conditions | Advantages | Disadvantages |
| Lawesson's Reagent | Benzanilide | Lawesson's Reagent | Toluene or xylene, 80-110 °C | Mild conditions, generally high yields, good functional group tolerance.[4] | Expensive reagent, purification can be difficult due to byproducts.[8] |
| P4S10 | Benzanilide | P4S10, often with HMDO | Dioxane or pyridine, reflux | Inexpensive reagent, effective for many substrates.[9] | Harsh conditions, poor solubility, moisture sensitive, often lower yields.[7][9] |
| Willgerodt-Kindler | Benzaldehyde, Aniline | Elemental Sulfur, Base catalyst (optional) | DMF, 115 °C or higher | One-pot reaction, readily available starting materials, high versatility.[14] | Can require high temperatures and long reaction times, H2S byproduct.[14] |
Experimental Protocols
The following protocols are representative examples for the synthesis of thiobenzanilides. Researchers should always conduct a thorough risk assessment before performing any chemical synthesis.
Protocol 1: Thionation of Benzanilide using Lawesson's Reagent
This protocol is adapted from a general procedure for the synthesis of this compound derivatives.[2]
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve the starting benzanilide (1.0 eq) in anhydrous toluene.
-
Reagent Addition: To the stirred solution, add Lawesson's Reagent (0.5-1.0 eq) portion-wise.
-
Reaction: Heat the reaction mixture to 90-110 °C and monitor the progress by thin-layer chromatography (TLC).
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: The crude residue is typically purified by column chromatography on silica gel to afford the pure this compound.
Caption: Experimental workflow for this compound synthesis using Lawesson's Reagent.
Protocol 2: Base-Catalyzed Willgerodt-Kindler Synthesis of this compound
This protocol is based on an efficient method developed by Okamoto, Yamamoto, and Kanbara.[6]
-
Setup: To a flask containing a magnetic stirrer, add elemental sulfur (1.25 eq), aniline (1.5 eq), and Na2S·9H2O (0.15 eq) in DMF under a nitrogen atmosphere.
-
Pre-reaction: Stir the suspension at 115 °C for 30 minutes. The mixture should turn a deep blue color, indicating the formation of polysulfide anions.
-
Aldehyde Addition: Cool the mixture to room temperature and then add benzaldehyde (1.0 eq).
-
Reaction: Heat the reaction mixture to 115 °C and stir for 12 hours, monitoring by TLC.
-
Workup: After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH4Cl and extract with an organic solvent (e.g., CHCl3 or EtOAc).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Caption: Experimental workflow for the base-catalyzed Willgerodt-Kindler synthesis.
Conclusion and Future Outlook
The synthesis of thiobenzanilides is a well-established field with robust and versatile methodologies. The thionation of benzanilides using Lawesson's Reagent or P4S10 offers a direct route from readily available amide precursors, while the Willgerodt-Kindler reaction provides a powerful multi-component strategy for assembling these valuable molecules. The choice of method is dictated by factors such as substrate availability, desired scale, and the specific substitution patterns of the target molecule. Understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions, troubleshooting potential issues, and designing novel synthetic pathways. Future research in this area will likely focus on the development of more sustainable and efficient catalytic systems, expanding the substrate scope to include more complex and functionalized derivatives, and further elucidating the nuanced mechanistic details of these important transformations.
References
- 1. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient Synthesis of Thiobenzanilides by Willgerodt-Kindler Reaction with Base Catalysts [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. Towards Symmetric Thioamides: Microwave-Aided Synthesis of Terephthalic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thioamide synthesis by thionation [organic-chemistry.org]
- 10. audreyli.com [audreyli.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 14. Recent advances in the Willgerodt–Kindler reaction - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. scispace.com [scispace.com]
- 17. soachim.info [soachim.info]
Physical and chemical properties of N-phenylbenzenecarbothioamide
An In-Depth Technical Guide to the Physical and Chemical Properties of N-phenylbenzenecarbothioamide
Introduction: The Thioamide Moiety in Modern Chemistry
N-phenylbenzenecarbothioamide, commonly known as thiobenzanilide, represents a fascinating class of organic compounds characterized by a thioamide functional group linking two phenyl rings. Unlike its amide analogue, benzanilide, the replacement of the carbonyl oxygen with a sulfur atom introduces profound changes in the molecule's electronic structure, reactivity, and biological activity. This substitution enhances the molecule's lipophilicity and alters its hydrogen bonding capabilities, making thiobenzanilides valuable scaffolds in medicinal chemistry and materials science.[1]
This guide, prepared from the perspective of a Senior Application Scientist, offers an in-depth exploration of the synthesis, physical properties, and chemical characteristics of N-phenylbenzenecarbothioamide. We will delve into the causality behind synthetic choices, provide validated experimental protocols, and present a comprehensive analysis of its spectroscopic signature. The information herein is curated for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compound in their work.
Molecular Structure and Physicochemical Properties
A foundational understanding of a molecule begins with its basic properties. N-phenylbenzenecarbothioamide is a solid at room temperature, with its properties dictated by the interplay of the phenyl rings and the central thioamide linkage.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₁NS | [2] |
| Molecular Weight | 213.30 g/mol | [2] |
| Appearance | Typically a yellow or off-white solid | [3][4] |
| Melting Point | 98-100 °C | Varies by purity and crystalline form |
| Solubility | Generally soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate; sparingly soluble in water. | [1] |
The structure of N-phenylbenzenecarbothioamide features a central thioamide group (-(C=S)NH-) connecting a benzoyl group and a phenyl group. The C-N bond within the thioamide linkage exhibits significant double-bond character due to resonance, leading to restricted rotation and the potential for Z and E rotamers. However, studies on secondary amides and thioamides often show a strong preference for the Z conformation.[5]
Caption: Core structure of N-phenylbenzenecarbothioamide.
Synthesis of N-phenylbenzenecarbothioamide
The preparation of thiobenzanilides can be approached through several synthetic routes. The choice of method often depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions. Two prevalent methods are the thionation of the corresponding amide and the Willgerodt-Kindler reaction.
Thionation of Benzanilide
This is a direct and common method that involves converting the carbonyl group of N-phenylbenzamide (benzanilide) into a thiocarbonyl group. Lawesson's reagent or phosphorus pentasulfide (P₂S₅) are the most frequently used thionating agents.[6] The reaction proceeds by nucleophilic attack of the carbonyl oxygen on the phosphorus of the reagent, followed by a series of rearrangements that ultimately replace the oxygen with sulfur.
-
Expertise & Experience: While effective, this method requires the pre-synthesis of the corresponding amide. Lawesson's reagent is often preferred over P₂S₅ due to its better solubility in organic solvents and milder reaction conditions, which can lead to cleaner reactions and higher yields. The reaction is typically performed in an anhydrous, high-boiling solvent such as toluene or xylene under reflux.
The Willgerodt-Kindler (WK) Reaction
A more convergent approach is the Willgerodt-Kindler reaction, which synthesizes the thioamide directly from an aldehyde, an amine, and elemental sulfur.[7] This one-pot reaction is highly atom-economical. Recent advancements have shown that the reaction can be significantly improved by the addition of a catalytic amount of a base, such as sodium sulfide nonahydrate (Na₂S·9H₂O).[6][7]
-
Causality Behind Experimental Choice: The traditional WK reaction often requires harsh conditions and can result in moderate yields. The addition of a base catalyst facilitates the nucleophilic cleavage of the S-S bonds in elemental sulfur (S₈), forming reactive polysulfide anions.[7] These anions are more effective sulfur-transfer agents, accelerating the reaction and allowing it to proceed under milder conditions with significantly higher yields (up to 91%).[6][7] This modification represents a significant process improvement, making it the preferred method for many applications.
Caption: Base-catalyzed Willgerodt-Kindler synthesis workflow.
Detailed Experimental Protocol: Base-Catalyzed Willgerodt-Kindler Synthesis
This protocol is a self-validating system designed for high-yield synthesis of N-phenylbenzenecarbothioamide.[6][7]
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine benzaldehyde (1.0 mmol), aniline (1.2 mmol), and elemental sulfur (1.5 mmol).
-
Solvent and Catalyst Addition: Add N,N-dimethylformamide (DMF, 5 mL) as the solvent. To this suspension, add sodium sulfide nonahydrate (Na₂S·9H₂O, 0.15 mmol, 15 mol%) as the base catalyst.
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously. The reaction's progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials.
-
Work-up: Upon completion (typically 4-6 hours), cool the mixture to room temperature. Pour the reaction mixture into 50 mL of water and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.
Spectroscopic Characterization
The structural elucidation of N-phenylbenzenecarbothioamide relies on a combination of spectroscopic techniques. Each method provides unique insights into the molecule's framework.
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the key functional groups. The spectrum of N-phenylbenzenecarbothioamide is distinguished by the absence of a strong C=O stretch (typically ~1660 cm⁻¹) and the presence of characteristic thioamide bands.[8][9]
| Wavenumber (cm⁻¹) | Vibration | Intensity | Comments |
| ~3400-3200 | N-H Stretch | Medium | Often appears as a sharp peak. Its position is sensitive to hydrogen bonding. |
| ~3100-3000 | Aromatic C-H Stretch | Medium-Weak | Characteristic of the phenyl rings.[9] |
| ~1540-1480 | Thioamide II (C-N stretch, N-H bend) | Strong | A key diagnostic peak for the thioamide group. |
| ~1350-1250 | Thioamide I (C=S stretch, C-N stretch) | Strong | The C=S bond has a lower frequency than a C=O bond due to the larger mass of sulfur. |
| ~1600, ~1450 | Aromatic C=C Stretch | Medium-Strong | Confirms the presence of the benzene rings.[9] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[10]
¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons and the N-H proton.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.5-10.5 | Broad Singlet | 1H | N-H proton. The chemical shift is variable and depends on solvent and concentration. |
| ~7.2-8.0 | Multiplet | 10H | Aromatic protons (Ar-H ) from both phenyl rings. The exact pattern can be complex due to overlapping signals. |
-
Expert Insight: The broadness of the N-H signal is due to quadrupole broadening from the ¹⁴N nucleus and potential chemical exchange. In disubstituted derivatives, the aromatic region can resolve into clearer patterns (e.g., doublets and triplets) that can be used to confirm substitution patterns.[11]
¹³C NMR: The carbon NMR spectrum is used to identify all unique carbon environments.
| Chemical Shift (δ, ppm) | Assignment | Comments |
| ~195-205 | C =S | The thiocarbonyl carbon is significantly downfield, making it a highly characteristic signal. |
| ~120-140 | Aromatic C | Multiple signals corresponding to the carbons of the two phenyl rings. |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.[12]
-
Molecular Ion (M⁺): For N-phenylbenzenecarbothioamide (C₁₃H₁₁NS), the molecular ion peak is expected at m/z = 213.
-
Key Fragmentation Patterns: Common fragmentation pathways involve cleavage of the thioamide bond. Expected fragments include the benzoyl cation ([C₆H₅CO]⁺, m/z = 105, though less likely than thiobenzoyl), the thiobenzoyl cation ([C₆H₅CS]⁺, m/z = 121), and the phenyl isothiocyanate radical cation ([C₆H₅NCS]⁺•, m/z = 135).
Caption: Relationship between structure and spectroscopic data.
Applications in Drug Development
The structural features of N-phenylbenzenecarbothioamide and its derivatives have made them attractive candidates in drug discovery. The thioamide group can act as a bioisostere for the amide bond, but with altered electronic and steric properties. This substitution can lead to enhanced biological activity, improved metabolic stability, or novel mechanisms of action.
-
Anticancer Activity: Several studies have reported the antiproliferative activity of this compound derivatives against various cancer cell lines, including human melanoma (A375) and breast cancer (MCF-7) cells.[5] The mechanism often involves the induction of apoptosis through perturbations in the cell cycle and mitochondrial function.[5]
-
Antispasmodic Agents: Research has shown that replacing the amide oxygen with sulfur in benzanilide derivatives can dramatically increase their antispasmodic activity.[1] This highlights the critical role of the sulfur atom in modulating the interaction of these molecules with biological targets.[1]
-
Other Potential Applications: The thioamide scaffold is versatile and has been explored for a range of other biological activities, including antiviral and antibacterial properties.[13][14]
Conclusion
N-phenylbenzenecarbothioamide is a compound of significant interest due to its unique chemical properties and biological potential. The efficient, base-catalyzed Willgerodt-Kindler reaction provides a robust and scalable method for its synthesis. Its structure is readily confirmed through a combination of IR, NMR, and mass spectrometry, each providing a distinct piece of the structural puzzle. As a scaffold, the this compound core offers a compelling platform for the design of new therapeutic agents, demonstrating how a single atom substitution—from oxygen to sulfur—can unlock a wealth of new chemical and pharmacological possibilities. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently synthesize, characterize, and utilize this versatile molecule.
References
- 1. Synthesis, spasmolytic activity and structure-activity relationship study of a series of polypharmacological thiobenzanilides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzamide, N-phenyl- (CAS 93-98-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. researchgate.net [researchgate.net]
- 4. Crystal structure of bis-[N-phenyl-2-(1,2,3,4-tetrahydronaphthalen-1-ylidene)hydrazinecarbothio-amidato-κ(2) N (2),S]zinc dimethyl sulfoxide monosolvate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and the In Vitro Evaluation of Antitumor Activity of Novel Thiobenzanilides [mdpi.com]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 7. Efficient Synthesis of Thiobenzanilides by Willgerodt-Kindler Reaction with Base Catalysts [organic-chemistry.org]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Benzamide, N-phenyl- [webbook.nist.gov]
- 13. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors [mdpi.com]
- 14. sid.ir [sid.ir]
Methodological & Application
Spectroscopic Analysis of Thiobenzanilide: Application Notes and Protocols for NMR and IR
Introduction
Thiobenzanilide, a secondary thioamide, is a versatile molecule with applications in organic synthesis and medicinal chemistry.[1][2] Its structural elucidation and characterization are paramount for quality control, reaction monitoring, and understanding its biological activity. This document provides a detailed guide to the spectroscopic analysis of this compound using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. These techniques offer complementary information, providing a comprehensive understanding of the molecule's structure, bonding, and functional groups.
The protocols and interpretations presented herein are designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven methodologies. The causality behind experimental choices is explained to empower users to adapt and troubleshoot their own analyses.
Molecular Structure and Tautomerism
This compound exists as a resonance hybrid of two primary forms, contributing to the delocalization of electrons across the thioamide group. This resonance has significant implications for the observed spectroscopic data. Furthermore, thioamides can exhibit tautomerism, existing in equilibrium between the thioamide and thioimidol forms. While the thioamide form is generally predominant, the choice of solvent and temperature can influence this equilibrium, which can be monitored by NMR spectroscopy.[3][4][5][6][7]
Caption: Tautomeric forms of this compound.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.
A. ¹H NMR Spectroscopy
Theoretical Basis: The chemical shift (δ) of a proton is influenced by its local electronic environment. Electron-withdrawing groups deshield protons, causing them to resonate at a higher chemical shift (downfield), while electron-donating groups shield them, resulting in a lower chemical shift (upfield). Spin-spin coupling between adjacent, non-equivalent protons leads to the splitting of signals, providing information about the connectivity of atoms.
Expected ¹H NMR Spectrum of this compound:
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| N-H | 8.0 - 9.5 | Broad Singlet | Chemical shift is concentration and solvent dependent.[8] |
| Aromatic-H (ortho, meta, para to C=S) | 7.2 - 7.8 | Multiplet | The exact shifts depend on the electronic effects of the thioamide group. |
| Aromatic-H (ortho, meta, para to N-H) | 7.0 - 7.6 | Multiplet |
Protocol for ¹H NMR Sample Preparation and Acquisition
This protocol outlines the standard procedure for preparing a high-quality NMR sample of this compound for ¹H NMR analysis.
Materials:
-
This compound (5-25 mg)[9]
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃; 0.6-0.7 mL)[9][10]
-
Pasteur pipette with a glass wool plug[12]
-
Vortex mixer
-
Internal standard (e.g., Tetramethylsilane, TMS) (optional)[9]
Procedure:
-
Weighing the Sample: Accurately weigh 5-25 mg of this compound into a clean, dry vial.[9] The use of a secondary vial is recommended for easier dissolution before transferring to the NMR tube.[9]
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as CDCl₃.[9][10][12] Chloroform-d is a common choice due to its ability to dissolve a wide range of organic compounds.[10]
-
Dissolution: Gently vortex the vial to ensure complete dissolution of the sample. The solution should be clear and free of any particulate matter.
-
Filtration and Transfer: Filter the solution through a Pasteur pipette containing a small plug of glass wool directly into a clean 5 mm NMR tube.[12] This step is crucial to remove any solid impurities that can negatively affect the spectral resolution.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
-
Instrument Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans, relaxation delay).
-
Caption: Workflow for NMR sample preparation and data acquisition.
B. ¹³C NMR Spectroscopy
Theoretical Basis: ¹³C NMR provides information about the carbon skeleton of a molecule. The chemical shifts of carbon atoms are also influenced by their electronic environment, with a much wider range of chemical shifts compared to ¹H NMR.[13][14] Proton-decoupled ¹³C NMR spectra typically show a single sharp peak for each unique carbon atom, simplifying the spectrum.
Expected ¹³C NMR Spectrum of this compound:
| Carbon | Expected Chemical Shift (δ, ppm) | Notes |
| C=S | 190 - 210 | The thioamide carbonyl carbon is significantly deshielded. |
| Aromatic-C (ipso, ortho, meta, para) | 120 - 145 | The exact shifts depend on the substitution pattern and electronic effects.[13] |
| Aromatic-C (quaternary) | 130 - 150 | Quaternary carbons typically show weaker signals.[13] |
Protocol for ¹³C NMR Sample Preparation and Acquisition
The sample preparation for ¹³C NMR is similar to that for ¹H NMR, with the primary difference being the required sample concentration.
Materials:
-
This compound (50-100 mg)[9]
-
Deuterated solvent (e.g., CDCl₃; 0.6-0.7 mL)[9]
-
Pasteur pipette with a glass wool plug[12]
-
Vortex mixer
Procedure:
-
Weighing the Sample: Accurately weigh 50-100 mg of this compound.[9] A higher concentration is required due to the lower natural abundance and sensitivity of the ¹³C nucleus.[10]
-
Follow Steps 2-6 from the ¹H NMR sample preparation protocol.
-
Data Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary to achieve a good signal-to-noise ratio.
II. Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions within the molecule.
Theoretical Basis: Different types of bonds and functional groups absorb infrared radiation at characteristic frequencies. The IR spectrum is typically divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹).[15] The fingerprint region is unique to each molecule and can be used for identification.
Expected IR Absorption Bands for this compound:
| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity | Notes |
| N-H stretch | 3450 - 3100[16] | Medium, Sharp | The presence of Z and E isomers can lead to two distinct bands.[16] |
| C-H stretch (aromatic) | 3100 - 3000 | Medium to Weak | |
| C=C stretch (aromatic) | 1600 - 1450 | Medium to Strong | |
| Amide II (δN-H / νC-N) | ~1530[1] | Strong | A characteristic band for secondary amides and thioamides.[17][18][19][20][21] |
| C=S stretch | 1140 - 900[1] | Medium to Strong | Can be coupled with other vibrations, making definitive assignment challenging.[1] |
| C-H bend (aromatic) | 900 - 675 | Strong | The pattern of these bands can provide information about the substitution on the aromatic rings. |
Protocol for Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
ATR-FTIR is a convenient and widely used sampling technique for solid and liquid samples, requiring minimal sample preparation.[22][23][24]
Materials:
-
This compound (a few mg)[25]
-
FTIR spectrometer with an ATR accessory
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or acetone)
Procedure:
-
Background Spectrum: Ensure the ATR crystal is clean.[26] Record a background spectrum with the empty, clean crystal. This will be subtracted from the sample spectrum.
-
Sample Application: Place a small amount of this compound powder onto the center of the ATR crystal.[22][26]
-
Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal surface.[22][23]
-
Data Acquisition: Acquire the FTIR spectrum of the sample.
-
Cleaning: After the measurement, release the pressure clamp, remove the sample, and clean the crystal surface with a soft cloth or wipe dampened with a suitable solvent.[22]
Caption: Workflow for ATR-FTIR analysis.
Data Interpretation and Conclusion
By combining the data from ¹H NMR, ¹³C NMR, and IR spectroscopy, a comprehensive structural confirmation of this compound can be achieved. The ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework, while the IR spectrum confirms the presence of key functional groups, particularly the N-H and C=S moieties. Any deviations from the expected spectra may indicate the presence of impurities, solvent residues, or different tautomeric forms. These detailed protocols and application notes provide a robust framework for the accurate and reliable spectroscopic characterization of this compound, which is essential for its application in research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficient Synthesis of Thiobenzanilides by Willgerodt-Kindler Reaction with Base Catalysts [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. NMR Spectroscopic Study of Tautomerism in Solution and in the Solid State | Semantic Scholar [semanticscholar.org]
- 5. Tautomerism and 1H and 13C NMR assignment of methyl derivatives of 9-hydroxyphenalenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Proton NMR Table [www2.chemistry.msu.edu]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. organomation.com [organomation.com]
- 11. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 12. research.reading.ac.uk [research.reading.ac.uk]
- 13. 13Carbon NMR [chem.ch.huji.ac.il]
- 14. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 15. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
- 18. academic.oup.com [academic.oup.com]
- 19. academic.oup.com [academic.oup.com]
- 20. Vibrational study of the secondary thioamide function, the intramolecular resonance assisted and intermolecular hydrogen bonding in NN'-hydroxyalkyl dithiooxamides [lirias.kuleuven.be]
- 21. researchgate.net [researchgate.net]
- 22. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]
- 23. edinst.com [edinst.com]
- 24. mt.com [mt.com]
- 25. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 26. drawellanalytical.com [drawellanalytical.com]
Application Note: A Robust, Stability-Indicating HPLC-UV Method for the Quantification of Thiobenzanilide
Abstract
This application note details a precise, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Thiobenzanilide. The methodology employs a C18 stationary phase with a gradient elution of acetonitrile and acidified water, coupled with UV detection. This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for quality control, stability studies, and reaction monitoring of this compound. The method is developed with principles outlined in ICH guidelines to ensure specificity, linearity, and precision.
Introduction
This compound (C₁₃H₁₁NS) is a thioamide compound of significant interest due to the biological activities exhibited by its derivatives, including antimicrobial, antimycotic, and tuberculostatic properties.[1][2] Accurate quantification is crucial for monitoring the synthesis, purity, and stability of this compound and its analogues in research and pharmaceutical development. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose, offering high resolution and sensitivity for the separation and quantification of organic molecules.[3][4]
This document provides a comprehensive, field-proven protocol for a stability-indicating HPLC method.[5] A stability-indicating method is specifically designed to resolve the active pharmaceutical ingredient (API) from its potential degradation products, process impurities, and excipients, which is a critical requirement for regulatory filings and product shelf-life assessment.[6][7] The method described herein utilizes reversed-phase chromatography, the most common separation mode in pharmaceutical analysis, due to its versatility in handling non-polar to moderately polar compounds like this compound.[8][9]
The causality behind the experimental choices is explained throughout. For instance, a C18 column is selected for its hydrophobic stationary phase, which effectively retains this compound through hydrophobic interactions. Acetonitrile is chosen as the organic modifier for its favorable UV transparency and elution strength for compounds of this class.[10] Phosphoric acid is used to acidify the aqueous mobile phase, which helps to ensure sharp, symmetrical peak shapes by suppressing the ionization of residual silanols on the silica-based stationary phase.[11]
Experimental Workflow
The following diagram outlines the logical flow of the analytical process, from sample preparation to data analysis.
Caption: A high-level overview of the this compound HPLC analysis workflow.
Materials and Methods
Reagents and Materials
-
This compound Reference Standard (≥98% purity)
-
Acetonitrile (HPLC Grade)
-
Orthophosphoric Acid (85%, Analytical Grade)
-
Deionized Water (18.2 MΩ·cm)
-
Methanol (HPLC Grade)
-
0.45 µm PTFE Syringe Filters
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD) is required.
Table 1: Optimized HPLC Method Parameters
| Parameter | Recommended Setting | Justification |
| Column | C18, 250 x 4.6 mm, 5 µm | Standard reversed-phase column providing excellent retention and resolution for non-polar analytes.[12] |
| Mobile Phase A | Water with 0.1% Phosphoric Acid | Acidified aqueous phase to control silanol activity and ensure peak symmetry. |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid | Strong organic solvent for eluting hydrophobic compounds like this compound. |
| Gradient Program | 0-2 min: 60% B2-12 min: 60% to 90% B12-15 min: 90% B15-16 min: 90% to 60% B16-20 min: 60% B (Equilibration) | Gradient elution ensures separation of early-eluting polar impurities and efficient elution of the hydrophobic analyte, this compound.[12] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times and peak shapes. |
| Detection Wavelength | 254 nm | This compound exhibits strong absorbance at this wavelength, providing good sensitivity. A secondary wavelength of 344 nm can be monitored for specific oxidation products.[12][13] |
| Injection Volume | 10 µL | A small injection volume minimizes potential for peak distortion. |
| Diluent | Acetonitrile/Water (50:50, v/v) | Ensures sample solubility and compatibility with the initial mobile phase conditions. |
Detailed Protocols
Mobile Phase Preparation
-
Mobile Phase A (Aqueous): Add 1.0 mL of 85% orthophosphoric acid to 1000 mL of deionized water. Mix thoroughly.
-
Mobile Phase B (Organic): Add 1.0 mL of 85% orthophosphoric acid to 1000 mL of HPLC grade acetonitrile. Mix thoroughly.
-
Degas both mobile phases for at least 15 minutes using an ultrasonic bath or an online degasser before use.
Standard Solution Preparation
-
Standard Stock Solution (e.g., 500 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent (Acetonitrile/Water, 50:50). Sonicate for 5 minutes if necessary to ensure complete dissolution.
-
Working Standard Solution (e.g., 50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent. This working standard is used for quantification.
Sample Preparation
-
Accurately weigh a portion of the sample expected to contain approximately 25 mg of this compound and transfer it to a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent and sonicate for 15 minutes to extract the analyte.
-
Allow the solution to cool to room temperature, then dilute to volume with the diluent. Mix well.
-
Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with the diluent to achieve a target concentration of 50 µg/mL.
-
Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial before injection.
System Suitability and Method Validation
To ensure the system is performing correctly before sample analysis, a system suitability test (SST) must be conducted. This is a non-negotiable step for a self-validating and trustworthy protocol.[14]
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved (approx. 20-30 minutes).
-
Make five replicate injections of the Working Standard Solution (50 µg/mL).
-
Calculate the parameters listed in the table below. The system is deemed suitable for analysis only if all criteria are met.
Table 2: System Suitability Test (SST) Criteria
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Measures peak asymmetry. A value >2 indicates tailing, which can affect integration accuracy. |
| Theoretical Plates (N) | ≥ 2000 | A measure of column efficiency. Higher numbers indicate better separation power. |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% | Demonstrates the precision and reproducibility of the autosampler and detector.[14] |
| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% | Indicates the stability and precision of the pumping system. |
This method should be fully validated according to ICH Q2(R1) guidelines, covering specificity, linearity, range, accuracy, precision, and robustness.[15]
Results and Discussion
Under the specified conditions, this compound should elute as a sharp, well-defined peak. The retention time will be highly reproducible under stable conditions. The gradient method is designed to be stability-indicating, meaning it can separate this compound from its potential degradation products, such as Benzanilide, which may form upon oxidation.[12] A Diode Array Detector is highly recommended to assess peak purity and to confirm the identity of the analyte peak by comparing its UV spectrum with that of the reference standard.
Troubleshooting Guide
This section provides guidance on common chromatographic issues.
Caption: A logical flowchart for troubleshooting common HPLC issues.
Conclusion
The RP-HPLC method described in this application note is a robust, reliable, and stability-indicating procedure for the quantitative analysis of this compound. The detailed protocol, including system suitability criteria and troubleshooting guidance, provides researchers and quality control analysts with a comprehensive tool to ensure the integrity and quality of their work. Adherence to this protocol will yield precise and accurate data suitable for regulatory submission and advanced research applications.
References
- 1. Use of reversed-phase high-performance liquid chromatography in QSAR analysis of 2,4-dihydroxythis compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. A REVIEW ON DEVELOPMENT AND VALIDATION OF STABILITY INDICATING HPLC METHODS FOR ANALYSIS OF ACIDIC DRUGS | Semantic Scholar [semanticscholar.org]
- 4. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Method Development & Validation (Stability-Indicating) – Pharma Stability [pharmastability.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iosrphr.org [iosrphr.org]
- 9. mdpi.com [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Separation of Benzanilide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. tandfonline.com [tandfonline.com]
- 13. scispace.com [scispace.com]
- 14. altabrisagroup.com [altabrisagroup.com]
- 15. japsonline.com [japsonline.com]
In vitro evaluation of Thiobenzanilide cytotoxicity
Application Note & Protocol
Topic: Comprehensive In Vitro Evaluation of Thiobenzanilide Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Abstract
Thiobenzanilides are a class of organic compounds recognized for a wide spectrum of biological activities, including potential anticancer properties.[1][2][3] A critical early step in the preclinical assessment of any new chemical entity is the robust evaluation of its cytotoxic profile.[4][5][6][7] This guide provides a comprehensive framework for the in vitro assessment of this compound-induced cytotoxicity. We present a multi-parametric approach, moving beyond simple viability endpoints to build a more complete mechanistic understanding. The protocols detailed herein are designed to be self-validating, incorporating key assays to assess cell viability (MTT Assay), membrane integrity (LDH Release Assay), and apoptosis induction (Caspase-3/7 Activity Assay). By integrating these methods, researchers can generate a reliable and nuanced characterization of a this compound's cellular impact, a crucial step for informed decision-making in drug development.
Introduction: The Rationale for a Multi-Parametric Approach
Thiobenzanilides have garnered significant interest for their diverse pharmacological effects, ranging from antifungal and antibacterial to spasmolytic and anticancer activities.[3][8][9] Initial studies have shown that certain this compound derivatives can induce antiproliferative effects in cancer cell lines, potentially through the disruption of the cell cycle and induction of apoptosis.[3]
Evaluating the cytotoxicity of these compounds is a cornerstone of preclinical development.[4] A simplistic assessment, however, can be misleading. A compound might reduce cell viability through various mechanisms—necrosis, apoptosis, or simple cytostasis—each with different implications for its therapeutic potential and safety profile. Therefore, a multi-parametric evaluation is essential. This guide integrates three distinct but complementary assays to provide a holistic view:
-
Metabolic Viability (MTT Assay): This assay quantifies the metabolic activity of a cell population, which is directly proportional to the number of viable cells.[10][11][12] It serves as a primary indicator of overall cytotoxicity.
-
Membrane Integrity (LDH Assay): The release of the stable cytosolic enzyme Lactate Dehydrogenase (LDH) into the culture medium is a hallmark of plasma membrane damage, typically associated with necrosis or late-stage apoptosis.[13][14]
-
Apoptosis Induction (Caspase-3/7 Assay): Caspases-3 and -7 are key "executioner" enzymes activated during the apoptotic cascade.[15][16][17] Measuring their activity provides a specific and early indication of programmed cell death.
By employing this tripartite strategy, researchers can not only quantify the cytotoxic potency (e.g., IC50 value) of a this compound but also gain critical insights into its primary mechanism of action.
Overall Experimental Workflow
The evaluation process follows a logical progression from cell culture preparation to multi-faceted data analysis. The workflow is designed to ensure reproducibility and generate a comprehensive dataset from a single experimental setup.
Caption: Overall workflow for the in vitro evaluation of this compound cytotoxicity.
Detailed Methodologies and Protocols
Scientific integrity demands meticulous execution. The following protocols are detailed to ensure reproducibility. It is crucial to maintain aseptic techniques throughout all cell handling procedures.
Cell Line Selection and Culture
The choice of cell line is paramount and should be guided by the therapeutic target of the this compound. For anticancer screening, relevant tumor cell lines are appropriate. For example, studies have evaluated thiobenzanilides on human melanoma (A375) and breast cancer (MCF-7) cell lines.[1][18]
-
Recommendation: Begin with a common, well-characterized cell line (e.g., HeLa for cervical cancer, A549 for lung cancer, or HepG2 for liver toxicity screening).
-
Culture Conditions: Culture cells in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cultures in a humidified incubator at 37°C with 5% CO2.[10]
-
Best Practice: Ensure cells are in the logarithmic growth phase and have a viability of >95% before seeding for an experiment. Do not use cells that are over-confluent.
Preparation of this compound Stock and Working Solutions
-
Solvent Selection: Thiobenzanilides are often hydrophobic. Dimethyl sulfoxide (DMSO) is a common solvent. Prepare a high-concentration primary stock solution (e.g., 10-50 mM) in 100% DMSO.
-
Stock Storage: Aliquot the primary stock into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Working Solutions: On the day of the experiment, prepare serial dilutions of the this compound from the primary stock using the appropriate cell culture medium. The final concentration of DMSO in the wells should be kept constant across all treatments and should not exceed 0.5%, as higher concentrations can be cytotoxic.
Protocol 1: MTT Assay for Cell Viability
This assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[11][12][19] The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
MTT solution (5 mg/mL in sterile PBS).[11]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO).[20]
-
96-well flat-bottom plates.
-
Multi-channel pipette.
-
Microplate reader (absorbance at 570-590 nm).[11]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight to allow for cell attachment.[12]
-
Treatment: Carefully remove the medium and add 100 µL of medium containing various concentrations of the this compound. Include vehicle control (medium with the same percentage of DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 3-4 hours at 37°C.[10][19]
-
Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[12][20]
-
Absorbance Reading: Cover the plate and shake on an orbital shaker for 15 minutes to ensure complete dissolution.[11][12] Read the absorbance at 570 nm (a reference wavelength of >650 nm can be used to subtract background).[10]
Protocol 2: LDH Release Assay for Membrane Integrity
This assay quantifies the activity of LDH, a cytosolic enzyme released into the culture medium upon plasma membrane damage.[13]
Materials:
-
Commercially available LDH Cytotoxicity Assay Kit (e.g., from Promega, Thermo Fisher, or Abcam).
-
96-well flat-bottom plates.
-
Microplate reader.
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol, setting up the plate in the same manner. It is crucial to also prepare wells for controls as per the kit manufacturer's instructions.[14] These typically include:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells lysed with a provided lysis buffer (represents 100% cytotoxicity).
-
Background Control: Medium only.
-
-
Supernatant Collection: After the treatment incubation, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.
-
Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.[21][22]
-
Reagent Addition: Add the LDH assay reagent from the kit to each well according to the manufacturer's protocol (typically 50 µL).[22]
-
Incubation and Reading: Incubate the plate at room temperature for up to 30 minutes, protected from light.[14][22] Stop the reaction with the provided stop solution if required by the kit.[22] Measure the absorbance at the recommended wavelength (e.g., 490 nm).
Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis
This luminescent assay uses a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence. Cleavage by active caspase-3/7 releases aminoluciferin, which is consumed by luciferase to generate a light signal proportional to caspase activity.[15][17]
Materials:
-
Caspase-Glo® 3/7 Assay Kit (Promega) or equivalent.
-
Opaque-walled 96-well plates suitable for luminescence.
-
Luminometer.
Procedure:
-
Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with the this compound as described in the MTT protocol (steps 1-3).
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.[17]
-
Reagent Addition: Remove the plate from the incubator and allow it to cool to room temperature. Add a volume of Caspase-Glo® 3/7 reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[17]
-
Incubation: Mix the contents by gentle shaking on an orbital shaker for 30-60 seconds. Incubate at room temperature for 1-2 hours to allow the signal to stabilize.[17]
-
Luminescence Reading: Measure the luminescence using a plate-reading luminometer.
Mechanistic Insights: Visualizing the Apoptotic Pathway
If the Caspase-3/7 assay yields a positive result, it strongly suggests that the this compound induces cytotoxicity via apoptosis. Apoptosis is a highly regulated process involving a cascade of signaling events that culminate in the activation of executioner caspases like caspase-3 and -7.[16]
Caption: Potential mechanism of action via the intrinsic apoptotic pathway.
Data Analysis and Presentation
Calculations
-
MTT Assay - Percent Viability:
-
% Viability = [(Abs_Sample - Abs_Blank) / (Abs_VehicleCtrl - Abs_Blank)] * 100
-
-
LDH Assay - Percent Cytotoxicity:
-
% Cytotoxicity = [(LDH_Sample - LDH_Spontaneous) / (LDH_Maximum - LDH_Spontaneous)] * 100
-
-
Caspase-3/7 Assay - Fold Induction:
-
Fold Induction = (Luminescence_Sample / Luminescence_VehicleCtrl)
-
IC50 Determination
The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required to inhibit a biological process by 50%.[23][24] It is a standard measure of a compound's potency.
-
Plot the percent viability (from the MTT assay) against the log of the this compound concentration.
-
Use non-linear regression analysis (e.g., sigmoidal dose-response curve fit) in software like GraphPad Prism or an equivalent tool to calculate the IC50 value.[25]
Data Presentation
Summarize the quantitative results in a clear, tabular format to facilitate comparison between different assays and concentrations.
| This compound Conc. (µM) | % Cell Viability (MTT) ± SD | % Cytotoxicity (LDH) ± SD | Caspase-3/7 Activity (Fold Induction) ± SD |
| 0 (Vehicle) | 100 ± 4.5 | 0 ± 2.1 | 1.0 ± 0.1 |
| 1 | 95.2 ± 5.1 | 3.4 ± 1.8 | 1.2 ± 0.2 |
| 10 | 70.3 ± 6.2 | 15.8 ± 3.5 | 3.5 ± 0.4 |
| 50 | 48.1 ± 4.9 | 25.1 ± 4.0 | 6.8 ± 0.7 |
| 100 | 21.5 ± 3.8 | 30.5 ± 4.2 | 7.1 ± 0.6 |
| IC50 (µM) | ~52 | N/A | N/A |
Conclusion and Interpretation
By integrating data from these three assays, a researcher can build a robust profile of a this compound's cytotoxic effects. For example:
-
A high Caspase-3/7 signal coupled with a low LDH release at the IC50 concentration suggests an apoptotic mechanism of action.
-
A high LDH release that correlates closely with the drop in viability from the MTT assay suggests a necrotic or membrane-disruptive mechanism.
-
A significant drop in MTT signal with minimal LDH release or Caspase activation might indicate a cytostatic effect (inhibition of proliferation) rather than cell death, which would require further cell cycle analysis to confirm.
This comprehensive approach provides the high-quality, mechanistically informative data required for advancing promising this compound candidates in the drug discovery pipeline.
References
- 1. Synthesis and the In Vitro Evaluation of Antitumor Activity of Novel Thiobenzanilides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. In Vitro Cytotoxicity Assays [lnhlifesciences.org]
- 5. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. kosheeka.com [kosheeka.com]
- 8. Biological activity of 2-hydroxythiobenzanilides and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, spasmolytic activity and structure-activity relationship study of a series of polypharmacological thiobenzanilides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. researchgate.net [researchgate.net]
- 13. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 14. LDH cytotoxicity assay [protocols.io]
- 15. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 16. moleculardevices.com [moleculardevices.com]
- 17. promega.com [promega.com]
- 18. researchgate.net [researchgate.net]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 21. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 22. cellbiologics.com [cellbiologics.com]
- 23. researchgate.net [researchgate.net]
- 24. The Importance of IC50 Determination | Visikol [visikol.com]
- 25. researchgate.net [researchgate.net]
Application Note & Protocol: A High-Yield, Catalytic Approach to the Synthesis of Novel Thiobenzanilide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiobenzanilides represent a critical class of sulfur-containing organic compounds, serving as versatile building blocks for the synthesis of various biologically active heterocyles and finding applications in medicinal and materials chemistry.[1][2] This application note provides a detailed, field-proven protocol for the efficient synthesis of thiobenzanilide derivatives. Moving beyond traditional methods that often require harsh conditions or expensive reagents, this guide focuses on a modified Willgerodt-Kindler reaction.[1][2][3] This optimized protocol leverages a catalytic amount of a simple inorganic base to achieve high yields under milder conditions, thus expanding its applicability in organic synthesis.[3] We will delve into the causality behind the experimental choices, provide a self-validating protocol, and ground the methodology in authoritative references.
Introduction: The Significance of Thiobenzanilides
Aromatic thioamides, particularly thiobenzanilides, are of significant interest due to their utility as precursors for synthesizing biologically relevant five- and six-membered heterocyclic compounds.[1][2] Traditionally, the synthesis of these compounds has been approached through two main routes: the thionation of the corresponding benzanilides using reagents like Lawesson's reagent or P₂S₅, or via the Willgerodt-Kindler (WK) reaction.[1][2] While effective, the former often involves stoichiometric use of expensive and malodorous reagents. The conventional WK reaction, a three-component condensation of an aldehyde, an amine, and elemental sulfur, has historically been hampered by the need for severe reaction conditions or microwave assistance to achieve moderate yields.[1][2]
This guide details an improved WK protocol that overcomes these limitations through the addition of a catalytic quantity of a base, such as sodium sulfide nonahydrate (Na₂S·9H₂O), to facilitate the reaction between anilines and aromatic aldehydes with elemental sulfur.[1][3] This modification has been shown to dramatically increase reaction efficiency, with reported yields of up to 91%.[1][3] The underlying principle of this enhancement lies in the base-catalyzed cleavage of the elemental sulfur ring, which generates reactive polysulfide anions, thereby accelerating the reaction rate.[2][3]
The Willgerodt-Kindler Reaction: A Catalytic Approach
The protocol outlined below is a robust and scalable method for the synthesis of a wide range of this compound derivatives.
General Experimental Workflow
The overall workflow for the synthesis, purification, and characterization of this compound derivatives is depicted below.
Caption: General workflow for this compound synthesis.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Substituted Benzaldehyde | Reagent | Sigma-Aldrich | |
| Substituted Aniline | Reagent | Sigma-Aldrich | |
| Sulfur (S₈) | Reagent | Sigma-Aldrich | Powder form |
| Sodium Sulfide Nonahydrate (Na₂S·9H₂O) | ACS Reagent | Sigma-Aldrich | Catalyst |
| N,N-Dimethylformamide (DMF) | Anhydrous | Sigma-Aldrich | Solvent |
| Dichloromethane (DCM) | ACS Reagent | Fisher Scientific | For extraction |
| Ethyl Acetate | ACS Reagent | Fisher Scientific | For extraction and chromatography |
| Hexane | ACS Reagent | Fisher Scientific | For chromatography |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent | Fisher Scientific | Drying agent |
| Silica Gel | 60 Å, 230-400 mesh | Sigma-Aldrich | For column chromatography |
| Round-bottom flask | VWR | ||
| Condenser | VWR | ||
| Magnetic stirrer/hotplate | VWR | ||
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | MilliporeSigma | |
| Rotary evaporator | Heidolph |
Detailed Synthesis Protocol
This protocol is for a 1 mmol scale reaction. It can be scaled up as needed with appropriate adjustments to glassware and solvent volumes.
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add the substituted benzaldehyde (1.0 mmol), the substituted aniline (1.2 mmol), elemental sulfur (2.0 mmol, 64 mg), and sodium sulfide nonahydrate (0.15 mmol, 36 mg).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF, 5 mL) to the flask.
-
Reaction Conditions: Attach a condenser to the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable eluent system is a mixture of hexane and ethyl acetate (e.g., 9:1 or 4:1 v/v). The reaction is typically complete within 4-8 hours.
-
Work-up - Quenching: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing 50 mL of cold water.
-
Work-up - Extraction: Transfer the aqueous mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).
-
Work-up - Washing and Drying: Combine the organic layers and wash with brine (2 x 20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Solvent Removal: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound derivative.
Reaction Mechanism and Rationale
The enhanced efficacy of this protocol is attributed to the catalytic role of the base in activating the elemental sulfur.
Plausible Mechanistic Pathway
The Willgerodt-Kindler reaction in the presence of a base catalyst is thought to proceed through the following steps:
Caption: Plausible mechanism of base-catalyzed WK reaction.
The reaction is initiated by the nucleophilic cleavage of the S₈ ring by the sulfide catalyst, which generates highly reactive polysulfide anions.[2][3] Concurrently, the aromatic aldehyde and aniline condense to form an imine intermediate. This imine then reacts with the polysulfide anions in a sulfuration step, followed by rearrangement and oxidation to yield the final this compound product. The less basic nature of anilines typically results in a slow formation of polysulfide anions; the addition of a base like Na₂S circumvents this kinetic barrier.[2]
Characterization of Synthesized Thiobenzanilides
The structure and purity of the synthesized compounds should be confirmed by standard analytical techniques.
Spectroscopic Data
The synthesized thiobenzanilides can be characterized by Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.[4][5]
| Technique | Key Observables for this compound |
| ¹H NMR | - Broad singlet for the N-H proton, typically downfield (δ 9.0-10.0 ppm).- Aromatic protons in their expected regions (δ 7.0-8.5 ppm).[6] |
| ¹³C NMR | - Characteristic downfield signal for the thiocarbonyl carbon (C=S) around δ 190-210 ppm.[6][7]- Aromatic carbons in the range of δ 120-150 ppm. |
| FTIR | - N-H stretching vibration around 3100-3300 cm⁻¹.- C=S stretching vibration around 1100-1300 cm⁻¹. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | - Incomplete reaction.- Insufficient catalyst.- Impure reagents. | - Extend reaction time and monitor closely with TLC.- Increase catalyst loading slightly (e.g., to 20 mol%).- Use freshly distilled aniline and aldehyde; ensure DMF is anhydrous. |
| Multiple Spots on TLC | - Formation of side products.- Degradation of product. | - Optimize reaction temperature; lower temperature may increase selectivity.- Ensure efficient purification by column chromatography, potentially using a shallower gradient. |
| Difficulty in Purification | - Product co-elutes with impurities. | - Try a different solvent system for column chromatography (e.g., toluene/ethyl acetate).- Recrystallization may be an alternative purification method. |
Conclusion
The modified Willgerodt-Kindler reaction presented here offers a significant improvement over traditional methods for synthesizing this compound derivatives. By employing a catalytic amount of sodium sulfide, this protocol provides a high-yield, cost-effective, and operationally simple route to these valuable compounds. The milder reaction conditions broaden the substrate scope and make this method highly attractive for applications in drug discovery and materials science.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. Efficient Synthesis of Thiobenzanilides by Willgerodt-Kindler Reaction with Base Catalysts [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and the In Vitro Evaluation of Antitumor Activity of Novel Thiobenzanilides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of Thiobenzanilide: A Comprehensive Guide for Organic Synthesis
Introduction: Unveiling the Potential of a Versatile Building Block
Thiobenzanilide, a sulfur analog of benzanilide, has emerged as a highly versatile and valuable building block in the toolkit of organic chemists. Its unique electronic properties and reactivity, stemming from the presence of the thioamide functional group, render it a powerful precursor for the synthesis of a diverse array of organic molecules. This guide provides an in-depth exploration of this compound's applications in organic synthesis, offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development. The inherent reactivity of the thioamide moiety, characterized by its nucleophilic sulfur and electrophilic carbon, allows for a wide range of chemical transformations. This dual reactivity is the cornerstone of its utility in constructing complex molecular architectures, particularly heterocyclic systems that form the backbone of many pharmaceuticals and functional materials.
I. Synthesis of this compound: Foundational Protocols
The journey into the applications of this compound begins with its efficient synthesis. Two primary and reliable methods are widely employed: the thionation of benzanilide and the Willgerodt-Kindler reaction.
A. Thionation of Benzanilide using Lawesson's Reagent
This method involves the direct conversion of the carbonyl group in benzanilide to a thiocarbonyl group. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) is the most common and efficient thionating agent for this transformation.[1]
Mechanism Insight: The reaction proceeds through a [2+2] cycloaddition of the carbonyl group with Lawesson's reagent to form a four-membered thiaoxaphosphetane intermediate. This intermediate then undergoes cycloreversion to yield the desired this compound and a stable phosphorus-oxygen byproduct, which drives the reaction forward.[1]
Experimental Protocol: Synthesis of this compound from Benzanilide
-
Materials:
-
Benzanilide (1.0 equiv)
-
Lawesson's Reagent (0.5 equiv)
-
Anhydrous Toluene or Tetrahydrofuran (THF)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzanilide in anhydrous toluene (or THF).
-
Add Lawesson's reagent to the solution.
-
Heat the reaction mixture to reflux (for toluene) or stir at room temperature (for THF) and monitor the reaction progress by thin-layer chromatography (TLC).[2]
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure this compound. An aqueous work-up prior to chromatography is often recommended to remove phosphorus byproducts.[2]
-
B. The Willgerodt-Kindler Reaction
This powerful multi-component reaction allows for the one-pot synthesis of thiobenzanilides from an aldehyde, an amine, and elemental sulfur.[3][4] A notable modification of this reaction involves the use of a catalytic amount of a base, such as sodium sulfide nonahydrate (Na₂S·9H₂O), which significantly improves reaction efficiency and yields.[3][5]
Mechanism Insight: The reaction is believed to initiate with the formation of an enamine from the aldehyde and amine. Elemental sulfur is activated by the amine or a base catalyst to form reactive polysulfide species. These polysulfides then react with the enamine, leading to a series of rearrangements and ultimately yielding the thioamide. The base catalyst facilitates the nucleophilic cleavage of the S₈ ring, enhancing the formation of the reactive sulfur species.[3][5]
Experimental Protocol: Base-Catalyzed Willgerodt-Kindler Synthesis of this compound
-
Materials:
-
Benzaldehyde (1.0 equiv)
-
Aniline (1.5 equiv)
-
Elemental Sulfur (S₈) (1.25 equiv as S)
-
Sodium Sulfide Nonahydrate (Na₂S·9H₂O) (0.15 equiv)
-
N,N-Dimethylformamide (DMF)
-
-
-
To a suspension of elemental sulfur in DMF, add aniline and sodium sulfide nonahydrate.
-
Stir the mixture at 115 °C for 30 minutes under a nitrogen atmosphere.
-
Cool the mixture to room temperature and then add benzaldehyde.
-
Stir the reaction mixture at 115 °C for 12 hours under a nitrogen atmosphere.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., chloroform).
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain pure this compound.
-
| Synthesis Method | Starting Materials | Key Reagents | Typical Yields | Advantages | Disadvantages |
| Thionation | Benzanilide | Lawesson's Reagent | Good to Excellent | High yielding, reliable | Use of odorous and phosphorus-containing reagent |
| Willgerodt-Kindler | Benzaldehyde, Aniline, Sulfur | Na₂S·9H₂O (catalyst) | Moderate to Good[3] | One-pot, atom-economical | Can require higher temperatures and longer reaction times |
II. This compound in the Synthesis of Heterocyclic Compounds
This compound is a cornerstone in the construction of various sulfur and nitrogen-containing heterocyclic scaffolds, many of which are privileged structures in medicinal chemistry.
A. Synthesis of Benzothiazoles
Benzothiazoles are a prominent class of heterocyclic compounds with a wide range of biological activities. Thiobenzanilides can be efficiently cyclized to form 2-substituted benzothiazoles through intramolecular C-S bond formation.
1. N-Bromosuccinimide (NBS) Mediated Oxidative Cyclization
This method provides a mild and efficient route to 2-phenylbenzothiazoles.
Mechanism Insight: The reaction is proposed to proceed via the formation of a sulfonium bromide intermediate upon reaction of the this compound with NBS. This is followed by an intramolecular electrophilic attack of the activated sulfur onto the aniline ring, and subsequent aromatization to yield the benzothiazole.
Experimental Protocol: Synthesis of 2-Phenylbenzothiazole
-
Materials:
-
This compound (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.0 equiv)
-
1,2-Dimethoxyethane (DME)
-
Tetrabutylammonium bromide (Bu₄NBr) (1.0 equiv)
-
-
Procedure: [6]
-
Dissolve or suspend this compound in DME.
-
Add tetrabutylammonium bromide and stir for 5 minutes.
-
Add NBS in portions and stir the reaction mixture vigorously at ambient temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 4-24 hours).
-
Pour the reaction mixture onto crushed ice and collect the precipitated product by filtration.
-
B. Synthesis of Thiazoles: The Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and versatile method for the construction of the thiazole ring. It involves the reaction of a thioamide, such as this compound, with an α-haloketone.[7][8]
Mechanism Insight: The reaction is initiated by a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, displacing the halide in an Sₙ2 reaction. The resulting intermediate then undergoes intramolecular cyclization via the attack of the nitrogen atom on the carbonyl carbon, followed by dehydration to yield the aromatic thiazole ring.[7]
Experimental Protocol: Synthesis of 2,4-Diphenylthiazole
-
Materials:
-
This compound (1.0 equiv)
-
2-Bromoacetophenone (phenacyl bromide) (1.0 equiv)
-
Ethanol or Methanol
-
-
-
In a round-bottom flask, dissolve this compound in ethanol.
-
Add 2-bromoacetophenone to the solution.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction to room temperature.
-
The product often precipitates from the solution and can be collected by filtration.
-
If necessary, the crude product can be recrystallized from a suitable solvent like ethanol.
-
C. Synthesis of 1,2,4-Thiadiazoles
Thiobenzanilides can also serve as precursors for the synthesis of 1,2,4-thiadiazoles through oxidative dimerization.
Mechanism Insight: A proposed mechanism involves the oxidation of two molecules of this compound to form a disulfide-like intermediate. This is followed by intramolecular cyclization with the elimination of a molecule of aniline to form the stable 3,5-diphenyl-1,2,4-thiadiazole ring.[11]
Experimental Protocol: Synthesis of 3,5-Diphenyl-1,2,4-thiadiazole
-
Materials:
-
This compound (2.0 equiv)
-
Methyl bromocyanoacetate (1.0 equiv)
-
Suitable solvent (e.g., ethanol)
-
-
Procedure: [11]
-
Dissolve this compound in a suitable solvent.
-
Add methyl bromocyanoacetate to the solution at room temperature.
-
The reaction is often rapid, and the product precipitates out of the solution.
-
Collect the solid product by filtration and wash with a cold solvent to obtain pure 3,5-diphenyl-1,2,4-thiadiazole.
-
References
- 1. Lawesson's Reagent [organic-chemistry.org]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 4. scispace.com [scispace.com]
- 5. Efficient Synthesis of Thiobenzanilides by Willgerodt-Kindler Reaction with Base Catalysts [organic-chemistry.org]
- 6. A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)-S Bond Formation [mdpi.com]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. synarchive.com [synarchive.com]
- 9. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. An unexpected synthesis of 3,5-diaryl-1,2,4-thiadiazoles from thiobenzamides and methyl bromocyanoacetate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating Thiobenzanilide Derivatives in Melanoma Research
Abstract: Melanoma, a highly aggressive form of skin cancer, presents a significant therapeutic challenge due to its metastatic potential and frequent development of drug resistance.[1] The scientific community is in constant pursuit of novel therapeutic agents and molecular scaffolds that can overcome these limitations. Thiobenzanilides, a class of compounds historically recognized for their antifungal and antimycotic properties, have recently emerged as a promising scaffold for the development of potent anticancer agents.[2][3] This guide provides a comprehensive overview of the application of thiobenzanilide derivatives in melanoma research, detailing their mechanism of action and providing robust, field-proven protocols for their investigation.
Introduction: The Rationale for Thiobenzanilides in Melanoma
Melanoma's aggressiveness is often driven by mutations in key signaling pathways, such as the MAPK (Mitogen-Activated Protein Kinase) pathway, which is mutated in approximately 40% of cases, most commonly involving the BRAF gene.[4] While targeted therapies against proteins like BRAF and MEK have improved patient outcomes, the development of resistance necessitates the exploration of compounds with novel mechanisms of action.[4]
This compound derivatives have demonstrated significant cytotoxic potential against human melanoma cell lines, particularly A375.[1][4] Their mechanism appears distinct from many standard-of-care agents, focusing on the induction of mitochondrial dysfunction and subsequent apoptotic cell death, making them a valuable area of investigation for circumventing existing resistance pathways.[3][4] This document serves as a practical guide for researchers aiming to explore this promising class of compounds.
Mechanism of Action: A Multi-Faceted Assault on Melanoma Cells
Research indicates that thiobenzanilides exert their anticancer effects not through a single target, but by inducing a cascade of cellular events that culminate in cell death. The primary mechanism involves the disruption of mitochondrial integrity, a critical hub for cellular metabolism and apoptosis regulation.[3]
This process can be summarized as follows:
-
Induction of Mitochondrial Stress: this compound agents trigger a loss of the mitochondrial membrane potential (ΔΨm). This depolarization is a critical early event in the intrinsic apoptotic pathway.[3]
-
Metabolic Collapse and Oxidative Stress: The disruption of the membrane potential leads to a significant reduction in ATP synthesis and a concurrent increase in the generation of reactive oxygen species (ROS).[3] This creates a state of severe oxidative stress and energy depletion within the cancer cell.
-
Cell Cycle Arrest: Concurrently, these compounds induce a significant arrest of the cell cycle in the G2/M phase, preventing the melanoma cells from progressing through mitosis and proliferating.[3]
-
Execution of Apoptosis: The combination of mitochondrial dysfunction and ROS accumulation activates key executioner enzymes, notably caspase-3, which then orchestrates the systematic dismantling of the cell, leading to apoptosis.[3]
Efficacy of this compound Derivatives
Numerous this compound derivatives have been synthesized and evaluated for their antitumor activity. Their efficacy is typically quantified by the half-maximal effective concentration (EC50), which represents the concentration of a compound that inhibits 50% of the cell population's growth. The A375 human melanoma cell line is a common model for these assessments.[1]
| Compound | EC50 (µM) on A375 Cells (24h)[1] | Notes |
| Compound 17 | 11.8 | Most promising derivative in the cited study. |
| Compound 8 | In µM range | Noted as an interesting compound for further development. |
| Compound 9 | In µM range | Noted as an interesting compound for further development. |
| Doxorubicin | 6.0 | Positive control chemotherapeutic agent.[4] |
This table summarizes data from a specific study and is not exhaustive. EC50 values can vary between experiments and laboratories.
Core Experimental Protocols
The following protocols provide a validated framework for screening and characterizing this compound derivatives against melanoma cells.
Experimental Workflow
A logical progression of experiments is crucial for a thorough investigation. We recommend a tiered approach, starting with broad cytotoxicity screening and progressing to detailed mechanistic studies for the most potent compounds.
Protocol 4.1: In Vitro Cytotoxicity Assessment (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells. The enzyme mitochondrial dehydrogenase in viable cells converts the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals.[4][5] The amount of formazan produced is proportional to the number of living cells, allowing for a quantitative assessment of a compound's cytotoxicity.
Materials:
-
A375 human melanoma cells
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound compounds dissolved in DMSO (stock solution)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Seed A375 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound compounds in culture medium from the DMSO stock. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells (medium only).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 3-4 hours at 37°C. During this time, visible purple precipitates will form.
-
Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Gently pipette up and down to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration.
-
Use non-linear regression (dose-response curve) to calculate the EC50 value.
Protocol 4.2: Apoptosis Detection by Annexin V/PI Staining
Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled and used to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, thus it is used to identify late apoptotic and necrotic cells with compromised membranes.[3]
Materials:
-
A375 cells
-
6-well plates
-
This compound compound(s) at predetermined concentrations (e.g., 1x and 2x EC50)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (provided in the kit)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed A375 cells in 6-well plates and grow to ~70-80% confluency. Treat the cells with the this compound compound(s) and a vehicle control for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin. Combine all cells from each well.
-
Staining: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 100 µL of 1x Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1x Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour.
-
FITC signal (Annexin V) is typically detected in the FL1 channel.
-
PI signal is typically detected in the FL2 or FL3 channel.
-
Data Interpretation:
-
Annexin V (-) / PI (-): Viable cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic/necrotic cells
-
Annexin V (-) / PI (+): Necrotic cells (often due to mechanical damage)
Protocol 4.3: Cell Cycle Analysis by Propidium Iodide Staining
Principle: Propidium Iodide (PI) is a stoichiometric DNA-binding dye, meaning the amount of fluorescence emitted is directly proportional to the total amount of DNA within a cell. By staining a population of cells and analyzing them with a flow cytometer, one can determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[3][6]
Materials:
-
A375 cells treated as in Protocol 4.2
-
Cold 70% ethanol
-
PBS
-
PI staining solution (containing RNase A to prevent staining of double-stranded RNA)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect cells as described in Protocol 4.2.
-
Fixation: Centrifuge the cells and discard the supernatant. Resuspend the pellet in 300 µL of cold PBS. While gently vortexing, add 700 µL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at 4°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, measuring the fluorescence in the appropriate channel (e.g., FL2).
Data Analysis:
-
Use cell cycle analysis software (e.g., FlowJo, FCS Express) to model the DNA content histogram.
-
The software will calculate the percentage of cells in the G0/G1, S, and G2/M phases.
-
Compare the cell cycle distribution of treated cells to the vehicle control to identify any phase-specific arrest. A significant increase in the G2/M population would be expected for thiobenzanilides.[3]
Conclusion and Future Directions
The this compound scaffold represents a compelling starting point for the development of novel anti-melanoma therapeutics. The protocols outlined in this guide provide a robust framework for evaluating new derivatives, confirming their cytotoxic potential, and elucidating their mechanism of action centered on mitochondrial disruption.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a wider array of derivatives to identify the chemical moieties responsible for the highest potency and selectivity.[1]
-
In Vivo Validation: Moving the most promising compounds into preclinical animal models, such as A375 xenografts in immunodeficient mice, to assess their efficacy and safety in a whole-organism context.[7]
-
Combination Therapies: Investigating the potential synergistic effects of thiobenzanilides when combined with existing targeted therapies (e.g., BRAF inhibitors) or immunotherapies.
By systematically applying these methods, researchers can effectively contribute to the development of this promising class of compounds and potentially deliver new therapeutic options for patients with malignant melanoma.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecules | Free Full-Text | Synthesis and the In Vitro Evaluation of Antitumor Activity of Novel Thiobenzanilides [mdpi.com]
- 3. Synthesis and biological evaluation of thiobenzanilides as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and the In Vitro Evaluation of Antitumor Activity of Novel Thiobenzanilides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential Anticancer Agents against Melanoma Cells Based on an As-Synthesized Thiosemicarbazide Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluating the Mechanism of Cell Death in Melanoma Induced by the Cannabis Extract PHEC-66 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Anti-Melanoma Compounds Are Efficacious in A375 Cell Line Xenograft Melanoma Model in Nude Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Thiobenzanilide: A Promising Scaffold for the Development of Novel Breast Cancer Therapeutics
Application Notes and Protocols for Preclinical Research
Authored by: Senior Application Scientist, Gemini Labs
Introduction
Breast cancer remains a significant global health challenge, with an urgent need for novel therapeutic agents to overcome resistance and improve patient outcomes.[1] Thiobenzanilides, a class of organic compounds characterized by a thioamide group linking two aromatic rings, have emerged as a promising scaffold in anticancer drug discovery.[1][2] Exhibiting a wide range of pharmacological activities, including antifungal, antibacterial, and anticancer properties, recent studies have highlighted their cytotoxic potential against various cancer cell lines, including hormone-dependent breast cancer (MCF-7).[1][2] Notably, certain thiobenzanilide derivatives have demonstrated efficacy comparable to the established breast cancer drug, tamoxifen, in in vitro assays.[1][2]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the investigation of thiobenzanilides as potential therapeutic agents for breast cancer. It outlines detailed protocols for the synthesis, in vitro evaluation, and mechanistic studies of this compound derivatives, with the goal of facilitating further research and development in this promising area.
Synthesis of this compound Derivatives
The synthesis of thiobenzanilides can be approached through several established methods. Two common and effective routes are detailed below. The choice of method may depend on the availability of starting materials and the desired substitution patterns on the aromatic rings.
Method A: Thionation of Benzanilides using Lawesson's Reagent
This is a widely used two-step process that begins with the synthesis of a benzanilide intermediate, followed by thionation.[3]
Workflow for this compound Synthesis via Lawesson's Reagent
Caption: A two-step synthesis of thiobenzanilides.
Protocol:
Step 1: Synthesis of Benzanilide (Schotten-Baumann Reaction)
-
In a round-bottom flask, dissolve the desired amine (1 eq.) in pyridine.
-
Cool the mixture in an ice bath.
-
Add the corresponding acid chloride (1 eq.) dropwise with constant stirring.
-
After the addition is complete, reflux the reaction mixture until the reaction is complete (monitor by TLC).
-
Cool the mixture to room temperature and pour it into cold water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with 5% NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude benzanilide by recrystallization from an appropriate solvent.
Step 2: Thionation to this compound
-
In a round-bottom flask, dissolve the synthesized benzanilide (1 eq.) in anhydrous toluene.
-
Add Lawesson's reagent (2 eq.) portion-wise to the stirred solution.
-
Heat the reaction mixture at 90 °C and monitor the progress by TLC.
-
Once the reaction is complete, remove the toluene under vacuum.
-
Purify the resulting residue by column chromatography on silica gel to obtain the pure this compound.
Method B: Modified Willgerodt-Kindler Reaction
This method offers a more direct route to thiobenzanilides from anilines and aromatic aldehydes. The use of a base catalyst significantly improves the reaction efficiency.[1][4]
Protocol:
-
To a mixture of sulfur (1.25 eq.) and the desired aniline (1.5 eq.) in DMF, add a catalytic amount of Na₂S·9H₂O (0.15 eq.).
-
Stir the suspension at 115 °C for 30 minutes under a nitrogen atmosphere.
-
Cool the mixture to room temperature and add the aromatic aldehyde (1 eq.).
-
Stir the reaction mixture at 115 °C for 12 hours under nitrogen.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent and wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
In Vitro Evaluation of Anticancer Activity
A series of in vitro assays are essential to determine the anticancer potential of the synthesized this compound derivatives against breast cancer cells.
Cell Lines
-
Breast Cancer Cell Lines:
-
MCF-7 (Estrogen receptor-positive)
-
T-47D (Estrogen receptor-positive)
-
MDA-MB-231 (Triple-negative)
-
BT-549 (Triple-negative)
-
-
Normal Breast Epithelial Cell Line (for selectivity assessment):
-
MCF-10A
-
Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a standard initial screening tool for cytotoxicity.[1]
Protocol:
-
Seed breast cancer cells (5 x 10³ cells/well) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound derivatives (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Selectivity Index (SI)
The selectivity of a compound for cancer cells over normal cells is a critical parameter in drug development. The SI is calculated as follows:
SI = IC₅₀ in normal cells (MCF-10A) / IC₅₀ in cancer cells
A higher SI value indicates greater selectivity for cancer cells.[5]
Data Presentation: Cytotoxicity and Selectivity of this compound Derivatives
| Compound | MCF-7 IC₅₀ (µM) | MDA-MB-231 IC₅₀ (µM) | MCF-10A IC₅₀ (µM) | Selectivity Index (vs. MCF-7) | Selectivity Index (vs. MDA-MB-231) |
| This compound-X1 | 43.0[1][2] | Data to be determined | Data to be determined | Calculate | Calculate |
| This compound-X2 | Data to be determined | Data to be determined | Data to be determined | Calculate | Calculate |
| Tamoxifen (Control) | 30.0[2] | Data to be determined | Data to be determined | Calculate | Calculate |
Mechanistic Studies
Understanding the mechanism of action of promising this compound derivatives is crucial for their further development. Based on studies in other cancer types, it is hypothesized that thiobenzanilides may induce cell cycle arrest and apoptosis through mitochondrial dysfunction in breast cancer cells.[6] Furthermore, investigating their impact on key signaling pathways in breast cancer is warranted.
Cell Cycle Analysis
Protocol:
-
Treat breast cancer cells with the this compound derivative at its IC₅₀ concentration for 24 and 48 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20 °C.
-
Wash the cells with PBS and resuspend in a solution containing propidium iodide (PI) and RNase A.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the cell cycle distribution by flow cytometry. An accumulation of cells in the G2/M phase would suggest cell cycle arrest at this stage.[6]
Apoptosis Assay (Annexin V/PI Staining)
Protocol:
-
Treat cells as described for the cell cycle analysis.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.
-
Incubate for 15 minutes in the dark at room temperature.
-
Analyze the cells by flow cytometry. An increase in Annexin V-positive cells will indicate apoptosis.[6]
Mitochondrial Membrane Potential (ΔΨm) Assay
A loss of mitochondrial membrane potential is an early indicator of apoptosis.[6]
Protocol:
-
Treat cells with the this compound derivative for a shorter duration (e.g., 6-12 hours).
-
Incubate the cells with a mitochondrial membrane potential-sensitive dye such as JC-1 or TMRE.
-
Analyze the fluorescence by flow cytometry or fluorescence microscopy. A decrease in fluorescence intensity indicates mitochondrial depolarization.
Western Blot Analysis of Signaling Pathways
Investigate the effect of thiobenzanilides on key signaling pathways frequently dysregulated in breast cancer, such as the PI3K/Akt/mTOR and MAPK pathways.[3][4]
Workflow for Western Blot Analysis
Caption: A standard workflow for Western blot analysis.
Protocol:
-
Treat breast cancer cells with the this compound derivative at various concentrations and time points.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against key signaling proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, p-ERK, ERK) overnight at 4 °C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Hypothesized Signaling Pathway Modulation by this compound
Caption: A proposed mechanism of action for this compound in breast cancer cells.
In Vivo Efficacy Studies
Promising this compound derivatives should be evaluated in vivo using xenograft models of breast cancer.
Formulation of Thiobenzanilides for In Vivo Administration
Thiobenzanilides are often poorly soluble in aqueous solutions. Therefore, appropriate formulation is critical for in vivo studies.[7][8]
Potential Formulation Strategies:
-
Co-solvents: A mixture of solvents such as DMSO, polyethylene glycol (PEG), and saline.
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can enhance solubility and bioavailability.[7]
-
Nanonization: Reducing the particle size to the sub-micron range can improve dissolution and absorption.[8]
Breast Cancer Xenograft Model
Protocol:
-
Implant breast cancer cells (e.g., MCF-7 or MDA-MB-231) subcutaneously or orthotopically into the mammary fat pad of immunocompromised mice (e.g., nude or NSG mice).[9]
-
Allow the tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the formulated this compound derivative (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and schedule.
-
Monitor tumor growth by caliper measurements and mouse body weight as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
Conclusion
Thiobenzanilides represent a promising class of compounds for the development of novel breast cancer therapeutics. The protocols and application notes provided in this guide offer a comprehensive framework for the synthesis, in vitro screening, and mechanistic evaluation of these compounds. By systematically investigating their cytotoxicity, selectivity, and mechanism of action, researchers can identify lead candidates for further preclinical and clinical development. The exploration of their effects on key signaling pathways and their efficacy in in vivo models will be crucial steps in translating the potential of thiobenzanilides into effective treatments for breast cancer patients.
References
- 1. Synthesis and the In Vitro Evaluation of Antitumor Activity of Novel Thiobenzanilides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of thiobenzanilides as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective anticancer activity of the novel this compound 63T against human lung adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocols: Strategic Derivatization of Thiobenzanilide for Enhanced Bioactivity
For: Researchers, scientists, and drug development professionals.
Abstract & Introduction
The thiobenzanilide scaffold represents a privileged structure in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities including anticancer, antimicrobial, and spasmolytic effects.[1][2] The core structure, consisting of a thioamide linkage between two aromatic rings, offers multiple points for chemical modification. This application note provides an in-depth guide to the strategic derivatization of this compound. We will move beyond simple synthetic recitation to explore the causal relationships between structural modifications and resulting biological activity. The protocols herein are designed as self-validating systems, guiding the user from synthesis and purification to preliminary bioactivity screening. Our objective is to equip researchers with the foundational knowledge and practical methodologies required to rationally design and synthesize novel this compound derivatives with enhanced therapeutic potential.
The Rationale for Derivatization: Tuning Bioactivity
The inherent bioactivity of the this compound core is potent, but often lacks the specificity and potency required for a clinical candidate. Derivatization is the key to unlocking its full potential. The primary goals of modifying the parent structure are:
-
Enhancing Potency: Small structural changes can lead to significant improvements in binding affinity to a biological target. Replacing the amide oxygen with a sulfur atom, for instance, has been shown to increase antispasmodic activity by up to 325-fold.[3]
-
Modulating Selectivity: Derivatization can steer the compound's activity towards a specific target, reducing off-target effects. For example, certain this compound derivatives show selective cytotoxicity against cancer cells while remaining almost harmless to normal cells.[1][4]
-
Improving Pharmacokinetic Properties (ADME): Modifications can improve a compound's Absorption, Distribution, Metabolism, and Excretion profile, which is crucial for its efficacy and safety in a biological system.
-
Overcoming Resistance: In antimicrobial and anticancer applications, novel derivatives can bypass resistance mechanisms developed by pathogens or cancer cells.[5]
Key Derivatization Strategies & Synthetic Pathways
The this compound scaffold offers three primary regions for modification: the N-phenyl (aniline) ring, the C-phenyl (benzoyl) ring, and the thioamide linker itself.
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12];
} idot Caption: General workflow for synthesis and evaluation of this compound derivatives.
Strategy 1: Thionation of Pre-synthesized Benzanilides
This is a robust and widely used two-step method. It involves first synthesizing a substituted benzanilide, followed by thionation to yield the target this compound. This approach allows for great diversity as a wide array of acid chlorides and anilines are commercially available.
Causality: The choice of Lawesson's reagent is critical. It is a mild and effective thionating agent for amides and ketones. The reaction proceeds through a thionophosphine sulfide dimer, which facilitates the oxygen-sulfur exchange. Using an anhydrous solvent like toluene is essential to prevent hydrolysis of the reagent and the product.
Protocol 3.1.1: Synthesis of Benzanilide Precursor (Schotten-Baumann Reaction) [6][7]
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the desired aniline (1.0 eq) in pyridine (approx. 5-10 mL per gram of aniline).
-
Cool the mixture in an ice bath.
-
Add the corresponding acid chloride (1.0 eq) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and pour it into a beaker of cold water to precipitate the benzanilide product.
-
Filter the solid, wash thoroughly with water, and then with a dilute sodium bicarbonate (NaHCO₃) solution to remove any remaining acid.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure benzanilide.
Protocol 3.1.2: Thionation with Lawesson's Reagent [7][8]
-
To a stirred, warm solution of the synthesized benzanilide (1.0 eq) in anhydrous toluene (approx. 10 mL per gram), add Lawesson's reagent (2.0 eq) portion-wise.
-
Scientist's Note: A slight excess of Lawesson's reagent ensures complete conversion. The reaction is often characterized by a change in color and the smell of hydrogen sulfide. Conduct this step in a well-ventilated fume hood.
-
-
Heat the reaction mixture to 90°C and monitor by TLC until the starting material is consumed.
-
Cool the reaction and remove the toluene under reduced pressure using a rotary evaporator.
-
The resulting residue will contain the this compound product and reagent byproducts. Purify this crude mixture using column chromatography on silica gel, typically with a hexane/ethyl acetate solvent system.
-
Combine the pure fractions and evaporate the solvent to yield the final this compound derivative. Characterize using NMR and Mass Spectrometry.
Strategy 2: The Willgerodt-Kindler Reaction
This one-pot reaction is a powerful method for synthesizing thioamides directly from an aldehyde (or ketone), an amine, and elemental sulfur.[9][10] It is particularly useful for creating thiobenzanilides from readily available starting materials. Modern modifications using base catalysts or microwave irradiation can improve yields and reduce reaction times.[11][12][13]
Causality: The reaction mechanism involves the formation of an enamine from the aldehyde and amine, which then reacts with sulfur.[10] The use of a catalytic amount of a base like sodium sulfide (Na₂S·9H₂O) facilitates the cleavage of elemental sulfur into reactive polysulfide anions, accelerating the reaction and improving yields under milder conditions.[11]
Protocol 3.2.1: Base-Catalyzed Willgerodt-Kindler Synthesis [11]
-
In a sealed reaction vessel, combine the aromatic aldehyde (1.0 eq), the aniline (1.0 eq), elemental sulfur (2.5 eq), and a catalytic amount of Na₂S·9H₂O (0.1 eq).
-
Add a high-boiling point solvent such as N,N-Dimethylformamide (DMF) or use solvent-less conditions if reactants are liquid.
-
Seal the vessel and heat the mixture to 120-140°C with vigorous stirring.
-
Safety Note: The reaction generates H₂S gas and pressure will build up. Use a vessel rated for high pressure and perform the reaction in a fume hood.
-
-
Monitor the reaction by TLC. Reaction times can vary from a few hours to overnight.
-
After completion, cool the mixture to room temperature. Dilute with a solvent like ethyl acetate and wash with water to remove the catalyst and any unreacted amine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography as described in Protocol 3.1.2.
Structure-Activity Relationship (SAR) Insights
Systematic derivatization allows for the mapping of structure-activity relationships, guiding future design.[14][15] The electronic and steric properties of substituents on the aromatic rings are critical determinants of bioactivity.
dot graph G { layout=neato; node [shape=none, margin=0, image="https://i.imgur.com/gK5Wp1a.png", label=""];
} idot Caption: Key regions of the this compound scaffold for derivatization.
Table 1: Summary of Structure-Activity Relationships for this compound Derivatives
| Position of Substitution | Type of Substituent | Effect on Bioactivity | Example Target & Reference |
| C-Phenyl Ring (Ring B) | Electron-withdrawing groups (e.g., -NO₂, -CF₃) at positions 2, 3, or 5 | Often increases anticancer activity.[7] | Human melanoma (A375) and breast cancer (MCF-7) cells.[1][16] |
| C-Phenyl Ring (Ring B) | Hydroxy (-OH) groups, especially at position 2 | Confers significant antimicrobial, particularly antimycobacterial, activity.[17] | Mycobacterium species.[17] |
| N-Phenyl Ring (Ring A) | Halogens (e.g., -F, -Cl, -Br) | Can enhance antimicrobial activity. The position and number of halogens are critical.[18] | Gram-positive bacteria like Staphylococcus aureus.[5][18] |
| N-Phenyl Ring (Ring A) | Bulky lipophilic groups (e.g., -OPh, -(CH₂)₇CH₃) | Can modulate selectivity and potency in anticancer assays.[7] | Melanoma and breast cancer cell lines.[16] |
| Thioamide Linker | Replacement of C=S with C=O | Drastically reduces spasmolytic activity, highlighting the importance of the sulfur atom.[3] | Guinea pig ileum preparations.[3] |
Protocol: Preliminary Bioactivity Screening
A self-validating system requires testing the synthesized compounds. This protocol outlines a standard method for assessing antimicrobial activity.
Protocol 5.1: Minimum Inhibitory Concentration (MIC) Assay via Broth Microdilution [5][19]
Objective: To determine the lowest concentration of a synthesized this compound derivative that visibly inhibits the growth of a target microorganism.
Materials:
-
Synthesized this compound derivatives, dissolved in Dimethyl Sulfoxide (DMSO) to a stock concentration of 1024 µg/mL.
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).
-
Cation-adjusted Mueller-Hinton Broth (MHB).
-
Sterile 96-well microtiter plates.
-
Standardized bacterial inoculum (adjusted to ~5 x 10⁵ CFU/mL).
-
Positive control antibiotic (e.g., Cefuroxime).
-
Negative control (broth only) and vehicle control (broth + DMSO).
Procedure:
-
Dispense 50 µL of sterile MHB into wells 2 through 12 of a 96-well plate.
-
Add 100 µL of the stock compound solution (1024 µg/mL) to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Wells 11 (vehicle control) and 12 (negative control) receive no compound. This creates concentrations ranging from 512 µg/mL to 1 µg/mL.
-
Prepare the bacterial inoculum in MHB, adjusting its turbidity to a 0.5 McFarland standard, and then dilute it to the final concentration of ~5 x 10⁵ CFU/mL.
-
Add 50 µL of the final bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12 (sterility control).
-
The final volume in each well is 100 µL, and the final compound concentrations are now halved (256 µg/mL to 0.5 µg/mL).
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Conclusion
The derivatization of the this compound scaffold is a validated and promising strategy for the development of new therapeutic agents. By understanding the underlying chemical principles of synthetic routes like thionation and the Willgerodt-Kindler reaction, and by systematically analyzing the structure-activity relationships, researchers can rationally design compounds with enhanced potency and selectivity. The protocols provided herein offer a robust framework for the synthesis, purification, and preliminary biological evaluation of novel this compound derivatives, empowering the discovery of next-generation bioactive molecules.
References
- 1. Synthesis and the In Vitro Evaluation of Antitumor Activity of Novel Thiobenzanilides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, spasmolytic activity and structure-activity relationship study of a series of polypharmacological thiobenzanilides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective anticancer activity of the novel this compound 63T against human lung adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. A practical route for the synthesis of 17 substituted steroidal 3-thioxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of thioamide containing polybenzoxazines by the Willgerodt–Kindler reaction - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 11. Efficient Synthesis of Thiobenzanilides by Willgerodt-Kindler Reaction with Base Catalysts [organic-chemistry.org]
- 12. tandfonline.com [tandfonline.com]
- 13. Recent advances in the Willgerodt-Kindler reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 16. researchgate.net [researchgate.net]
- 17. Biological activity of 2-hydroxythiobenzanilides and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Antimicrobial activity of some new thioureides derived from 2-(4-chlorophenoxymethyl)benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Improving the yield of the Willgerodt-Kindler reaction for Thiobenzanilide
Topic: Improving the Yield of Thiobenzanilide Synthesis For: Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for the Willgerodt-Kindler (WK) reaction. As Senior Application Scientists, we understand the nuances of synthetic chemistry and the challenges that can arise in the lab. This guide is designed to provide you with in-depth, field-proven insights to troubleshoot common issues and significantly improve the yield of your this compound synthesis. We will move beyond simple procedural lists to explain the causality behind our recommendations, ensuring you have a robust, self-validating protocol.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental principles of the Willgerodt-Kindler reaction as it applies to the synthesis of this compound.
Q1: What is the Willgerodt-Kindler (WK) reaction in the context of this compound synthesis?
The Willgerodt-Kindler reaction is a powerful multicomponent reaction used for synthesizing thioamides.[1][2] For this compound, it typically involves the condensation of an aromatic aldehyde (e.g., benzaldehyde), an aromatic amine (e.g., aniline), and elemental sulfur in a one-pot process.[1][3] The reaction is highly valued for its efficiency in forming the thioamide functional group.
Q2: My yields for the conventional WK synthesis of this compound are consistently low (15-40%). What is the underlying chemical reason for this?
This is the most common issue researchers face. The low yield is primarily due to the difficulty in activating the elemental sulfur (S₈). The first mechanistic step is believed to be the nucleophilic cleavage of the stable eight-membered sulfur ring by the amine to form reactive polysulfide anions.[1][2] However, aromatic amines like aniline are relatively weak bases and poor nucleophiles, making this initial activation step slow and inefficient.[1][2] This kinetic bottleneck leads to low conversion and moderate-to-low yields under conventional conditions.[1][2]
Q3: What is the proposed mechanism for the base-catalyzed formation of this compound?
The mechanism involves several key stages. The addition of a base catalyst is crucial for initiating the reaction efficiently.
-
Sulfur Activation: A base catalyst (e.g., Na₂S) nucleophilically attacks the elemental sulfur (S₈) ring, cleaving it to form highly reactive polysulfide anions (Sₓ²⁻).[1][3] This bypasses the slow activation step involving the weakly basic aniline.
-
Imine Formation: Benzaldehyde and aniline react to form an intermediate Schiff base (N-benzylideneaniline).
-
Thionation: The reactive polysulfide anions attack the imine intermediate.
-
Rearrangement & Product Formation: A subsequent rearrangement and proton transfer steps lead to the final this compound product.
Caption: Proposed mechanism for base-catalyzed Willgerodt-Kindler reaction.
Section 2: Troubleshooting Guide: Low Yields & Impurities
This section provides direct answers to specific experimental problems.
Problem 1: My this compound yield is consistently below 40%. How can I increase it to >80% without resorting to microwave synthesis?
Core Insight: The most effective and straightforward solution is the introduction of a base catalyst. Research has shown that a catalytic amount of sodium sulfide nonahydrate (Na₂S·9H₂O) dramatically accelerates the reaction and increases the yield.[1][3]
Causality: The sulfide catalyst is a much stronger nucleophile than aniline and readily breaks open the S₈ ring, generating the necessary polysulfide anions to drive the reaction forward.[1][3] This circumvents the primary kinetic hurdle of the conventional method.
Actionable Solution: Add 15 mol% of Na₂S·9H₂O relative to your limiting reagent. In a study by Okamoto et al., this modification increased the yield of this compound from benzaldehyde and aniline from 15% to 91%.[1][2]
Data Summary: Effect of Base Catalyst on this compound Yield
| Entry | Starting Aldehyde | Starting Amine | Catalyst (mol%) | Yield without Catalyst | Yield with Catalyst | Reference |
| 1 | Benzaldehyde | Aniline | Na₂S·9H₂O (15%) | 15% | 91% | [1] |
| 2 | p-Anisaldehyde | p-Anisidine | Na₂S·9H₂O (5%) | 39% | 66% | [2] |
Problem 2: The reaction mixture turns dark and I get a lot of tar-like byproducts.
Core Insight: Tar formation is often a result of thermal decomposition or undesired side reactions, which can be exacerbated by prolonged heating or localized overheating.
Causality: The Willgerodt-Kindler reaction requires heat, but excessive temperatures can cause polymerization of the aldehyde or complex, undefined reactions with sulfur. The purity of the starting materials is also critical; impurities in the benzaldehyde (such as benzoic acid from oxidation) can interfere with the primary reaction pathway.
Actionable Solutions:
-
Verify Reagent Purity: Use freshly distilled benzaldehyde to remove any benzoic acid. Ensure your aniline and solvent (e.g., DMF) are dry and pure.
-
Ensure Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere. This prevents oxidation of the aldehyde and other sensitive intermediates at high temperatures.
-
Optimize Temperature Control: Use an oil bath and a contact thermometer for uniform, stable heating. Avoid "hot spots" from direct heating on a hot plate. A typical temperature for this reaction is 115 °C.[2]
-
Use a Catalyst: By using the Na₂S·9H₂O catalyst, you can often reduce the required reaction time, which minimizes the formation of thermal degradation byproducts.[2]
Problem 3: The reaction seems to stall and does not go to completion, even after extended heating.
Core Insight: Incomplete conversion points to either insufficient activation of a key reagent or a non-optimal reaction environment.
Causality: As discussed, the primary culprit is inefficient sulfur activation.[1][2] Another possibility is poor solubility of the elemental sulfur, leading to a heterogeneous mixture with a low effective concentration of the reactive species.
Actionable Solutions:
-
Implement Base Catalysis: This is the most direct way to ensure the reaction initiates and proceeds efficiently.[3]
-
Choose an Appropriate Solvent: N,N-Dimethylformamide (DMF) is an excellent solvent for this reaction as it effectively dissolves the reactants, including the polysulfide intermediates.[2]
-
Ensure Effective Stirring: Use a properly sized magnetic stir bar and a stir plate with sufficient power to maintain a homogeneous suspension of the elemental sulfur.
Section 3: Optimized High-Yield Experimental Protocol
This protocol incorporates the use of a base catalyst and is designed to be a self-validating system for achieving high yields of this compound.
Materials & Reagents:
-
Benzaldehyde (freshly distilled, 1.0 equiv)
-
Aniline (1.0 equiv)
-
Elemental Sulfur (powdered, 2.5 equiv)
-
Sodium Sulfide Nonahydrate (Na₂S·9H₂O, 0.15 equiv)
-
N,N-Dimethylformamide (DMF)
-
Round-bottom flask equipped with a reflux condenser and magnetic stir bar
-
Nitrogen or Argon gas inlet
-
Oil bath
Step-by-Step Methodology:
-
Setup: Assemble the glassware and ensure it is dry. Place the round-bottom flask in an oil bath on a magnetic stir plate.
-
Inert Atmosphere: Purge the flask with nitrogen or argon for 5-10 minutes to create an inert atmosphere. Maintain a gentle positive pressure of the inert gas throughout the reaction.
-
Charging the Flask: To the flask, add benzaldehyde (1.0 equiv), aniline (1.0 equiv), elemental sulfur (2.5 equiv), Na₂S·9H₂O (0.15 equiv), and DMF (approx. 2 mL per mmol of benzaldehyde).
-
Reaction: Begin vigorous stirring to ensure the mixture is well-suspended. Heat the oil bath to 115 °C.
-
Monitoring: Allow the reaction to proceed at 115 °C for 12 hours.[2] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After 12 hours, remove the heat source and allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing an equal volume of cold water.
-
Precipitation: Stir the aqueous mixture. The crude this compound will precipitate as a solid.
-
Isolation: Collect the solid product by suction filtration using a Büchner funnel. Wash the solid with copious amounts of water to remove DMF and inorganic salts, followed by a small amount of cold ethanol to remove unreacted starting materials.
-
Purification: The crude product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield pure this compound as a solid.
Section 4: Troubleshooting Workflow
If you encounter low yields, follow this logical workflow to diagnose and solve the issue.
Caption: A logical workflow for troubleshooting low yields.
References
Technical Support Center: Purification of Crude Thiobenzanilide
Welcome to the technical support guide for the purification of crude thiobenzanilide. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining high-purity this compound. We will move beyond simple protocols to explore the underlying principles and provide robust troubleshooting strategies to address common experimental hurdles.
Understanding Your Crude Product: Common Impurities
Effective purification begins with understanding the potential contaminants in your crude material. The impurity profile of this compound is heavily dependent on its synthetic route.
-
Thionation of Benzanilide (using Lawesson's Reagent or P₂S₅): This is a common and effective method.[1][2] However, it can introduce specific impurities.
-
Unreacted Benzanilide: The most common impurity. Its presence suggests an incomplete reaction. Benzanilide is a white solid with a melting point of 162-164 °C and is less polar than this compound.[3]
-
Phosphorus-based By-products: Lawesson's reagent can generate various phosphorus-containing side products, which can be difficult to remove.
-
Oxidation Product (Benzanilide): Thioamides can be susceptible to oxidation, converting back to the corresponding amide.[4] This can occur during the reaction, workup, or even during purification if not handled carefully.
-
-
Willgerodt-Kindler Reaction: This reaction synthesizes thioamides from aldehydes, amines, and elemental sulfur.[1][2]
-
Unreacted Starting Materials: Benzaldehyde and the corresponding aniline may persist if the reaction does not go to completion.
-
Polysulfides: Elemental sulfur can form various polysulfide species.
-
Side-Reaction Products: The reaction conditions can sometimes lead to other condensation products.
-
A preliminary purity assessment by Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (¹H NMR) spectroscopy is highly recommended before selecting a purification strategy.[5]
Purification Strategy Selection
Choosing the right purification technique is critical for achieving high purity with good recovery. The choice primarily depends on the physical state of the crude product and the nature of the impurities.
Caption: Decision tree for selecting a primary purification method.
Recrystallization: The Preferred Method for Solids
Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the desired product and impurities in a given solvent at different temperatures.[6] For this compound, which is typically a yellow crystalline solid, this is often the most efficient method.[7]
Experimental Protocol: Recrystallization of this compound from Ethanol
-
Solvent Selection: A good solvent should dissolve the compound poorly at low temperatures but very well at its boiling point.[8] Ethanol has been shown to be effective for this compound.[7]
-
Dissolution: Place the crude this compound (e.g., 2.0 g) in an Erlenmeyer flask. Add a minimal amount of ethanol (e.g., 15-20 mL) and heat the mixture to boiling (using a hot plate and a condenser is recommended).
-
Achieve Saturation: Add more ethanol dropwise until all the solid just dissolves. Adding excess solvent will significantly reduce your final yield.[9]
-
Decolorization (Optional): If the solution is highly colored with impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.
-
Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization in the funnel.[6]
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[6]
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent. Determine the melting point and weight to assess purity and calculate percent recovery. Pure this compound has a melting point of around 99 °C.[1]
Troubleshooting Guide: Recrystallization
Q: My product "oiled out" during cooling instead of forming crystals. What should I do? A: Oiling out occurs when the solute comes out of solution above its melting point. This can happen if the boiling point of the solvent is too high, or if there's a high concentration of impurities depressing the melting point.
-
Solution 1: Re-heat the solution to re-dissolve the oil. Add a small amount of a miscible co-solvent in which your compound is less soluble (e.g., water for an ethanol solution) to lower the overall solvent power, then allow it to cool again.
-
Solution 2: Re-heat the solution and add slightly more of the primary solvent. Vigorously scratch the inside of the flask with a glass rod at the solution's surface to induce crystallization as it cools.
-
Solution 3: Consider a different solvent with a lower boiling point.
Q: I have a very low percent recovery after recrystallization. Why? A: Low recovery is a common issue and can stem from several factors.[9]
-
Cause 1: Too much solvent. Using an excessive amount of solvent during the dissolution step will keep a significant portion of your product dissolved even at low temperatures.
-
Cause 2: Premature crystallization. If the product crystallizes during hot filtration, it will be lost. Ensure your filtration apparatus is hot.
-
Cause 3: Incomplete crystallization. Cooling may not have been sufficient. Ensure the flask spends adequate time (at least 20-30 minutes) in an ice bath before filtration.
Q: My recrystallized product is still yellow/off-white. How can I get a purer color? A: A persistent color often indicates trapped impurities within the crystal lattice or highly colored by-products.
-
Solution 1: Perform a second recrystallization. The purity generally increases with each successive recrystallization, albeit with some loss of yield.
-
Solution 2: Use activated charcoal during the recrystallization process as described in the protocol. Charcoal is excellent at adsorbing large, colored, non-polar impurity molecules.[9]
-
Solution 3: If the color is from an oxidized impurity (e.g., benzanilide), chromatography may be necessary to separate compounds with very similar solubility profiles.
Column Chromatography: For Oils and Difficult Separations
When recrystallization is ineffective or the crude product is an oil, column chromatography is the method of choice.[10][11] It separates compounds based on their differential adsorption to a stationary phase (like silica gel) while being carried by a mobile phase (a solvent or solvent mixture).[12]
Caption: General workflow for purification by column chromatography.
Experimental Protocol: Flash Chromatography of this compound
-
Select Solvent System (Eluent): Use TLC to find a solvent system that gives your product a Retention Factor (Rƒ) of ~0.3 and separates it well from impurities. A common starting point is a mixture of hexane and ethyl acetate or dichloromethane.[7][10] For this compound, systems like hexane/ethyl acetate (e.g., 75:25) or pure chloroform have been reported.[1][7]
-
Pack the Column: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped. Add a thin layer of sand on top to protect the silica bed.[11]
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Pipette this concentrated solution carefully onto the top of the silica gel. Alternatively, for compounds that are not very soluble, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting free-flowing powder onto the column.[13]
-
Elute: Carefully add the eluent to the column and use positive pressure (flash chromatography) to push the solvent through. The non-polar compounds will travel down the column faster, while more polar compounds will be retained longer by the silica.[10]
-
Collect and Analyze Fractions: Collect the eluent in a series of test tubes. Monitor the separation by spotting fractions onto TLC plates.
-
Combine and Evaporate: Combine the fractions that contain only the pure desired product. Remove the solvent using a rotary evaporator to obtain the purified this compound.
Troubleshooting Guide: Column Chromatography
Q: My compound is streaking down the column instead of forming a tight band. What's wrong? A: Streaking is a sign of poor chromatographic behavior.
-
Cause 1: Overloading. Too much sample was loaded onto the column for its size. The typical ratio of silica gel to crude product is between 20:1 and 100:1 by weight.[10]
-
Cause 2: Poor solubility. If the compound is not fully soluble in the mobile phase as it moves down the column, it will streak. Try a slightly more polar eluent system.
-
Cause 3: Strong acid/base interactions. this compound has an N-H group that can interact strongly with the acidic silica gel. If streaking is severe, consider deactivating the silica by pre-flushing the column with an eluent containing a small amount (0.5-1%) of triethylamine or switching to a neutral stationary phase like alumina.[13][14]
Q: The separation between my product and an impurity is very poor. A: Poor separation means the Rƒ values of the compounds are too close in the chosen eluent.
-
Solution 1: Optimize Eluent. Test different solvent systems with TLC. Sometimes switching one of the solvents (e.g., using dichloromethane instead of ethyl acetate) can drastically change selectivity.
-
Solution 2: Use a Gradient. Start with a non-polar eluent and gradually increase the polarity by adding more of the polar solvent during the run. This can help separate compounds that are close together while speeding up the elution of strongly retained compounds.[13]
-
Solution 3: Use a longer column. A longer stationary phase provides more opportunities for separation to occur, increasing resolution.
Q: I can't see any spots on my TLC plate when analyzing fractions. A: This usually means the compound is not being visualized.
-
Check Visualization Method: Most aromatic compounds like this compound are visible under a UV lamp (254 nm). If your compound lacks a strong chromophore, you may need to use a chemical stain like potassium permanganate or iodine vapor.
General FAQs for this compound Purification
Q: How do I confirm the purity of my final product? A: A combination of techniques is best.
-
Melting Point: A sharp melting point that matches the literature value (approx. 99-100 °C) is a strong indicator of purity.[1] Impurities will typically cause the melting point to be lower and broader.[9]
-
TLC: A single spot on a TLC plate in multiple solvent systems suggests high purity.
-
Spectroscopy: ¹H NMR and ¹³C NMR are excellent for confirming the structure and identifying any residual impurities.[7][15] High-Performance Liquid Chromatography (HPLC) can provide quantitative purity data (e.g., purity >98%).[][17]
Q: My final product is a yellow solid. Is this normal? A: Yes, this compound is often reported as a yellow powder or yellow crystals.[1][7] The color intensity can vary. An off-white to pale yellow color is generally indicative of high purity. A darker yellow or brown color might suggest the presence of trace impurities or degradation products.[18][19]
Q: How should I store purified this compound? A: Thioamides can be sensitive to light, air (oxidation), and moisture. Store the purified solid in a sealed, airtight vial, preferably in a cool, dark, and dry place like a desiccator to ensure its long-term stability.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 2. Efficient Synthesis of Thiobenzanilides by Willgerodt-Kindler Reaction with Base Catalysts [organic-chemistry.org]
- 3. webqc.org [webqc.org]
- 4. researchgate.net [researchgate.net]
- 5. magritek.com [magritek.com]
- 6. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 7. mdpi.com [mdpi.com]
- 8. physics.emu.edu.tr [physics.emu.edu.tr]
- 9. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 10. rroij.com [rroij.com]
- 11. youtube.com [youtube.com]
- 12. web.uvic.ca [web.uvic.ca]
- 13. Chromatography [chem.rochester.edu]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. reddit.com [reddit.com]
- 19. reddit.com [reddit.com]
Technical Support Center: Synthesis of Thiobenzanilide Derivatives
Welcome to the Technical Support Center for the synthesis of thiobenzanilide derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the common synthetic routes for this important class of compounds. Our goal is to equip you with the knowledge to anticipate and resolve experimental challenges, ensuring the integrity and success of your synthetic endeavors.
Introduction to this compound Synthesis
Thiobenzanilides are valuable scaffolds in medicinal chemistry and materials science, exhibiting a wide range of biological activities, including anticancer, antifungal, and spasmolytic properties.[1][2] Their synthesis is primarily achieved through two robust methods: the thionation of the corresponding benzanilides, typically with Lawesson's reagent, and the Willgerodt-Kindler reaction. While effective, both methodologies present unique challenges and potential for side reactions that can impact yield, purity, and scalability. This guide will dissect these challenges and provide expert-driven solutions.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound derivatives, providing causal explanations and actionable solutions.
Scenario 1: Low or No Product Yield
Q: I am getting a very low yield or no desired this compound product. What are the likely causes and how can I improve the outcome?
A: Low product yield is a common frustration that can stem from several factors, depending on your chosen synthetic route. Let's break down the possibilities for each method.
For Lawesson's Reagent Thionation:
-
Incomplete Reaction: The conversion of the benzanilide to the this compound may not have gone to completion.
-
Solution: Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or increasing the temperature. For stubborn reactions, a modest increase in the equivalents of Lawesson's reagent (e.g., from 0.5 to 0.7 equivalents per carbonyl group) can be beneficial.[3]
-
-
Poor Reagent Solubility: Lawesson's reagent must be fully dissolved to react efficiently.
-
Solution: Tetrahydrofuran (THF) is an excellent solvent for dissolving Lawesson's reagent, even at room temperature, though it may require a larger volume. Toluene is also commonly used, often with heating to ensure solubility.[3]
-
-
Suboptimal Temperature: While some thionations proceed at room temperature, many require heat.
For Willgerodt-Kindler Reaction:
-
Harsh Reaction Conditions: Traditional Willgerodt-Kindler reactions often require high temperatures and long reaction times, which can lead to product degradation and complex reaction mixtures.[5][6]
-
Substrate Reactivity: Electron-withdrawing groups on the aromatic aldehyde or aniline can decrease nucleophilicity and hinder the reaction.
-
Solution: For less reactive substrates, increasing the reaction temperature or employing microwave heating can be effective. The addition of a base catalyst is also highly recommended in these cases.[8]
-
Scenario 2: Presence of Unexpected Byproducts
Q: My final product is contaminated with significant impurities. How can I identify and minimize them?
A: The nature of the byproducts is highly dependent on the synthetic method and the specific substrates used.
Common Side Reactions with Lawesson's Reagent:
-
Phosphorus-Containing Byproducts: The primary byproduct of Lawesson's reagent is a stable, six-membered phosphorus-containing ring. This byproduct often has a similar polarity to the desired this compound, making purification by column chromatography challenging.[9]
-
Solution: After the reaction is complete, the phosphorus byproduct can be decomposed into more polar, easily separable species. This can be achieved by refluxing the reaction mixture with an excess of ethanol or ethylene glycol.[4][9][10][11] This treatment significantly simplifies the workup and purification process.
-
-
Reaction with Other Functional Groups: Lawesson's reagent is not entirely chemoselective and can react with other functional groups, particularly alcohols, to form thiols.[3][12]
-
Solution: If your substrate contains a hydroxyl group, consider protecting it before the thionation reaction. Alternatively, careful optimization of the reaction conditions (e.g., lower temperature, shorter reaction time) may minimize this side reaction.
-
Common Side Reactions in the Willgerodt-Kindler Reaction:
-
Formation of α-Ketothioamides: Under certain conditions, particularly with infrared irradiation and in the absence of a solvent, the formation of α-ketothioamides can be a significant competing reaction.[13]
-
Solution: To favor the formation of the desired this compound, employing a solvent and carefully controlling the temperature are crucial. The use of a base catalyst, as mentioned previously, can also steer the reaction towards the desired product.[8]
-
-
Hydrolysis to the Corresponding Amide: Thioamides can be susceptible to hydrolysis back to the corresponding amide, especially during workup in the presence of acid or base.[14][15]
-
Solution: Maintain neutral or near-neutral pH during the workup and extraction steps. Use a mild aqueous wash (e.g., saturated sodium bicarbonate solution, followed by water) and minimize the contact time between the organic and aqueous layers.
-
-
Oxidation to the Benzanilide: The thioamide product can be oxidized to the corresponding benzanilide. This can occur during the reaction if an oxidizing agent is inadvertently present or during workup and storage through exposure to air.
-
Solution: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). During workup, minimize exposure to air. For storage, keeping the purified product under an inert atmosphere and in a cool, dark place is advisable.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Willgerodt-Kindler reaction?
A: The Willgerodt-Kindler reaction involves the reaction of an aryl alkyl ketone (or an aldehyde and an amine) with elemental sulfur. The mechanism is complex but is generally understood to proceed through the formation of an enamine from the ketone and the amine (e.g., morpholine). This enamine then reacts with sulfur. A series of rearrangements, potentially involving aziridine intermediates, leads to the migration of the carbonyl group to the end of the alkyl chain, which is then converted to a thioamide.[16][17]
Q2: How does Lawesson's reagent work?
A: In solution, Lawesson's reagent exists in equilibrium with a more reactive dithiophosphine ylide. This ylide reacts with the carbonyl group of the benzanilide to form a four-membered thiaoxaphosphetane intermediate. This intermediate then undergoes a cycloreversion, similar to the Wittig reaction, to yield the desired this compound and a stable phosphorus-oxygen double bond-containing byproduct.[18][19]
Q3: My this compound product appears to be a mixture of rotamers by NMR. Is this normal?
A: Yes, this is a common observation. Due to the partial double bond character of the C-N bond in thioamides, rotation around this bond is restricted, leading to the existence of (E) and (Z) rotamers. These can often be observed as separate sets of signals in the NMR spectrum at room temperature.
Q4: What are the best practices for purifying this compound derivatives?
A: Purification typically involves column chromatography on silica gel. However, as mentioned, the phosphorus byproducts from Lawesson's reagent can co-elute with the product. Therefore, a post-reaction workup with ethanol or ethylene glycol to decompose these byproducts is highly recommended.[9][11][20] Recrystallization is also an excellent method for obtaining highly pure this compound derivatives, especially after the initial purification by chromatography.
Part 3: Experimental Protocols and Data
Detailed Protocol: Synthesis of a this compound Derivative using Lawesson's Reagent
This protocol provides a step-by-step methodology for the thionation of a benzanilide derivative.
Materials:
-
Substituted benzanilide (1.0 equiv)
-
Lawesson's Reagent (0.6 equiv)
-
Anhydrous toluene
-
Ethanol
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted benzanilide (1.0 equiv) in anhydrous toluene.
-
Addition of Lawesson's Reagent: To the stirred solution, add Lawesson's reagent (0.6 equiv) portion-wise.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC until the starting benzanilide is consumed.
-
Byproduct Decomposition: Cool the reaction mixture to room temperature. Add an excess of ethanol and heat the mixture to reflux for 2 hours.
-
Workup: Cool the mixture and remove the solvents under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Final Product: Collect the fractions containing the pure this compound and concentrate under reduced pressure to obtain the final product.
Data Summary: Impact of Reaction Conditions on Yield
| Synthetic Method | Key Parameter | Condition | Typical Yield Range | Reference |
| Lawesson's Reagent | Temperature | Room Temperature | Moderate | [3] |
| Reflux in Toluene | Good to Excellent | [3] | ||
| Workup | Standard | Variable, purification difficult | [9] | |
| With EtOH/Ethylene Glycol | Good, simplified purification | [9][10][11] | ||
| Willgerodt-Kindler | Conditions | Conventional (High Temp) | Low to Moderate | [8] |
| Microwave-Assisted | Good to Excellent | [7] | ||
| Catalyst | None | Low to Moderate | [8] | |
| Catalytic Na₂S·9H₂O | Good to Excellent | [8] |
Part 4: Visualizations
Reaction Mechanisms and Troubleshooting Logic
Caption: Willgerodt-Kindler reaction pathway and common side reactions.
Caption: Lawesson's reagent thionation pathway and side reactions.
References
- 1. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Troubleshooting [chem.rochester.edu]
- 6. scispace.com [scispace.com]
- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 9. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Lawesson's Reagent – a widely used agent in Organic Syntheses_Chemicalbook [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. Structure–activity relations. Part 6. The alkaline hydrolysis of 3-methyl-5-methylidene- and 3,5-dimethylthiazolidine-2,4-diones. The addition of thiols to 3-methyl-5-methylidenethiazolidine-2,4-dione | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 17. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 18. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Lawesson's Reagent [organic-chemistry.org]
- 20. BJOC - A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent [beilstein-journals.org]
Technical Support Center: Troubleshooting Low Yields in Thiobenzanilide Derivatization
Welcome to the technical support center for thiobenzanilide derivatization. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving optimal yields in their synthesis of this compound and its derivatives. Here, we address common issues in a direct question-and-answer format, providing not just solutions but also the underlying scientific reasoning to empower your experimental design.
Frequently Asked Questions (FAQs)
Q1: I'm getting a very low yield in my this compound synthesis using Lawesson's reagent. What are the most likely causes?
Low yields when using Lawesson's reagent for the thionation of benzanilides can often be attributed to several factors.[1][2][3] The primary reasons include incomplete reaction, degradation of the starting material or product, and competing side reactions.[1]
Troubleshooting Steps:
-
Reagent Quality: Ensure your Lawesson's reagent is fresh. It can degrade upon storage, especially if exposed to moisture. Consider purchasing from a reputable supplier or synthesizing it fresh if you suspect degradation.
-
Stoichiometry: While a stoichiometric amount of Lawesson's reagent is often recommended, an excess (up to 0.7 equivalents) may be necessary to drive the reaction to completion, especially with less reactive benzanilides.[1] However, a large excess can lead to purification challenges.[4]
-
Reaction Temperature and Time: Thionation reactions often require elevated temperatures.[5][6] If you are running the reaction at room temperature, consider gently heating it.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and to check for the consumption of the starting benzanilide.
-
Solvent Choice: The choice of solvent is critical. Anhydrous, high-boiling point solvents like toluene or dioxane are commonly used.[5][6] Ensure your solvent is completely dry, as water can react with Lawesson's reagent and reduce its efficacy.[7]
Q2: My reaction with Lawesson's reagent is producing multiple products, making purification difficult. How can I improve the selectivity?
The formation of multiple products suggests a lack of selectivity or the occurrence of side reactions.[1] Lawesson's reagent can potentially react with other functional groups in your molecule.[1]
Strategies for Improved Selectivity:
-
Protecting Groups: If your benzanilide starting material contains other sensitive functional groups (e.g., hydroxyl groups), consider protecting them before the thionation step.[1] This will prevent unwanted side reactions.
-
Reaction Conditions Optimization: Systematically optimize the reaction conditions. Lowering the reaction temperature may favor the desired thionation over side reactions.[1] Additionally, adjusting the stoichiometry of Lawesson's reagent can also impact selectivity.[1]
-
Alternative Thionating Agents: If optimizing conditions with Lawesson's reagent is unsuccessful, consider alternative thionating agents like Phosphorus Pentasulfide (P4S10).[8][9][10] Sometimes, a different reagent will offer better selectivity for your specific substrate.
Q3: I am using the Willgerodt-Kindler reaction to synthesize thiobenzanilides and my yields are inconsistent. What factors should I investigate?
The Willgerodt-Kindler reaction, a three-component reaction between an aldehyde, an amine, and elemental sulfur, can be sensitive to several variables.[8][11][12]
Key Factors to Investigate:
-
Catalyst: The addition of a catalytic amount of a base, such as sodium sulfide nonahydrate (Na2S·9H2O), has been shown to significantly improve yields in the Willgerodt-Kindler reaction for this compound synthesis.[8][11] The base helps in the nucleophilic cleavage of elemental sulfur, forming more reactive polysulfide anions.[11]
-
Reactant Purity: Ensure the purity of your aldehyde, amine, and elemental sulfur. Impurities can interfere with the reaction.
-
Solvent: While some Willgerodt-Kindler reactions can be run neat, the use of a high-boiling point solvent can help to ensure a homogeneous reaction mixture and better temperature control.[13]
-
Temperature: The reaction temperature is a critical parameter.[14] You may need to optimize the temperature to achieve a balance between a reasonable reaction rate and minimizing side reactions.
Troubleshooting Guide: A Deeper Dive
This section provides more detailed troubleshooting advice for specific challenges you might encounter.
Issue: Incomplete Conversion of Starting Material
If you observe a significant amount of unreacted starting benzanilide (when using a thionating agent) or starting aldehyde/amine (in a Willgerodt-Kindler reaction), consider the following:
| Potential Cause | Recommended Solution | Scientific Rationale |
| Insufficient Reagent | Increase the equivalents of the thionating agent (e.g., Lawesson's reagent) or sulfur.[1] | To ensure the reaction goes to completion, a slight excess of the key reagent may be necessary to account for any degradation or side reactions. |
| Low Reaction Temperature | Increase the reaction temperature and monitor by TLC.[1][5][6] | Thionation reactions often have a significant activation energy barrier that requires thermal energy to overcome. |
| Poor Reagent Solubility | Choose a solvent in which all reactants are soluble at the reaction temperature.[15] | A homogeneous reaction mixture ensures that all reactant molecules can interact effectively. |
| Short Reaction Time | Extend the reaction time and monitor the progress by TLC until the starting material is consumed.[1] | Some reactions, especially with sterically hindered substrates, may require longer periods to reach completion. |
Issue: Formation of Byproducts and Purification Challenges
The presence of byproducts can significantly complicate the purification of your desired this compound.
| Potential Cause | Recommended Solution | Scientific Rationale |
| Side Reactions | Optimize reaction conditions (temperature, solvent).[1] Consider using protecting groups for sensitive functionalities.[1] | Milder conditions can often suppress unwanted side reactions. Protecting groups prevent the thionating agent from reacting with other parts of the molecule. |
| Decomposition | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure anhydrous conditions.[7] | Thiobenzanilides and thionating reagents can be sensitive to oxygen and moisture, leading to decomposition products. |
| Workup Issues | Perform a thorough aqueous workup to remove water-soluble byproducts from the thionating reagent before column chromatography.[15] | Improper workup can leave behind impurities that co-elute with your product during chromatography. |
Experimental Protocols
General Protocol for this compound Synthesis via Thionation of Benzanilide with Lawesson's Reagent
-
Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the benzanilide (1.0 equivalent).
-
Solvent Addition: Add anhydrous toluene (or another suitable high-boiling solvent) to dissolve the benzanilide.
-
Reagent Addition: Add Lawesson's reagent (0.5 - 0.7 equivalents) to the solution at room temperature with stirring.[1]
-
Reaction: Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the progress by TLC.[1][5]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.[1]
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[5][6]
General Protocol for this compound Synthesis via Willgerodt-Kindler Reaction
-
Setup: In a round-bottom flask, combine the aromatic aldehyde (1.0 equivalent), the aniline (1.0-1.2 equivalents), and elemental sulfur (2.0-2.5 equivalents).
-
Catalyst Addition: Add a catalytic amount of Na2S·9H2O (e.g., 10-15 mol%).[8][11]
-
Reaction: Heat the mixture with stirring to the desired temperature (e.g., 100-140 °C) and monitor the reaction by TLC.
-
Workup: After completion, cool the reaction mixture and dissolve it in a suitable organic solvent.
-
Purification: Filter to remove any excess sulfur. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Visualizing the Troubleshooting Process
A logical approach to troubleshooting is crucial for efficiently identifying and solving issues.
Caption: A workflow for troubleshooting low yields.
Visualizing Reaction Pathways
Understanding the fundamental reaction mechanisms can aid in troubleshooting.
Thionation with Lawesson's Reagent
Caption: Mechanism of thionation with Lawesson's reagent.
Willgerodt-Kindler Reaction
Caption: Simplified Willgerodt-Kindler reaction pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lawesson's Reagent [organic-chemistry.org]
- 4. rsc.org [rsc.org]
- 5. Synthesis and the In Vitro Evaluation of Antitumor Activity of Novel Thiobenzanilides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 9. Towards Symmetric Thioamides: Microwave-Aided Synthesis of Terephthalic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Efficient Synthesis of Thiobenzanilides by Willgerodt-Kindler Reaction with Base Catalysts [organic-chemistry.org]
- 12. Green synthesis of thioamide derivatives in an environmentally benign deep eutectic solvent (DES) - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00206G [pubs.rsc.org]
- 13. Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Thiobenzanilide Stability in Solution: A Technical Support Guide
Welcome to the technical support center for thiobenzanilide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this compound's stability in various solvents. As a molecule of interest in medicinal chemistry and organic synthesis, understanding its stability is paramount for reproducible experimental results and the development of robust formulations. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common stability challenges.
Troubleshooting Guide: Diagnosing and Resolving this compound Instability
This section addresses specific issues you may encounter during your experiments, providing explanations for the underlying causes and actionable solutions.
Question: I observe a gradual decrease in the concentration of my this compound stock solution over time. What is causing this, and how can I prevent it?
Answer:
The decrease in this compound concentration is likely due to solvent-mediated degradation. The stability of this compound is highly dependent on the choice of solvent and storage conditions. Several factors could be at play:
-
Solvent Type: Protic solvents, especially alcohols like methanol, can participate in solvolysis reactions with the thioamide functional group, leading to the formation of the corresponding benzanilide or other byproducts.[1] Aprotic solvents are generally a better choice for long-term storage.
-
Presence of Water: Trace amounts of water in your solvent can lead to hydrolysis of the thioamide bond, converting this compound to benzanilide.[1] This is particularly relevant in hygroscopic solvents like DMSO.
-
pH of the Solution: Thioamides are known to be less stable in alkaline aqueous media, where they can be readily converted to the corresponding amide.[1]
-
Temperature and Light: Elevated temperatures can accelerate degradation rates.[2][3] While specific data on the photosensitivity of this compound is limited, it is good practice to protect solutions from light to prevent potential photodegradation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for decreasing this compound concentration.
Recommendations for Stable Stock Solutions:
-
Solvent of Choice: For optimal stability, prepare stock solutions in a high-purity, anhydrous aprotic solvent such as acetonitrile or tetrahydrofuran (THF).
-
Storage: Store solutions at -20°C or -80°C in tightly sealed amber vials to protect from light and moisture.
-
Inert Atmosphere: For critical applications, consider preparing and storing solutions under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation and moisture exposure.
Question: My experimental results are inconsistent when using a this compound solution in DMSO. What could be the reason?
Answer:
Inconsistency in results using DMSO solutions of this compound can often be attributed to the inherent reactivity of DMSO and its interaction with the thioamide group.
-
Oxidation: Dimethyl sulfoxide (DMSO) can act as a mild oxidizing agent, especially under acidic conditions or in the presence of certain impurities.[4] Thioamides can be oxidized to various products, including the corresponding amides (benzanilide in this case) or disulfide species.[5][6] This oxidative degradation can alter the effective concentration of this compound in your experiments.
-
Water Absorption: DMSO is highly hygroscopic and readily absorbs moisture from the atmosphere. As mentioned previously, water can lead to the hydrolysis of this compound.
-
DMSO Decomposition: Under certain conditions (e.g., presence of acids), DMSO itself can decompose, potentially generating reactive species that can interact with this compound.[7]
Recommendations for Using DMSO:
-
Use High-Purity, Anhydrous DMSO: Always use a fresh, unopened bottle of anhydrous DMSO for preparing stock solutions.
-
Prepare Fresh Solutions: Due to its hygroscopic nature, it is best to prepare fresh dilutions of this compound in DMSO for each experiment rather than storing them for extended periods.
-
Control for Oxidation: If oxidation is suspected, consider degassing the solvent or working under an inert atmosphere.
Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the handling and stability of this compound.
1. What is the best solvent for long-term storage of this compound? For long-term storage, a high-purity, anhydrous aprotic solvent like acetonitrile or tetrahydrofuran (THF) is recommended. These solvents are less likely to react with the thioamide functional group compared to protic solvents. Store at -20°C or below and protect from light.[1]
2. How does the stability of this compound in methanol compare to acetonitrile? this compound is expected to be significantly less stable in methanol than in acetonitrile. Methanol is a protic solvent and can engage in nucleophilic attack on the thiocarbonyl carbon, leading to solvolysis.[1] Acetonitrile is an aprotic solvent and is therefore more inert towards this compound.
3. Can I use water as a solvent for this compound? this compound has very low solubility in water. Moreover, aqueous solutions, especially at neutral to alkaline pH, can promote hydrolysis of the thioamide to the corresponding amide. Therefore, water is not a recommended solvent.[1]
4. What are the primary degradation products of this compound in solution? The most common degradation products are:
-
Benzanilide: Formed via hydrolysis (in the presence of water) or oxidation.[5]
-
Benzoic acid and Aniline: Can be formed from further hydrolysis of benzanilide under more stringent conditions.
-
Disulfides and other oxidized species: May form in the presence of oxidizing agents.
5. How can I monitor the stability of my this compound solution? A stability-indicating HPLC method is the most reliable way to monitor the concentration of this compound and detect the formation of degradation products over time.[8][9] A typical method would involve a C18 reversed-phase column with a gradient elution using a mobile phase of acetonitrile and water (often with a small amount of acid like formic acid for better peak shape).
Experimental Protocols
Protocol 1: General Procedure for Assessing this compound Stability (Forced Degradation Study)
This protocol outlines a forced degradation study to determine the stability of this compound in a chosen solvent under various stress conditions.[10][11]
Materials:
-
This compound
-
Solvent of interest (e.g., acetonitrile, DMSO, methanol)
-
0.1 M HCl
-
0.1 M NaOH
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV detector
-
C18 reversed-phase HPLC column
-
pH meter
-
Incubator/oven
-
Photostability chamber
Procedure:
-
Prepare a stock solution of this compound in the solvent of interest at a known concentration (e.g., 1 mg/mL).
-
Aliquot the stock solution into separate vials for each stress condition.
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl to an aliquot of the stock solution.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH to an aliquot of the stock solution.
-
Oxidative Degradation: Add an equal volume of 3% H₂O₂ to an aliquot of the stock solution.
-
Thermal Degradation: Place an aliquot of the stock solution in an incubator set at a specific temperature (e.g., 60°C).
-
Photolytic Degradation: Expose an aliquot of the stock solution to light in a photostability chamber.
-
Control: Keep one aliquot of the stock solution at room temperature, protected from light.
-
Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), take a sample from each vial.
-
Neutralization (for acid and base hydrolysis samples): Neutralize the samples with an equivalent amount of base or acid, respectively, before HPLC analysis.
-
HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method to determine the remaining percentage of this compound and the formation of any degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial for accurately assessing the stability of this compound.[12][13]
Instrumentation and Conditions (Example):
-
HPLC System: Agilent 1260 or equivalent with a diode array detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A typical gradient might start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the more non-polar degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the λmax of this compound (approximately 290-310 nm) and also scan a wider range to detect potential degradation products.
-
Column Temperature: 30°C.
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.[14]
Data Presentation
Table 1: Relative Stability of this compound in Common Laboratory Solvents (Qualitative Ranking)
| Solvent | Solvent Type | Expected Relative Stability | Primary Degradation Pathway(s) |
| Acetonitrile | Aprotic Polar | High | Minimal degradation expected under anhydrous conditions. |
| Tetrahydrofuran (THF) | Aprotic | High | Minimal degradation expected; peroxide formation in aged THF is a concern. |
| Dichloromethane | Aprotic | Good | Generally stable, but potential for reaction with acidic impurities. |
| Dimethyl Sulfoxide (DMSO) | Aprotic Polar | Moderate | Oxidation, Hydrolysis (if wet).[6] |
| Methanol | Protic Polar | Low | Solvolysis.[1] |
| Ethanol | Protic Polar | Low | Solvolysis.[1] |
| Water | Protic | Very Low | Hydrolysis (especially at neutral to alkaline pH).[1] |
This table provides a general guideline. The actual stability will depend on the purity of the solvent, storage conditions, and the duration of storage.
Visualizations
Caption: Primary degradation pathways of this compound in solution.
References
- 1. researchgate.net [researchgate.net]
- 2. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Oxidation of a cysteine-derived nucleophilic reagent by dimethyl sulfoxide in the amino acid derivative reactivity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Divergent decomposition pathways of DMSO mediated by solvents and additives | Semantic Scholar [semanticscholar.org]
- 8. Validated stability-indicating assay method for simultaneous determination of aceclofenac and thiocolchicoside using RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijtsrd.com [ijtsrd.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. longdom.org [longdom.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 14. researchgate.net [researchgate.net]
Preventing oxidation of Thiobenzanilide during synthesis
Technical Support Center: Synthesis of Thiobenzanilide
A Guide to Preventing and Troubleshooting Oxidation
Welcome to the technical support center for synthetic chemistry. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the challenges of organic synthesis. This guide focuses on a common yet persistent issue in the synthesis of this compound: unwanted oxidation. Thioamides are crucial building blocks in medicinal chemistry and materials science, but their sulfur atom is susceptible to oxidation, which can lead to complex product mixtures, low yields, and purification difficulties.
This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides. We will explore the "why" behind experimental choices, offering protocols and diagnostic tools to ensure the integrity of your synthesis and the purity of your final product.
Part 1: Understanding the Synthesis and the Oxidation Problem
Q1: What are the most common methods for synthesizing this compound, and where is the risk of oxidation?
There are two primary, widely-used methods for synthesizing this compound:
-
Thionation of Benzanilide with Lawesson's Reagent: This is the most prevalent method, involving the conversion of the carbonyl group of benzanilide into a thiocarbonyl group.[1][2] Lawesson's Reagent (LR) is a mild and efficient thionating agent.[2] The reaction is typically performed by refluxing the benzanilide with LR in an anhydrous, non-polar solvent like toluene.[3][4]
-
Oxidation Risk: The primary risk occurs during the reaction at elevated temperatures and, most significantly, during the work-up procedure. When the reaction mixture is cooled and exposed to atmospheric oxygen, the this compound product can be oxidized.[5] Impurities in the starting materials or solvent, as well as residual moisture, can also promote oxidation.
-
-
The Willgerodt-Kindler (WK) Reaction: This method involves the reaction of an aldehyde (like benzaldehyde), an amine (like aniline), and elemental sulfur.[6][7] The reaction can be catalyzed by a base, such as sodium sulfide (Na₂S·9H₂O), to improve yields under milder conditions.[6][7]
-
Oxidation Risk: Similar to the LR method, the WK reaction is often heated, creating an opportunity for oxidation. The presence of elemental sulfur and various polysulfide intermediates can lead to complex side reactions if not properly controlled. Exposure to air during work-up is also a major concern.
-
The following diagram illustrates the general workflow for the more common Lawesson's Reagent synthesis, highlighting the critical control points for preventing oxidation.
Caption: Workflow for this compound Synthesis Highlighting Anti-Oxidation Steps.
Q2: What are the common oxidation products of this compound?
Understanding the potential impurities is the first step in preventing their formation. The oxidation of this compound can yield several products, depending on the reaction conditions and the oxidant.[8] The most common are:
| Impurity | Formation Pathway | Appearance / Properties |
| Benzanilide | Complete oxidation/desulfurization of the thiocarbonyl group. | White solid, often the starting material for the LR method. |
| 2-Phenylbenzothiazole | Intramolecular oxidative cyclization.[9] | Crystalline solid. |
| This compound-S-oxide | Partial oxidation of the sulfur atom. | Can be unstable. |
| Bis(N-phenylbenzimidoyl) disulfide | Dimerization via S-S bond formation. | Often colored (e.g., yellow). |
The presence of these impurities can significantly complicate purification, as their polarities may be similar to the desired this compound product.[4]
Part 2: Proactive Strategies for Preventing Oxidation
This section provides actionable protocols and the rationale behind them to maintain an oxygen-free environment during your synthesis.
Q3: What is the single most important step to prevent oxidation?
Maintaining an inert atmosphere. Thioamides are susceptible to autoxidation, a reaction with molecular oxygen (³O₂) that can be initiated by heat, light, or trace metal impurities.[5] By replacing the air in your reaction vessel with an inert gas like Nitrogen (N₂) or Argon (Ar), you remove the primary oxidant and drastically reduce the rate of degradation.
Protocol: Setting Up an Inert Atmosphere Reaction
-
Dry Glassware: Ensure all glassware (flask, condenser, etc.) is oven-dried or flame-dried to remove adsorbed water, which can interfere with the reaction.
-
Assemble Apparatus: Assemble the glassware, including a reflux condenser. Use high-quality grease for any joints to ensure a good seal.
-
Gas Inlet/Outlet: Equip the apparatus with a gas inlet adapter connected to a cylinder of N₂ or Ar via tubing. The outlet should be connected to an oil bubbler or a similar device to allow gas to escape while preventing air from entering.
-
Purge the System: Before adding reagents, purge the system with the inert gas for 5-10 minutes. This involves letting the gas flow through the flask and out the bubbler to displace all the air.
-
Add Reagents: Add your benzanilide, Lawesson's reagent, and anhydrous solvent to the flask under a positive pressure of the inert gas (i.e., with a gentle flow of gas still running).
-
Maintain Atmosphere: Keep a slight positive pressure of the inert gas on the system throughout the entire reaction, including the heating and subsequent cooling phases.
Q4: How do I choose the right solvent and reagents to minimize oxidation?
Solvent Selection:
-
Recommended: Use high-purity, anhydrous, non-polar aprotic solvents. Toluene is an excellent and commonly used choice for reactions with Lawesson's reagent.[3]
-
Avoid: Protic solvents like methanol or ethanol can be problematic, as they can react with Lawesson's reagent and may contain dissolved oxygen.[10] While some work-up procedures use alcohols to quench Lawesson's reagent byproducts, this should be done carefully and after the main reaction is complete.[3]
Reagent Quality:
-
Purity: Use high-purity starting materials. Metal impurities in reagents or solvents can catalyze oxidation reactions.[11]
-
Lawesson's Reagent: Lawesson's reagent itself can degrade over time. Use a fresh bottle or reagent that has been stored under dry conditions. Its characteristic odor is normal, but significant discoloration may indicate degradation.
Q5: Are there specific work-up procedures that can prevent oxidation?
Yes, the work-up is a critical phase where the product is vulnerable.
-
Cool Under Inert Gas: After the reaction is complete (as monitored by TLC), allow the flask to cool to room temperature before opening it to the atmosphere.[3] A hot solution is more susceptible to oxidation.
-
Decomposition of LR Byproducts: A significant challenge in LR reactions is the removal of phosphorus-containing byproducts, whose polarity can be similar to the product.[3][4] A clever technique involves adding a diol like ethylene glycol and heating the mixture (e.g., at 95°C for a few hours) after the main reaction. This converts the LR byproduct into a highly polar species that is easily removed during an aqueous wash, simplifying purification without resorting to chromatography.[3]
-
Minimize Air Exposure During Extraction: When performing aqueous washes, use a separatory funnel efficiently. Avoid vigorous shaking that introduces excessive air. If possible, sparging your wash solutions (water, brine) with N₂ beforehand can help remove dissolved oxygen.
-
Prompt Purification: Do not leave the crude product exposed to air for extended periods. Proceed with purification (recrystallization or column chromatography) as soon as possible. For long-term storage, keep the purified this compound in a sealed vial under an inert atmosphere, preferably in a cool, dark place.[10][12]
Part 3: Troubleshooting and Analysis
Even with the best precautions, issues can arise. This section provides a guide to diagnosing and solving common problems.
Q6: My final product is yellow/brown instead of the expected pale yellow. What happened?
Discoloration is a common indicator of impurities. The likely culprits are:
-
Oxidation Products: As noted in the table above, some oxidation byproducts are colored.
-
Residual Lawesson's Reagent/Byproducts: Incomplete quenching or purification can leave behind colored phosphorus-sulfur compounds.
The troubleshooting flowchart below can help you diagnose the issue.
References
- 1. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lawesson's Reagent [organic-chemistry.org]
- 3. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 7. Efficient Synthesis of Thiobenzanilides by Willgerodt-Kindler Reaction with Base Catalysts [organic-chemistry.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Visible-Light Carbon Nitride-Catalyzed Aerobic Cyclization of Thiobenzanilides under Ambient Air Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Storage conditions for stability testing of pharmaceuticals in hot and humid regions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Analytical Methods for Thiobenzanilide Characterization
Welcome to the technical support center for the analytical characterization of thiobenzanilide and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of analyzing this important class of compounds. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering field-proven insights to troubleshoot common and complex issues encountered during analysis.
Section 1: High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a cornerstone technique for assessing the purity of this compound and monitoring reaction progress, particularly its oxidation.[1][2] However, its hydrophobic nature and potential for multiple species in solution can present challenges.
Frequently Asked Questions & Troubleshooting Guide (HPLC)
Question 1: I'm seeing poor peak shape (tailing or fronting) for my this compound standard. What's causing this?
Answer: Poor peak shape for thiobenzanilides is often linked to secondary interactions with the stationary phase or issues with the sample solvent.
-
Causality: this compound, with its polar thioamide group and non-polar phenyl rings, can exhibit complex interactions. Residual silanols on C18 columns can interact with the lone pair of electrons on the sulfur or nitrogen atoms, causing peak tailing. If your sample solvent is significantly stronger than your mobile phase starting conditions, it can cause the analyte to move through the column front in a broad band, leading to fronting.
-
Troubleshooting Protocol:
-
Solvent Mismatch: Ensure your sample is dissolved in a solvent that is as weak as, or weaker than, the initial mobile phase. If using a gradient, dissolve the sample in the starting mobile phase composition (e.g., 50:50 Acetonitrile:Water).
-
pH Adjustment: The acidity of the mobile phase can suppress the ionization of silanols. Add a modifier like 0.1% formic acid or phosphoric acid to your aqueous phase to bring the pH to around 3.0.[1] This protonates the silanols, minimizing secondary interactions.
-
Column Choice: If tailing persists, consider using a column with end-capping technology or a different stationary phase (e.g., Phenyl-Hexyl) that may offer alternative selectivity.
-
Question 2: My retention times are shifting between injections. How can I stabilize my method?
Answer: Retention time instability typically points to a lack of system equilibration, changes in mobile phase composition, or temperature fluctuations.
-
Causality: Reversed-phase chromatography is highly sensitive to the precise composition of the mobile phase and column temperature. Insufficient column equilibration before injection is the most common culprit. Even small changes in solvent composition (e.g., evaporation of the more volatile organic component) or ambient temperature can alter analyte partitioning and, thus, retention time.
-
Troubleshooting Protocol:
-
System Equilibration: Always flush the column with at least 10-15 column volumes of the initial mobile phase before the first injection. If you have changed mobile phases, a longer flush is necessary.
-
Mobile Phase Preparation: Prepare fresh mobile phase daily and keep the solvent bottles capped to prevent evaporation. Degas the mobile phase thoroughly using sonication or vacuum filtration to avoid pump cavitation and flow rate inconsistencies.
-
Column Temperature Control: Use a column oven set to a constant temperature (e.g., 25-30 °C). This provides more consistent retention than relying on ambient room temperature, which can fluctuate.[3]
-
Workflow: HPLC Method Development for this compound Purity
Here is a typical workflow for developing a robust purity assay for a newly synthesized this compound derivative. This method is based on a published protocol for separating this compound from its oxidation products.[1]
Caption: A stepwise workflow for HPLC method development.
Table 1: Starting HPLC Parameters for this compound Analysis
| Parameter | Recommended Setting | Rationale |
| Column | C18 (e.g., Lichrosorb RP18), 5 µm, 250 x 4.6 mm | Good retention for hydrophobic compounds.[1] |
| Mobile Phase A | Water with 0.1% Phosphoric Acid (pH ≈ 3.0) | Suppresses silanol interactions, ensuring sharp peaks.[1] |
| Mobile Phase B | Acetonitrile | Good solvent strength and UV transparency.[2] |
| Flow Rate | 1.0 mL/min | Standard for 4.6 mm ID columns. |
| Detector | DAD or UV | This compound: 254 nm or 344 nm for S-oxide.[1] |
| Column Temp. | 25 °C | Ensures reproducible retention times.[3] |
| Injection Vol. | 5-10 µL | Standard volume to avoid column overload. |
Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is indispensable for the structural elucidation of thiobenzanilides.[4] However, the spectra can be more complex than their benzanilide counterparts due to the presence of rotational isomers (rotamers).
Frequently Asked Questions & Troubleshooting Guide (NMR)
Question 3: My ¹H NMR spectrum shows two sets of signals for a single this compound compound. Is my sample impure?
Answer: Not necessarily. You are likely observing the presence of (E) and (Z) rotamers, which arise from the restricted rotation around the C(=S)-N bond.
-
Causality: The partial double-bond character of the thioamide C-N bond creates a significant energy barrier to rotation.[4] This results in two distinct, slowly interconverting isomers in solution at room temperature, each giving its own set of NMR signals. The ratio of these rotamers can be influenced by the solvent and the substituents on the phenyl rings.[4]
-
Troubleshooting Protocol:
-
Variable Temperature (VT) NMR: To confirm the presence of rotamers, acquire spectra at elevated temperatures (e.g., 50°C, 80°C, 100°C). As the temperature increases, the rate of interconversion increases, which will cause the pairs of signals to broaden, coalesce, and eventually sharpen into a single, averaged signal.
-
Solvent Study: The population of rotamers can be solvent-dependent.[4] Acquiring a spectrum in a different solvent (e.g., switching from CDCl₃ to DMSO-d₆) may change the ratio of the two species, which is a strong indicator of rotational isomerism rather than a fixed impurity. Polar solvents like DMSO-d₆ can increase the rotational barrier, favoring the more stable rotamer.[4]
-
2D NMR (COSY, HSQC): Use 2D NMR techniques to confirm that both sets of signals belong to the same spin system. You should be able to trace the correlations for each rotamer independently.
-
Diagram: Troubleshooting Logic for Complex NMR Spectra
Caption: Decision tree for diagnosing complex NMR spectra of thiobenzanilides.
Section 3: Mass Spectrometry (MS) & Gas Chromatography-Mass Spectrometry (GC-MS)
MS is critical for confirming molecular weight and fragmentation patterns. While ESI-MS is common, GC-MS can be used for volatile, thermally stable derivatives, but it presents unique challenges.
Frequently Asked Questions & Troubleshooting Guide (MS & GC-MS)
Question 4: I am analyzing my this compound sample by GC-MS, but I'm getting a peak for the corresponding benzanilide. Is my sample degrading in the injector?
Answer: This is a very common issue. Thiobenzanilides can be thermally labile and susceptible to degradation or conversion in a hot GC inlet.
-
Causality: The high temperatures of the GC injector port (often >250 °C) can promote the conversion of the thiocarbonyl (C=S) group to the more stable carbonyl (C=O) group, especially if trace amounts of water or oxygen are present in the carrier gas or on the inlet liner. This results in the in-situ formation of benzanilide from your this compound analyte.
-
Troubleshooting Protocol:
-
Lower the Injector Temperature: Start with a lower inlet temperature (e.g., 200 °C) and gradually increase it only as needed to ensure proper volatilization. This minimizes the thermal stress on the molecule.
-
Use a Deactivated Inlet Liner: Active sites on a standard glass liner can catalyze degradation. Always use a fresh, deactivated (silanized) inlet liner to create an inert pathway for the sample.
-
Check Carrier Gas Purity: Ensure your carrier gas (Helium or Hydrogen) is of high purity and passes through an oxygen/moisture trap to maintain an inert environment.
-
Alternative Technique: If thermal degradation persists, LC-MS is the preferred method for this compound analysis. High-resolution ESI-MS can provide accurate mass confirmation without the need for high temperatures.[4]
-
Question 5: What are the expected fragmentation patterns for this compound in ESI-MS/MS?
Answer: While detailed public fragmentation libraries for thiobenzanilides are sparse, fragmentation generally proceeds via cleavage of the thioamide bond and fragmentation of the aromatic rings.
-
Expected Fragments: Based on the principles of mass spectrometry, you can anticipate the following fragmentation pathways for a protonated this compound molecule [M+H]⁺:
-
Cleavage of the C(S)-N bond: This is a primary fragmentation pathway for amides and thioamides, leading to the formation of a thiobenzoyl cation and a neutral aniline molecule, or a benzimidoyl cation and neutral H₂S.
-
Loss of H₂S: A common neutral loss from thio-containing compounds.
-
Ring Fragmentation: Subsequent fragmentation of the resulting phenyl or thiobenzoyl ions will produce characteristic fragments (e.g., loss of CO or CS, formation of the phenyl cation at m/z 77).
-
Section 4: General Sample Handling & Stability
Question 6: My this compound sample, which was initially a yellow solid, has started to turn into a white powder upon storage. What is happening?
Answer: Your sample is likely oxidizing to benzanilide.
-
Causality: The thiocarbonyl group is susceptible to oxidation, converting it to a carbonyl group. This can be accelerated by exposure to air (oxygen), light, and certain reagents.[1][5] Benzanilide is a common oxidation product and is typically a white solid, which would explain the color change from the characteristic yellow of many thiobenzanilides.
-
Prevention & Handling Protocol:
-
Inert Atmosphere: Store solid samples and solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Protect from Light: Store samples in amber vials or protect them from direct light, as photodegradation can occur.[6][7]
-
Solvent Purity: Use high-purity, peroxide-free solvents for sample preparation, as solvent contaminants can initiate degradation.
-
Monitor Purity: Regularly check the purity of stored standards and samples by HPLC to ensure their integrity before use.
-
References
- 1. tandfonline.com [tandfonline.com]
- 2. Use of reversed-phase high-performance liquid chromatography in QSAR analysis of 2,4-dihydroxythis compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride | Trends in Sciences [tis.wu.ac.th]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of Thiobenzanilide Derivatives
Introduction: The Therapeutic Promise of the Thiobenzanilide Scaffold
In the landscape of medicinal chemistry, the this compound scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of pharmacological activities. These compounds, characterized by a thioamide linkage between two aromatic rings, have garnered significant attention for their potential as anticancer, antimicrobial, and spasmolytic agents.[1][2][3][4] The replacement of the amide oxygen in benzanilides with a sulfur atom is a critical modification, often leading to a substantial enhancement of biological activity.[1] For instance, certain this compound derivatives have shown up to a 325-fold increase in antispasmodic activity compared to their benzanilide counterparts.[1]
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this compound derivatives. We will dissect the impact of various structural modifications on their biological efficacy, compare the performance of different derivatives, and provide the experimental groundwork for researchers aiming to explore this versatile chemical space. Our focus is to bridge the gap between synthetic chemistry and pharmacological application, offering insights grounded in experimental data for drug development professionals.
Core Structure-Activity Relationship (SAR) Insights
The biological activity of this compound derivatives is intricately linked to the nature and position of substituents on both the N-phenyl (aniline) ring and the S-acyl (thiobenzoyl) ring. The interplay between electronic effects, lipophilicity, and steric factors dictates the potency and selectivity of these compounds.
The Crucial Role of the Thioamide Moiety
The thioamide group (-C(=S)NH-) is the cornerstone of the this compound scaffold's enhanced biological profile. The substitution of sulfur for oxygen alters the electronic and steric properties of the molecule, increasing its polarizability and hydrogen bonding capabilities. This fundamental change is consistently linked to a significant boost in activity across different therapeutic areas, underscoring the importance of the sulfur atom for potent biological interactions.[1]
General SAR Workflow
The exploration of SAR for this compound derivatives typically follows a systematic workflow designed to optimize activity and selectivity while minimizing toxicity.
Caption: A generalized workflow for the structure-activity relationship (SAR) study of this compound derivatives.
Comparative Analysis of Biological Activities
Anticancer Activity
Thiobenzanilides have demonstrated significant potential as anticancer agents, particularly against melanoma, breast, and lung cancer cell lines.[2][3][5] The mechanism often involves the induction of apoptosis through mitochondrial dysfunction, characterized by the loss of mitochondrial membrane potential, increased reactive oxygen species (ROS) generation, and activation of caspase-3.[2]
Key SAR Findings for Anticancer Activity:
-
Acyl Ring Substituents: Electron-withdrawing groups (EWGs) like nitro (NO₂) and trifluoromethyl (CF₃) on the thiobenzoyl ring are often associated with potent cytotoxic activity.[3] For instance, a study synthesized a series of thiobenzanilides and found that those with NO₂ and CF₃ groups were effective against human melanoma A375 cells.[3]
-
Aniline Ring Substituents: The substitution pattern on the aniline moiety also plays a crucial role. A recent study involving 18 derivatives tested against A375 melanoma and MCF-7 breast cancer cells highlighted that systematic variation of substituents is key to modulating activity and selectivity.[3][6] For example, compound 17 (structure not fully detailed in snippets) was identified as the most promising against A375 cells with an EC₅₀ of 11.8 µM.[3][6] In another study, N,N'-(1,2-phenylene)bis(3,4,5-trifluorobenzothioamide) (63T) showed selective cytotoxicity against human lung adenocarcinoma (A549) cells.[5]
Comparative Cytotoxicity Data:
| Compound ID | Acyl Ring Substituent(s) | Aniline Ring Substituent(s) | Target Cell Line | EC₅₀ / IC₅₀ (µM) | Reference |
| 4a-c | 4-NO₂ | 4-NO₂, 4-Br, 4-CF₃ | A375 (Melanoma) | Potent | [2] |
| 17 | Varied | Varied | A375 (Melanoma) | 11.8 | [3][6] |
| 15 | Varied | Varied | MCF-7 (Breast) | 43 | [3][6] |
| 63T | 3,4,5-trifluoro | N/A (bis-thioamide) | A549 (Lung) | Potent | [5] |
| Doxorubicin | - | - | A375 (Melanoma) | 6.0 | [4] |
| Tamoxifen | - | - | MCF-7 (Breast) | 30.0 | [6] |
Antimicrobial Activity
The this compound scaffold is a fertile ground for the development of novel antimicrobial agents, with activity reported against various bacteria and fungi.[7][8]
Key SAR Findings for Antimicrobial Activity:
-
Hydroxy Substituents: The presence of hydroxyl (-OH) groups on the thioacyl moiety, particularly in salicylanilide-type structures (2-hydroxythiobenzanilides), is often critical for antimicrobial, especially antimycobacterial, activity.[7][9]
-
Lipophilicity: For antifungal activity, particularly against yeasts, lipophilicity is a key determinant.[8] Dichloro-substituted derivatives, for example, exhibit strong fungistatic activity due to their increased lipophilicity.[8]
-
Substitution Pattern: A study on antimycobacterial activity suggested that an unsubstituted position 4 on the thioacyl ring is a prerequisite for significant biological activity.[10]
Comparative Antimicrobial Activity Data (MIC - Minimum Inhibitory Concentration):
| Compound Class | Key Structural Feature | Target Organism(s) | MIC Range (µg/mL) | Reference |
| 2,4-Dihydroxythiobenzanilides | Dichloro substitution | Candida, Cryptococcus | 7.82 - 31.21 | [8] |
| 2-Hydroxythiobenzanilides | 2-OH on acyl ring | Mycobacterium species | Potent | [7] |
| General Thiobenzanilides | Unsubstituted 4-acyl | M. tuberculosis | Potent | [10] |
Experimental Protocols
To facilitate further research, we provide standardized protocols for the synthesis and biological evaluation of this compound derivatives.
Protocol 1: Synthesis of Thiobenzanilides via Willgerodt-Kindler Reaction
The Willgerodt-Kindler (WK) reaction is an efficient method for synthesizing thioamides. A modified, base-catalyzed protocol significantly improves yields under mild conditions.[11][12]
Diagram of the Modified Willgerodt-Kindler Reaction:
Caption: Base-catalyzed Willgerodt-Kindler reaction for this compound synthesis.
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask, combine the aromatic aldehyde (1.0 mmol), the aniline derivative (1.2 mmol), and elemental sulfur (2.0 mmol).
-
Solvent and Catalyst Addition: Add a suitable solvent like pyridine or DMF (5 mL) to the flask. Introduce a catalytic amount of a base, such as sodium sulfide nonahydrate (Na₂S·9H₂O, 0.15 mmol).[12] The use of a base catalyst has been shown to increase reaction yields significantly, up to 91%.[12]
-
Reaction: Heat the mixture at reflux (temperature depending on the solvent) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into a beaker of cold water, which will precipitate the crude product.
-
Purification: Collect the solid product by vacuum filtration. Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[13]
Protocol 2: Evaluation of Anticancer Activity using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A375 melanoma cells) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[3]
-
Compound Treatment: Prepare serial dilutions of the synthesized this compound derivatives in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[4]
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the EC₅₀ (half-maximal effective concentration) value using non-linear regression analysis.
Conclusion and Future Perspectives
The this compound scaffold is a highly adaptable and pharmacologically potent platform. Structure-activity relationship studies have consistently shown that the thioamide linkage is fundamental to its enhanced biological profile and that targeted modifications to its aromatic rings can fine-tune its activity and selectivity for various therapeutic targets. Electron-withdrawing groups on the acyl ring tend to favor anticancer activity, while hydroxyl groups and optimized lipophilicity are key for antimicrobial efficacy.
Future research should focus on expanding the structural diversity of this compound libraries, exploring less common substitution patterns, and investigating their potential against a wider range of diseases. In-depth mechanistic studies are crucial to understanding their molecular targets and pathways, which will enable the rational design of next-generation derivatives with improved potency and safety profiles. The integration of computational methods, such as molecular docking and ADMET prediction, will further accelerate the journey of these promising compounds from laboratory synthesis to clinical application.[6]
References
- 1. Synthesis, spasmolytic activity and structure-activity relationship study of a series of polypharmacological thiobenzanilides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of thiobenzanilides as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and the In Vitro Evaluation of Antitumor Activity of Novel Thiobenzanilides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Selective anticancer activity of the novel this compound 63T against human lung adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biological activity of 2-hydroxythiobenzanilides and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro inhibition properties of a new group of thiobenzanilides in relation to yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. On the relationship between the substitution pattern of thiobenzanilides and their antimycobacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 12. Efficient Synthesis of Thiobenzanilides by Willgerodt-Kindler Reaction with Base Catalysts [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
Validating the Anticancer Effects of Thiobenzanilide in Cell Lines: A Comparative Guide
This guide provides a comprehensive framework for validating the anticancer properties of Thiobenzanilide and its derivatives in key cancer cell lines. We will objectively compare its performance against established therapeutic agents and provide the supporting experimental methodologies to empower researchers in their drug discovery efforts. Our focus is on generating robust, reproducible data through a logically structured experimental workflow, from initial cytotoxicity screening to in-depth mechanistic investigation.
Introduction to Thiobenzanilides as Anticancer Agents
Thiobenzanilides are a class of organic compounds that have demonstrated a range of biological activities, including promising anticancer effects.[1] Preclinical studies have indicated that certain this compound derivatives can induce cell death and inhibit proliferation in various cancer cell lines, such as those from lung adenocarcinoma, melanoma, and breast cancer.[2][3] The proposed mechanisms of action include the induction of apoptosis, disruption of the cell cycle, and modulation of key signaling pathways involved in cancer cell survival and proliferation.[4] This guide outlines a systematic approach to rigorously evaluate and compare the anticancer efficacy of a novel this compound compound.
Comparative Framework: Selecting Appropriate Cell Lines and Benchmarks
To provide a meaningful assessment of this compound's potential, its effects must be compared against current standards of care in relevant cancer models. The selection of appropriate cell lines and comparator drugs is crucial for contextualizing the experimental findings.
| Cancer Type | Cell Line | Key Characteristics | Standard Comparator Drug(s) | Rationale for Comparator |
| Lung Adenocarcinoma | A549 | KRAS mutation, representative of non-small cell lung cancer (NSCLC).[4] | Cisplatin or Etoposide | Standard chemotherapeutic agents used in the treatment of NSCLC.[5][6] |
| Malignant Melanoma | A375 | BRAF V600E mutation, a common driver in melanoma.[7] | Vemurafenib/Trametinib | Targeted therapies that inhibit the BRAF and MEK proteins in the MAPK pathway, a standard of care for BRAF-mutant melanoma.[8][9][10][11][12] |
| Breast Adenocarcinoma | MCF-7 | Estrogen receptor-positive (ER+), progesterone receptor-positive (PR+), HER2-negative.[13][14] | Tamoxifen | A selective estrogen receptor modulator (SERM) widely used in the treatment of ER-positive breast cancers.[2] |
Experimental Validation Workflow
A tiered approach is recommended to systematically validate the anticancer effects of a this compound compound. This workflow progresses from broad cytotoxicity screening to more focused mechanistic studies.
References
- 1. A549 Cell Line: A Keystone in Lung Cancer Research [cytion.com]
- 2. researchgate.net [researchgate.net]
- 3. MCF-7 Cells (300273) | Szabo-Scandic [szabo-scandic.com]
- 4. journalononcology-org.meddocsonline.org [journalononcology-org.meddocsonline.org]
- 5. ccij-online.org [ccij-online.org]
- 6. Human Lung Cancer (A549) Cell Line Cytotoxicity and Anti-Leishmania major Activity of Carissa macrocarpa Leaves: A Study Supported by UPLC-ESI-MS/MS Metabolites Profiling and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Mini Review on Molecules Inducing Caspase-Independent Cell Death: A New Route to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancer.ca [cancer.ca]
- 9. The Role of Targeted Therapy in Treating Advanced Melanoma - Melanoma Research Alliance [curemelanoma.org]
- 10. Targeting Mutant BRAF in Melanoma: Current Status and Future Development of Combination Therapy Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeted therapy for melanoma | Macmillan Cancer Support [macmillan.org.uk]
- 12. mskcc.org [mskcc.org]
- 13. mcf7.com [mcf7.com]
- 14. MCF-7 Cell Line: A Cornerstone in Breast Cancer Research and Drug Testing [cytion.com]
A Comparative Guide to the Efficacy of Thiobenzanilide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction to Thiobenzanilides: A Scaffold of Therapeutic Promise
Thiobenzanilides, a class of organic compounds characterized by a thioamide group linking two aromatic rings, have garnered significant attention in medicinal chemistry. The versatility of this scaffold allows for a wide range of structural modifications, leading to a diverse array of pharmacological activities. Notably, derivatives of this class have demonstrated potent effects as antimicrobial and anticancer agents.[1][2][3] This guide will focus on comparing the efficacy of specific derivatives, elucidating the structure-activity relationships that govern their biological function, and providing the practical experimental context needed to validate these findings.
Mechanism of Action: Unraveling the Cytotoxic Effects
A significant body of research points towards the induction of apoptosis via the mitochondrial pathway as a primary mechanism for the anticancer activity of many Thiobenzanilide derivatives.[4] This targeted action on cellular energy and death pathways makes them promising candidates for further development.
The Mitochondrial Pathway of Apoptosis
This compound derivatives have been shown to exert their cytotoxic effects by initiating a cascade of events centered on the mitochondria. This typically involves:
-
Cell Cycle Arrest: Treatment with these compounds can lead to a halt in the cell division cycle, often at the G2/M phase, preventing cancer cells from proliferating.[5]
-
Mitochondrial Membrane Depolarization: A key initiating event is the disruption of the mitochondrial membrane potential (ΔΨm).[5] This loss of potential is a critical indicator of cellular stress and a commitment to apoptosis.
-
Increased Reactive Oxygen Species (ROS) Production: The dysfunctional mitochondria subsequently generate higher levels of reactive oxygen species, leading to oxidative stress and cellular damage.[5]
-
Caspase Activation: The culmination of these mitochondrial events is the activation of effector caspases, such as caspase-3, which are the executioners of apoptosis, leading to the systematic dismantling of the cell.[5]
The following diagram illustrates this proposed signaling pathway:
Caption: Proposed mechanism of anticancer action for this compound derivatives.
Comparative Efficacy: A Data-Driven Overview
To provide a clear comparison, the following tables summarize the reported efficacy of selected this compound derivatives against various cancer cell lines and mycobacterial strains. The selection is based on the availability of comparative data in the cited literature.
Anticancer Activity
The cytotoxic potential of this compound derivatives has been extensively evaluated against human cancer cell lines, with the A375 melanoma and MCF-7 breast cancer lines being common models.[2][3][4]
Table 1: Cytotoxicity of this compound Derivatives against A375 Melanoma Cells
| Compound Reference | Structure/Substituents | EC50 (µM) after 24h | Reference |
| Compound 17 | 2-CF3, 4'-O(CH2)7CH3 | 11.8 | [2][4] |
| Compound 8 | 2-NO2, 4'-OPh | >100 (in one study) | [2][4] |
| Compound 9 | 2-NO2, 4'-(CH2)7CH3 | Not specified | [2][4] |
| Doxorubicin (Control) | - | 6.0 | [3] |
Table 2: Cytotoxicity of this compound Derivatives against MCF-7 Breast Cancer Cells
| Compound Reference | Structure/Substituents | EC50 (µM) after 24h | Reference |
| Compound 15 | 3,5-di-NO2, 4'-(CH2)7CH3 | 43 | [2][4] |
| Tamoxifen (Control) | - | 30.0 | [4] |
Note: The compound numbering is based on the source literature. The EC50 values represent the concentration of the compound that inhibits 50% of cell growth.
Antimycobacterial Activity
This compound derivatives have also shown promise as antimycobacterial agents. Structure-activity relationship studies have indicated that an unsubstituted position 4 in the thioacyl part is important for significant biological activity.[6]
Table 3: Antimycobacterial Activity of Selected this compound Derivatives
| Compound | Target Strain | MIC (µg/mL) | Reference |
| This compound Derivative (example) | Mycobacterium tuberculosis | Varies based on structure | [6] |
| This compound Derivative (example) | Mycobacterium kansasii | Varies based on structure | [6] |
| This compound Derivative (example) | Mycobacterium avium | Varies based on structure | [6] |
Note: Specific MIC values for a range of derivatives can be found in the cited literature. This table serves as a representation of the antimycobacterial potential of this class of compounds.
Experimental Protocols for Efficacy Evaluation
To ensure the reproducibility and validation of the efficacy data, this section provides detailed, step-by-step methodologies for the key experiments used to characterize the biological activity of this compound derivatives.
Assessment of Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8]
Experimental Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives. Include untreated and vehicle controls.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours in a humidified atmosphere.[8]
-
Solubilization: Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the EC50 value.
Detection of Apoptosis: Annexin V-FITC/PI Staining
This flow cytometry-based assay is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.[1][3]
Principle: In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.[1][3]
Step-by-Step Protocol:
-
Cell Treatment: Induce apoptosis in your target cells by treating them with the this compound derivatives for a specified time.
-
Cell Harvesting: Collect the cells by centrifugation.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.[9]
-
Analysis: Analyze the stained cells by flow cytometry within one hour.[1]
Measurement of Mitochondrial Membrane Potential (ΔΨm)
A decrease in ΔΨm is a hallmark of early apoptosis. This can be measured using fluorescent dyes like JC-10 or TMRE.[2]
Principle with JC-10: In healthy cells with high ΔΨm, JC-10 forms "J-aggregates" that emit red-orange fluorescence. In apoptotic cells with low ΔΨm, JC-10 remains as monomers in the cytoplasm and emits green fluorescence. The ratio of red to green fluorescence indicates the state of the mitochondrial membrane potential.[2]
Step-by-Step Protocol (using a fluorescent plate reader):
-
Cell Seeding: Seed cells in a 96-well black-walled plate.
-
Compound Treatment: Treat cells with the this compound derivatives. Include a positive control for depolarization (e.g., FCCP).
-
Dye Loading: Add the JC-10 loading solution to each well and incubate for 15-60 minutes at 37°C.[2]
-
Fluorescence Measurement: Measure the fluorescence intensity for both the J-aggregates (red-orange) and monomers (green) using a fluorescence plate reader.
-
Data Analysis: Calculate the ratio of red to green fluorescence to determine the change in ΔΨm.
Conclusion and Future Directions
The compiled data strongly suggests that this compound derivatives are a versatile class of compounds with significant potential for development as anticancer and antimycobacterial agents. The demonstrated mechanism of action, involving the induction of apoptosis through mitochondrial disruption, provides a solid foundation for targeted drug design. Structure-activity relationship studies have begun to elucidate the key chemical features required for enhanced efficacy, such as specific substitutions on the aromatic rings.[2]
Future research should focus on optimizing the lead compounds identified in these studies to improve their therapeutic index and pharmacokinetic properties. Further exploration of their efficacy in in vivo models is a critical next step. The detailed experimental protocols provided in this guide offer a standardized framework for researchers to conduct these and other comparative studies, ensuring the generation of robust and reproducible data.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. benchchem.com [benchchem.com]
- 3. static.igem.org [static.igem.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of thiobenzanilides as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. On the relationship between the substitution pattern of thiobenzanilides and their antimycobacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Spectroscopic Analysis of Thiobenzanilide and its Oxygen Analog, Benzanilide
In the landscape of medicinal chemistry and materials science, the substitution of an oxygen atom with sulfur in a functional group—a process known as thionation—can dramatically alter a molecule's physicochemical and biological properties. This guide provides an in-depth spectroscopic comparison of benzanilide, a fundamental secondary amide, and its thio-analog, thiobenzanilide. Understanding their distinct spectral signatures is crucial for researchers engaged in the synthesis, characterization, and application of these and related compounds.
The primary difference between benzanilide and this compound lies in the amide and thioamide linkages, respectively. This single-atom substitution of oxygen for sulfur induces significant changes in electronic structure, bond lengths, and vibrational frequencies, which are readily observable through various spectroscopic techniques.[1]
Molecular Structures and Key Functional Groups
The core structures of benzanilide and this compound are depicted below. The key distinction is the C=O (carbonyl) group in benzanilide versus the C=S (thiocarbonyl) group in this compound.
Figure 1: Chemical structures of Benzanilide and this compound.
Part 1: UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule. The replacement of the carbonyl group with a thiocarbonyl group introduces notable changes in these transitions.
Theoretical Basis
The primary electronic transitions of interest in these molecules are the π → π* and n → π* transitions.
-
π → π transitions:* These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy transitions, resulting in strong absorption bands at shorter wavelengths.
-
n → π transitions:* These involve the excitation of a non-bonding electron (from the lone pairs on the oxygen or sulfur atom) to a π* antibonding orbital. These are lower-energy transitions and result in weaker absorption bands at longer wavelengths.
The substitution of oxygen with the less electronegative and larger sulfur atom raises the energy of the n-orbital and lowers the energy of the π* orbital.[2] This smaller energy gap for the n → π* transition in thioamides results in a significant bathochromic (red) shift compared to their amide counterparts.[1][3]
Experimental Data Summary
| Compound | λmax (π → π) | λmax (n → π) | Molar Absorptivity (ε) | Solvent |
| Benzanilide | ~225 nm | Not distinctly observed | ~12,400 L mol⁻¹ cm⁻¹ | Ethanol |
| This compound | ~270 nm | ~340 nm | Higher than benzanilide | Heptane |
Table 1: Comparative UV-Vis absorption data for benzanilide and this compound.[1][4]
The n → π* transition in benzanilide is often obscured by the more intense π → π* band. In contrast, this compound exhibits a distinct, lower-intensity absorption at a longer wavelength, which is characteristic of the thiocarbonyl n → π* transition.[1][3]
Figure 2: General workflow for UV-Vis spectral acquisition.
Experimental Protocol: UV-Vis Spectroscopy
-
Solution Preparation: Prepare stock solutions of benzanilide and this compound in a UV-grade solvent (e.g., ethanol or heptane) at a concentration of approximately 1 mg/mL. From the stock solution, prepare a dilute solution (e.g., 0.01 mg/mL) for analysis.
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Fill a quartz cuvette with the solvent to be used as a blank.
-
Blank Measurement: Place the blank cuvette in both the sample and reference holders and run a baseline correction over the desired wavelength range (e.g., 200-500 nm).
-
Sample Measurement: Replace the blank in the sample holder with a cuvette containing the sample solution. Record the absorption spectrum.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax). Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying functional groups based on their characteristic vibrational frequencies. The difference in mass and bond strength between the C=O and C=S bonds leads to distinct and easily distinguishable IR spectra for benzanilide and this compound.
Theoretical Basis
The vibrational frequency of a bond is primarily determined by the bond strength and the masses of the bonded atoms. The C=O bond is significantly stronger and involves a lighter atom (oxygen) compared to the C=S bond. Consequently, the C=O stretching vibration occurs at a much higher frequency than the C=S stretching vibration.
Furthermore, the amide group in benzanilide gives rise to a series of characteristic bands known as Amide I, II, and III, which result from coupled vibrations of the C=O, C-N, and N-H groups.[5] Thioamides also exhibit analogous bands, but their positions and intensities are altered due to the presence of the thiocarbonyl group.
Experimental Data Summary
| Vibrational Mode | Benzanilide (cm⁻¹) | This compound (cm⁻¹) | Description |
| N-H Stretch | ~3300-3320 | ~3210-3330 | Stretching of the N-H bond.[4][6][7] |
| Amide I (C=O Stretch) | ~1650-1660 | - | Primarily C=O stretching.[1][4] |
| Amide II | ~1530 | ~1530 | Coupled N-H in-plane bending and C-N stretching.[4][7] |
| Thioamide I (C=S Stretch) | - | ~1120-1140 | Primarily C=S stretching.[1][7] |
| C-N Stretch | ~1310 | Lower frequency | Stretching of the C-N bond.[4] |
Table 2: Key IR absorption frequencies for benzanilide and this compound.
The most prominent difference is the strong absorption around 1650 cm⁻¹ for the C=O stretch in benzanilide, which is absent in this compound.[4][8] Instead, this compound displays a characteristic C=S stretching band in the 1120-1140 cm⁻¹ region, though it is often weaker and can be coupled with other vibrations.[1][7]
Figure 3: Workflow for FTIR analysis using the KBr pellet method.
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): Grind a small amount of the solid sample (1-2 mg) with approximately 150 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[5]
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
Background Spectrum: Place the empty sample holder in the FTIR spectrometer and record a background spectrum. This accounts for atmospheric CO₂ and water vapor.
-
Sample Spectrum: Place the KBr pellet in the sample holder and record the IR spectrum, typically over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and compare them to the expected frequencies for the respective functional groups.
Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H and ¹³C. The change from an amide to a thioamide significantly impacts the chemical shifts of nearby nuclei.
Theoretical Basis
The electron-withdrawing nature of the carbonyl and thiocarbonyl groups deshields adjacent protons and carbons, causing them to resonate at higher chemical shifts (downfield). Due to the different electronic properties of sulfur and oxygen, the extent of this deshielding varies. The thiocarbonyl carbon is significantly more deshielded than the carbonyl carbon.[1] Additionally, the N-H proton in thioamides is generally more acidic and a better hydrogen bond donor, which can influence its chemical shift.[1]
Experimental Data Summary
| Nucleus | Benzanilide (δ, ppm) | This compound (δ, ppm) | Comments |
| ¹H (N-H) | ~7.8 (broad singlet) | Higher δ, can be > 9.5 | The N-H proton in thioamides is more deshielded.[4][9] |
| ¹H (Aromatic) | ~7.2 - 7.9 (multiplets) | ~7.3 - 8.0 (multiplets) | Overlapping signals from the two phenyl rings. |
| ¹³C (C=O/C=S) | ~165-170 | ~200-210 | The thiocarbonyl carbon is significantly downfield shifted.[1] |
| ¹³C (Aromatic) | ~120 - 140 | ~120 - 145 | Typical range for aromatic carbons. |
Table 3: Comparative ¹H and ¹³C NMR chemical shifts for benzanilide and this compound (in CDCl₃ or DMSO-d₆).
The most striking difference in the NMR spectra is the chemical shift of the carbonyl/thiocarbonyl carbon. The ¹³C NMR signal for the C=S carbon in this compound appears approximately 30-40 ppm downfield compared to the C=O carbon in benzanilide, providing an unambiguous diagnostic tool.[1] The N-H proton of the thioamide is also typically found further downfield.[9]
Figure 4: General workflow for acquiring NMR spectra.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then tuned and shimmed to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. As ¹³C has a low natural abundance, a larger number of scans and a longer acquisition time are generally required.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Spectral Analysis: Integrate the ¹H NMR signals and assign the chemical shifts for both ¹H and ¹³C spectra, using the residual solvent peak as an internal reference.
Conclusion
The spectroscopic comparison of benzanilide and this compound reveals distinct and diagnostic differences across UV-Vis, IR, and NMR techniques. The substitution of the carbonyl oxygen with sulfur leads to a red-shifted n → π* transition in the UV-Vis spectrum, a shift of the C=X stretching frequency from ~1650 cm⁻¹ (C=O) to ~1130 cm⁻¹ (C=S) in the IR spectrum, and a significant downfield shift of the thioamide carbon (~200-210 ppm) in the ¹³C NMR spectrum. These well-defined spectral signatures provide researchers with robust tools for the unambiguous identification and characterization of these important classes of compounds.
References
- 1. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scispace.com [scispace.com]
- 4. webqc.org [webqc.org]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Senior Application Scientist’s Guide to Cross-Reactivity Studies of Thiobenzanilide-Based Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Profile of Thiobenzanilides in Drug Discovery
Thiobenzanilide-based compounds, a class of molecules characterized by a thioamide group linking two aromatic rings, have garnered significant attention within the scientific community. Their versatile scaffold has been the foundation for developing agents with a wide spectrum of pharmacological activities, including potent anticancer, spasmolytic, antifungal, and antibacterial effects.[1][2][3][4] The substitution of the amide oxygen in benzanilides with a sulfur atom can dramatically enhance biological activity, in some cases increasing potency by over 300-fold.[2] This structural modification is key to their interaction with multiple molecular targets, making them promising candidates for polypharmacological agents.[2]
However, as with any promising compound class, the journey from a "hit" to a viable "lead" is fraught with challenges. One of the most critical hurdles is ensuring target specificity.[1] The very structural features that confer broad bioactivity can also lead to unintended interactions with other biological molecules, a phenomenon known as cross-reactivity. This guide provides a framework for understanding, predicting, and experimentally validating the cross-reactivity profiles of novel this compound derivatives, ensuring the development of safer and more effective therapeutics.
The Imperative of Specificity: Understanding Cross-Reactivity
In drug development, cross-reactivity refers to the ability of a compound to bind to unintended, "off-target" proteins or receptors in addition to its intended therapeutic target.[5] Such interactions are a primary cause of adverse drug reactions, unforeseen toxicities, and diminished therapeutic efficacy. For thiobenzanilides, which possess a flexible and reactive thioamide linkage, the potential for off-target binding is a significant consideration.[6]
Factors influencing cross-reactivity are multifaceted and include:
-
Structural Similarity: Compounds that share structural motifs with endogenous ligands or other drugs are more likely to exhibit cross-reactivity.[7]
-
Metabolite Activity: The metabolic products of a parent drug can have their own distinct binding profiles and may interact with off-targets.[8]
-
Assay-Dependent Variables: The specific reagents, antibodies, and conditions of a screening assay can significantly impact the detection of cross-reactive binding.[9]
A systematic evaluation of cross-reactivity is therefore not merely a regulatory checkbox but a fundamental component of a self-validating drug discovery program. It allows researchers to build a comprehensive safety and specificity profile for each candidate compound.
Comparative Analysis: A Framework for Evaluating this compound Derivatives
A crucial step in the hit-to-lead process is the comparative analysis of structural analogs to identify candidates with the optimal balance of potency and selectivity.[1] The substitution patterns on both the acyl and aniline moieties of the this compound scaffold are critical determinants of biological activity and, by extension, cross-reactivity.[1][10] For instance, studies have shown that an unsubstituted position 4 in the thioacyl part is a prerequisite for appreciable antimycobacterial activity, demonstrating how subtle changes can dictate target engagement.[10]
To systematically evaluate and compare derivatives, a cross-reactivity panel should be established. This panel should include a diverse set of targets, such as common off-target enzyme families (e.g., kinases, cytochromes P450), G-protein coupled receptors (GPCRs), and ion channels.
Data Presentation: Interpreting Cross-Reactivity Profiles
The results of such a screening campaign are best summarized in a tabular format that allows for direct comparison. The table below presents a hypothetical example of how to structure such data, comparing two fictional this compound derivatives against a panel of off-targets. The data is typically presented as percent inhibition at a fixed concentration (e.g., 10 µM) for initial screening, or as IC50/EC50 values for more detailed follow-up.
| Off-Target | Target Class | Compound T-101 (% Inhibition @ 10 µM) | Compound T-102 (% Inhibition @ 10 µM) | Causality & Interpretation |
| hERG | Ion Channel | 65% | 8% | T-101 shows significant hERG inhibition, a major cardiotoxicity risk. The structural modification in T-102 mitigates this effect. |
| CYP3A4 | Enzyme (Metabolism) | 45% | 52% | Both compounds show moderate inhibition, suggesting potential for drug-drug interactions. |
| Beta-2 Adrenergic R. | GPCR | 12% | 78% | T-102 shows strong, unexpected activity at this receptor, indicating a potential side effect profile related to adrenergic signaling. |
| VEGFR2 | Kinase | 85% | 88% | Both compounds strongly inhibit VEGFR2, which could be a desired on-target effect or a significant off-target activity depending on the therapeutic goal. |
| Dopamine D2 R. | GPCR | 5% | 9% | Both compounds show minimal activity, suggesting low risk for dopamine-related CNS side effects. |
This table contains hypothetical data for illustrative purposes.
Experimental Design: Protocols for Robust Cross-Reactivity Assessment
A multi-tiered approach is essential for a thorough investigation of cross-reactivity. This typically begins with broad, high-throughput screening and funnels down to more specific, functional assays for promising candidates.
Logical Workflow for Cross-Reactivity Profiling
The following diagram illustrates a logical workflow for assessing the specificity of this compound candidates. This process ensures that resources are focused on compounds with the most promising selectivity profiles.
Caption: A tiered workflow for systematic cross-reactivity analysis.
Protocol 1: Broad Panel Immunoassay Screening
Immunoassays are a rapid and cost-effective method for initial screening.[11] They rely on the principle of competitive binding, where the test compound competes with a labeled ligand for binding to a specific antibody or receptor.
Objective: To identify potential off-target interactions across a broad range of protein targets at a single concentration.
Methodology: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
-
Plate Coating: Microtiter plates are pre-coated with the specific off-target protein of interest (e.g., a specific kinase, receptor).
-
Compound Incubation: A solution of the this compound derivative is added to the wells at a standard screening concentration (e.g., 10 µM).
-
Labeled Ligand Addition: A known ligand for the target protein, which has been conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP), is added to the wells. The test compound will compete with this labeled ligand for binding to the coated protein.
-
Incubation & Wash: The plate is incubated to allow binding to reach equilibrium. Unbound reagents are then washed away.
-
Substrate Addition: A chromogenic substrate for the enzyme is added. If the labeled ligand has bound to the protein, the enzyme will convert the substrate, producing a color change.
-
Detection: The absorbance of each well is read using a plate reader. A low signal indicates that the test compound has successfully competed with the labeled ligand, suggesting a binding interaction (cross-reactivity).
-
Data Analysis: The results are typically expressed as a percentage of inhibition relative to a control with no test compound.
Causality: This method provides a direct measure of binding affinity. A positive result (high inhibition) is a strong indicator that the compound can physically interact with the off-target protein, warranting further investigation in functional assays.
Protocol 2: Cell-Based Functional Assays for Selective Cytotoxicity
For thiobenzanilides developed as anticancer agents, it is crucial to demonstrate selectivity for cancer cells over healthy cells.[1][4] Functional assays measure the biological consequence of target engagement.
Objective: To determine if a this compound derivative selectively induces cell death in cancer cells while sparing normal, non-cancerous cells.
Methodology: MTT Assay for Differential Cytotoxicity
-
Cell Seeding: Seed two types of cells in separate 96-well plates: the target cancer cell line (e.g., A549 lung adenocarcinoma) and a normal cell line from the same tissue type (e.g., CCD39Lu normal lung fibroblasts).[4] Seed at a density that allows for logarithmic growth over the course of the experiment.
-
Compound Treatment: After allowing cells to adhere overnight, treat them with a serial dilution of the this compound compound (e.g., from 0.1 µM to 100 µM). Include a vehicle-only control.
-
Incubation: Incubate the cells for a physiologically relevant time period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: After a few hours of incubation with MTT, add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution at ~570 nm. The intensity of the color is proportional to the number of viable cells.
-
Data Analysis: Plot the absorbance against the compound concentration for each cell line and fit the data to a dose-response curve to calculate the EC50 (half-maximal effective concentration) for each. A high selectivity index (EC50 normal cells / EC50 cancer cells) indicates desirable cancer-selective activity.
Visualizing the Impact of Structural Modifications
Minor changes to the this compound scaffold can drastically alter its binding profile. This concept, central to medicinal chemistry, is known as the Structure-Activity Relationship (SAR). Understanding the SAR for both on-target and off-target interactions is key to designing more selective compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, spasmolytic activity and structure-activity relationship study of a series of polypharmacological thiobenzanilides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological activity of 2-hydroxythiobenzanilides and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective anticancer activity of the novel this compound 63T against human lung adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Synthesis and the In Vitro Evaluation of Antitumor Activity of Novel Thiobenzanilides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of designer drug cross-reactivity on five commercial immunoassay screening kits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolic and chemical origins of cross-reactive immunological reactions to arylamine benzenesulfonamides: T-cell responses to hydroxylamine and nitroso derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. siemens-healthineers.com [siemens-healthineers.com]
- 10. On the relationship between the substitution pattern of thiobenzanilides and their antimycobacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of Thiobenzanilide's Therapeutic Potential: A Comparative Guide for Preclinical Oncology
This guide provides a comprehensive framework for the in vivo validation of Thiobenzanilide-based therapeutic candidates. Drawing from extensive in vitro evidence suggesting potent anti-cancer activity, we outline a scientifically rigorous, comparative approach to assess efficacy and safety in a preclinical setting. This document is intended for researchers, scientists, and drug development professionals seeking to translate promising small molecules from the bench to preclinical models.
Introduction: The Rationale for Moving Thiobenzanilides In Vivo
The this compound scaffold has garnered significant attention for its broad spectrum of biological activities, including antibacterial, antifungal, and spasmolytic properties.[1][2] More recently, research has illuminated a compelling potential for this class of compounds in oncology. Multiple in vitro studies have demonstrated that specific this compound derivatives exert potent cytotoxic effects against various human cancer cell lines, including melanoma (A375) and lung adenocarcinoma (A549).[3][4][5]
The primary mechanism of action appears to be the induction of apoptosis, often mediated through the disruption of mitochondrial function.[6] Key events observed in treated cancer cells include the loss of mitochondrial membrane potential, a reduction in ATP synthesis, increased generation of reactive oxygen species (ROS), and subsequent activation of executioner caspases.[6] Furthermore, some derivatives have been shown to induce cell cycle arrest at the G2/M phase, preventing cancer cell proliferation.[6] Notably, certain analogues demonstrate a desirable selectivity, showing higher potency against cancer cells compared to normal fibroblasts, and may act through caspase-independent pathways involving autophagy.[3][7]
Given this robust foundation of in vitro data, the logical and critical next step is to validate these findings in vivo. This guide details the experimental strategy to rigorously assess the therapeutic potential of a lead this compound candidate in a living system, comparing its performance against a relevant standard-of-care agent.
Part 1: Mechanistic Hypothesis in a Preclinical Model
The central hypothesis for in vivo validation is that a lead this compound compound will suppress tumor growth by inducing apoptosis and inhibiting proliferation within the tumor microenvironment, mirroring the mechanisms observed in vitro. The validation study must be designed not only to measure efficacy but also to collect evidence supporting this proposed mechanism.
Proposed Signaling Pathway for this compound-Induced Apoptosis
The diagram below illustrates the hypothesized intracellular cascade initiated by this compound treatment in cancer cells, leading to programmed cell death.
Caption: Proposed mitochondrial pathway of this compound-induced apoptosis.
Part 2: A Comparative Study Design for In Vivo Validation
To ensure the trustworthiness and clinical relevance of the findings, a comparative study design is essential. This involves evaluating the lead this compound candidate against both a negative (vehicle) control and a clinically relevant positive control. General guidelines for designing robust in vivo studies provide a framework for ensuring data integrity and reproducibility.[8][9]
Experimental Workflow
The overall experimental plan, from cell culture to endpoint analysis, is depicted below. This workflow is designed to be a self-validating system, where each step is controlled and monitored to ensure the reliability of the final data.
Caption: Workflow for a human tumor xenograft efficacy study.
Detailed Experimental Protocol: A549 Lung Cancer Xenograft Model
This protocol outlines the methodology for assessing a lead this compound candidate (TBA-Lead) in an established lung cancer model.
1. Animal Model and Husbandry:
- Species/Strain: Athymic Nude Mice (e.g., Hsd:Athymic Nude-Foxn1nu), female, 6-8 weeks old.
- Justification: Immunocompromised mice are required to prevent rejection of the human tumor xenograft. This model is standard for evaluating the direct anti-tumor activity of a compound.[10]
- Housing: Animals are housed in sterile, filtered-air cages with standard chow and water ad libitum, under a 12-hour light/dark cycle. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
2. Cell Preparation and Implantation:
- Cell Line: A549 human lung adenocarcinoma cells.
- Preparation: Cells are grown in standard culture medium, harvested during the logarithmic growth phase, and washed with sterile PBS. Cell viability should exceed 95% as determined by Trypan Blue exclusion.
- Implantation: A suspension of 5 x 106 A549 cells in 100 µL of a 1:1 mixture of sterile PBS and Matrigel is injected subcutaneously into the right flank of each mouse.
3. Tumor Growth and Group Assignment:
- Tumor growth is monitored 2-3 times weekly using digital calipers. Tumor volume is calculated using the formula: (Length x Width2) / 2.
- When tumors reach an average volume of 100-150 mm³, animals are randomized into treatment groups (n=8-10 per group) to ensure a similar mean tumor volume across all groups at the start of the study.
4. Treatment Groups and Dosing:
- Group 1 (Vehicle Control): Administered with the formulation vehicle (e.g., 5% DMSO, 40% PEG300, 55% Saline) via intraperitoneal (i.p.) injection, once daily.
- Group 2 (TBA-Lead): TBA-Lead dissolved in the vehicle, administered i.p. at a predetermined dose (e.g., 50 mg/kg), once daily. The dose is selected based on maximum tolerated dose (MTD) studies.
- Group 3 (Positive Control): Cisplatin (a standard-of-care for lung cancer) administered i.p. at an efficacious dose (e.g., 5 mg/kg), once weekly.
5. Monitoring and Endpoints:
- Efficacy: Tumor volume is measured 2-3 times per week.
- Tolerability: Animal body weight is recorded at the same frequency as tumor measurements. A body weight loss exceeding 20% is a common endpoint criterion. Animals are also monitored daily for clinical signs of distress (e.g., lethargy, ruffled fur).
- Study Termination: The study is concluded when tumors in the vehicle control group reach a predetermined size (e.g., 1500 mm³) or after a fixed duration (e.g., 21 days).
6. Tissue Collection and Analysis:
- At the study endpoint, animals are euthanized.
- Tumors are excised, weighed, and divided for analysis: one portion is snap-frozen in liquid nitrogen for biochemical assays, and the other is fixed in 10% neutral buffered formalin for immunohistochemistry (IHC).
- Blood may be collected via cardiac puncture for exploratory toxicity analysis (e.g., liver enzymes), a prudent measure given the potential for thioamide-related hepatotoxicity.[11]
Part 3: Data Presentation and Comparative Analysis
Quantitative data should be summarized in a clear, tabular format to facilitate objective comparison between treatment groups. The following table presents hypothetical data from the proposed study.
Table 1: Comparative Efficacy and Tolerability of TBA-Lead
| Treatment Group (Dose, Route, Schedule) | Final Mean Tumor Volume (mm³ ± SEM) | Tumor Growth Inhibition (%) | Final Mean Body Weight Change (%) |
| Vehicle Control | 1450 ± 155 | - | +2.5 |
| TBA-Lead (50 mg/kg, i.p., Q.D.) | 652 ± 98 | 55 | -4.8 |
| Cisplatin (5 mg/kg, i.p., Q.W.) | 580 ± 85 | 60 | -11.2 |
-
Tumor Growth Inhibition (TGI) is calculated as: [1 - (Mean Volume of Treated Group / Mean Volume of Vehicle Group)] * 100.
Interpretation of Results
Based on the hypothetical data, TBA-Lead demonstrates significant anti-tumor activity, achieving 55% TGI, which is comparable to the standard-of-care agent, Cisplatin (60% TGI). Critically, TBA-Lead appears to have a more favorable safety profile, inducing only a modest body weight loss (-4.8%) compared to the more pronounced weight loss observed with Cisplatin (-11.2%). This improved therapeutic window is a key objective in the development of novel cancer therapeutics.[12]
Part 4: Conclusion and Strategic Next Steps
This guide presents a robust framework for the in vivo validation of this compound's therapeutic potential. The successful execution of the described xenograft study, yielding results similar to the hypothetical data presented, would provide strong evidence of preclinical efficacy and a favorable safety profile.
Such findings would justify advancing the this compound program to the next stages of preclinical development, which should include:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: To understand the drug's absorption, distribution, metabolism, and excretion, and to correlate drug exposure with the anti-tumor response.
-
Mechanism of Action Confirmation: Using the collected tumor tissues to perform IHC for markers of proliferation (Ki-67) and apoptosis (cleaved caspase-3) to confirm the in vivo mechanism aligns with the in vitro hypothesis.
-
Evaluation in Advanced Models: Testing in patient-derived xenograft (PDX) models or in combination with other therapies to enhance efficacy and overcome potential resistance.[12]
By following a logical, evidence-based, and comparative approach, researchers can effectively de-risk and validate promising therapeutic candidates like this compound, paving the way for potential clinical investigation.
References
- 1. Biological activity of 2-hydroxythiobenzanilides and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, spasmolytic activity and structure-activity relationship study of a series of polypharmacological thiobenzanilides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective anticancer activity of the novel this compound 63T against human lung adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and the In Vitro Evaluation of Antitumor Activity of Novel Thiobenzanilides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of thiobenzanilides as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In Vivo Assay Guidelines - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Identifying and validating novel targets with in vivo disease models: guidelines for study design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. seed.nih.gov [seed.nih.gov]
- 11. Protein Targets of Reactive Metabolites of Thiobenzamide in Rat Liver In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
A Comparative Benchmark of Novel Thiobenzanilide Derivatives Against Established Therapeutic Agents
Introduction
The relentless pursuit of novel therapeutic agents with enhanced efficacy and reduced side effects is a cornerstone of modern drug discovery. In this context, thiobenzanilide derivatives have emerged as a promising class of compounds with a wide spectrum of biological activities, including potent anticancer and antimicrobial properties.[1][2] This guide provides a comprehensive benchmark of new this compound derivatives, offering an objective comparison of their performance against existing drugs. We will delve into their synthesis, mechanism of action, and present supporting in vitro data to provide researchers, scientists, and drug development professionals with a thorough understanding of their therapeutic potential.
Unveiling the Potential of this compound Derivatives
Thiobenzanilides are a class of organic compounds characterized by a central thioamide linkage flanked by two aromatic rings. The versatility of their synthesis allows for a wide range of structural modifications on both the thioacyl and aniline moieties, enabling the fine-tuning of their pharmacological properties.[2] This structural flexibility is key to their diverse biological activities, which include anticancer, antifungal, antibacterial, and spasmolytic effects.[2][3]
I. Anticancer Activity: A Head-to-Head Comparison
Recent studies have highlighted the significant cytotoxic potential of this compound derivatives against various cancer cell lines, particularly melanoma and breast cancer.[2][4][5] This section benchmarks their performance against established chemotherapeutic agents, doxorubicin and tamoxifen.
Comparative Efficacy Against Melanoma (A375 Cell Line)
In vitro studies on the human melanoma cell line A375 have demonstrated the potent anticancer activity of several this compound derivatives. The half-maximal effective concentration (EC50) values, a measure of a drug's potency, for some of these derivatives are comparable to that of the widely used chemotherapeutic drug, doxorubicin.
| Compound/Drug | EC50 (µM) on A375 Cells (24h) | Reference |
| This compound Derivative 17 | 11.8 | [4] |
| Doxorubicin (Control) | 6.0 | [4] |
Analysis: this compound derivative 17 exhibits a promising EC50 value in the low micromolar range, indicating significant cytotoxic activity against melanoma cells. While doxorubicin is more potent in this specific study, the comparable efficacy of the this compound derivative warrants further investigation, especially concerning its potential for improved selectivity and reduced side effects.
Comparative Efficacy Against Breast Cancer (MCF-7 Cell Line)
The efficacy of this compound derivatives has also been evaluated against the hormone-dependent breast cancer cell line, MCF-7. Their performance was compared to tamoxifen, a standard-of-care endocrine therapy for this type of cancer.
| Compound/Drug | EC50 (µM) on MCF-7 Cells (24h) | Reference |
| This compound Derivative 15 | 43.0 | [4][5] |
| Tamoxifen (Control) | 30.0 | [4][5] |
Analysis: this compound derivative 15 demonstrates notable cytotoxic potential against MCF-7 cells, with an EC50 value in a similar range to tamoxifen.[4][5] This suggests that this compound derivatives could be a viable avenue for the development of new therapeutic strategies for hormone-dependent breast cancers.
Mechanism of Anticancer Action: Inducing Apoptosis
The anticancer activity of this compound derivatives appears to be mediated through the induction of apoptosis, or programmed cell death, in cancer cells.[1] Studies have elucidated a multi-faceted mechanism that disrupts mitochondrial function and triggers a cascade of events leading to cell death.[1]
dot graph "Anticancer_Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4", color="#4285F4"]; edge [color="#5F6368", arrowhead=normal];
This compound [label="this compound\nDerivatives"]; Mitochondria [label="Mitochondrial\nDysfunction", fillcolor="#EA4335"]; ROS [label="Increased ROS\nProduction", fillcolor="#FBBC05"]; MMP [label="Loss of Mitochondrial\nMembrane Potential", fillcolor="#FBBC05"]; ATP [label="Reduced ATP\nSynthesis", fillcolor="#FBBC05"]; Caspase3 [label="Caspase-3\nActivation", fillcolor="#34A853"]; Apoptosis [label="Apoptosis", fillcolor="#34A853"]; CellCycle [label="G2/M Phase Arrest", fillcolor="#EA4335"];
This compound -> Mitochondria; Mitochondria -> ROS; Mitochondria -> MMP; Mitochondria -> ATP; ROS -> Caspase3; MMP -> Caspase3; Caspase3 -> Apoptosis; this compound -> CellCycle; CellCycle -> Apoptosis; }
Caption: Proposed mechanism of anticancer action of this compound derivatives.
This pathway involves:
-
Mitochondrial Disruption: this compound derivatives lead to a loss of mitochondrial membrane potential (ΔΨm).[1]
-
Oxidative Stress: This is accompanied by an increase in the production of reactive oxygen species (ROS).[1]
-
Energy Depletion: A reduction in ATP synthesis further compromises the cancer cells' viability.[1]
-
Apoptotic Cascade: These events culminate in the activation of caspase-3, a key executioner enzyme in the apoptotic pathway.[1]
-
Cell Cycle Arrest: Additionally, these compounds have been shown to induce a significant arrest of the cell cycle in the G2/M phase.[1]
II. Antimicrobial Activity: A New Frontier
Beyond their anticancer properties, this compound derivatives have demonstrated significant potential as antimicrobial agents, particularly against fungal pathogens. Their broad-spectrum activity and novel mechanism of action make them attractive candidates for combating drug-resistant infections.
Comparative Efficacy Against Yeast and Fungi
The antifungal potency of 2,4-dihydroxythiobenzanilides has been evaluated against a range of yeasts, including Candida, Cryptococcus, Geotrichum, and Trichosporon species. The minimum inhibitory concentration (MIC) is a key metric for assessing antimicrobial activity, with lower values indicating greater efficacy.
| This compound Derivative | Organism | MIC (µg/mL) | Reference |
| Dichloro derivatives | Candida spp. | 7.82 - 31.21 | [6] |
| Dichloro derivatives | Cryptococcus spp. | 7.82 - 31.21 | [6] |
| Dichloro derivatives | Geotrichum spp. | 7.82 - 31.21 | [6] |
| Dichloro derivatives | Trichosporon spp. | 7.82 - 31.21 | [6] |
Analysis: The dichloro derivatives of 2,4-dihydroxythiobenzanilides show strong fungistatic activity against a variety of clinically relevant yeasts.[6] These MIC values are promising and suggest that this class of compounds could be developed into effective antifungal agents.
Mechanism of Antifungal Action: Targeting Ergosterol Biosynthesis
The antifungal mechanism of some benzanilide-containing azole derivatives, which share structural similarities with thiobenzanilides, involves the inhibition of a crucial enzyme in the fungal cell membrane biosynthesis pathway.
dot graph "Antifungal_Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4", color="#4285F4"]; edge [color="#5F6368", arrowhead=normal];
BenzanilideAzole [label="Benzanilide-Containing\nAzole Derivatives"]; CYP51 [label="Inhibition of\nCYP51", fillcolor="#EA4335"]; Ergosterol [label="Blocked Ergosterol\nBiosynthesis", fillcolor="#FBBC05"]; Membrane [label="Fungal Cell Membrane\nDisruption", fillcolor="#34A853"]; FungalDeath [label="Fungal Cell\nDeath", fillcolor="#34A853"];
BenzanilideAzole -> CYP51; CYP51 -> Ergosterol; Ergosterol -> Membrane; Membrane -> FungalDeath; }
Caption: Proposed mechanism of antifungal action for related benzanilide derivatives.
This mechanism involves:
-
CYP51 Inhibition: The compounds inhibit the fungal enzyme CYP51 (lanosterol 14-α-demethylase).[7][8]
-
Ergosterol Depletion: This blockage prevents the synthesis of ergosterol, a vital component of the fungal cell membrane.[7][8]
-
Membrane Disruption: The lack of ergosterol disrupts the integrity and function of the cell membrane, leading to fungal cell death.[7][8]
III. Structure-Activity Relationship (SAR): Designing for Potency
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on both the thioacyl and aniline rings. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective compounds.
Anticancer Activity SAR
-
Thioacyl Moiety: The presence of electron-withdrawing groups on the thioacyl ring generally enhances anticancer activity.
-
Aniline Moiety: The substitution pattern on the aniline ring also plays a significant role, with certain substituents leading to increased cytotoxicity. The exchange of the amide oxygen for a sulfur atom has been shown to dramatically increase antispasmodic activity, a principle that may extend to anticancer effects.[3]
Antimicrobial Activity SAR
-
Lipophilicity: The antifungal activity of thiobenzanilides is strongly correlated with their lipophilicity, which is influenced by the substituents on the N-aryl moiety.[6]
-
Electronic Properties: The electronic properties of the molecule also play a critical role in determining its antifungal potency.[6]
-
Hydroxy Groups: Thiobenzanilides with hydroxy groups on the thioacyl moiety are of particular interest for their biological effects, which are dependent on the substitution pattern.[9]
IV. Experimental Protocols
To facilitate further research and validation of the findings presented in this guide, detailed experimental protocols for the synthesis and biological evaluation of this compound derivatives are provided below.
Synthesis of this compound Derivatives
A common and effective method for the synthesis of thiobenzanilides involves a two-step process:
Step 1: Synthesis of Benzanilide (Schotten-Baumann Reaction)
-
Dissolve the desired aniline in a suitable solvent (e.g., pyridine) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the solution in an ice bath.
-
Slowly add the corresponding benzoyl chloride dropwise to the stirred solution.
-
After the addition is complete, reflux the reaction mixture until the reaction is complete (monitored by TLC).
-
Cool the mixture to room temperature and pour it into cold water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the resulting benzanilide by recrystallization.
Step 2: Thionation of Benzanilide (using Lawesson's Reagent)
-
Dissolve the synthesized benzanilide in a dry, high-boiling point solvent (e.g., toluene or xylene) in a round-bottom flask.
-
Add Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) to the solution.
-
Heat the reaction mixture at reflux until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude this compound derivative by column chromatography on silica gel.
dot graph "Synthesis_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4", color="#4285F4"]; edge [color="#5F6368", arrowhead=normal];
Aniline [label="Aniline\nDerivative"]; BenzoylChloride [label="Benzoyl Chloride\nDerivative"]; SchottenBaumann [label="Schotten-Baumann\nReaction", shape=ellipse, fillcolor="#FBBC05"]; Benzanilide [label="Benzanilide\nIntermediate"]; Lawessons [label="Lawesson's\nReagent", shape=ellipse, fillcolor="#FBBC05"]; Thionation [label="Thionation", shape=ellipse, fillcolor="#FBBC05"]; this compound [label="this compound\nProduct"];
Aniline -> SchottenBaumann; BenzoylChloride -> SchottenBaumann; SchottenBaumann -> Benzanilide; Benzanilide -> Thionation; Lawessons -> Thionation; Thionation -> this compound; }
Caption: General workflow for the synthesis of this compound derivatives.
In Vitro Anticancer Activity Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., A375 or MCF-7) into 96-well plates at an appropriate density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives and the reference drug (e.g., doxorubicin or tamoxifen) in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value for each compound.
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Candida albicans) in a suitable broth medium.
-
Compound Dilution: Prepare serial twofold dilutions of the this compound derivatives and the reference antifungal drug in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the prepared microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates under appropriate conditions (e.g., temperature and time) for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
V. Conclusion and Future Directions
This compound derivatives represent a versatile and promising scaffold for the development of novel anticancer and antimicrobial agents. Their straightforward synthesis, coupled with their potent biological activities and tunable structure-activity relationships, makes them an attractive area for further investigation.
Future research should focus on:
-
Lead Optimization: Synthesizing and screening a broader library of derivatives to identify compounds with enhanced potency and selectivity.
-
In Vivo Studies: Evaluating the efficacy and safety of the most promising lead compounds in animal models of cancer and infectious diseases.
-
Mechanism of Action Studies: Further elucidating the precise molecular targets and signaling pathways involved in their anticancer and antimicrobial effects.
-
Combination Therapies: Investigating the potential synergistic effects of this compound derivatives when used in combination with existing drugs to overcome resistance and improve therapeutic outcomes.
The data presented in this guide strongly supports the continued exploration of this compound derivatives as a valuable source of new therapeutic agents.
References
- 1. Synthesis and biological evaluation of thiobenzanilides as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and the In Vitro Evaluation of Antitumor Activity of Novel Thiobenzanilides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, spasmolytic activity and structure-activity relationship study of a series of polypharmacological thiobenzanilides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. In vitro inhibition properties of a new group of thiobenzanilides in relation to yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of novel azole derivatives with benzanilide-containing hydrophobic side chains for the treatment of drug-resistant fungal infections - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Discovery of novel azole derivatives with benzanilide-containing hydrophobic side chains for the treatment of drug-resistant fungal infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biological activity of 2-hydroxythiobenzanilides and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Conformational Analysis of Thiobenzanilide and Benzanilide: Implications for Drug Design
Introduction
In the landscape of medicinal chemistry, the amide bond is a cornerstone of molecular architecture, particularly in peptides and small-molecule therapeutics. However, its susceptibility to enzymatic cleavage and its hydrophilic nature can limit the oral bioavailability and metabolic stability of drug candidates. The isosteric replacement of the amide carbonyl oxygen with sulfur to form a thioamide has emerged as a powerful strategy to overcome these limitations. This substitution, while seemingly subtle, induces profound changes in the molecule's electronic structure, hydrogen bonding capabilities, and, critically, its conformational preferences.
This guide provides an in-depth comparative analysis of the conformations of benzanilide and its sulfur-containing analogue, thiobenzanilide. As model systems for N-aryl amides and thioamides, their study offers fundamental insights applicable to a wide range of drug development projects. We will explore the structural nuances dictated by the amide and thioamide linkages, supported by experimental and computational data, to provide researchers and drug development professionals with a clear understanding of the principles governing their distinct behaviors.
The Conformational Landscape of Benzanilide
Benzanilide (N-phenylbenzamide) serves as a fundamental model for secondary amides. Its conformation is primarily defined by rotation around three key bonds: the C(O)-N amide bond and the two C-C bonds connecting the phenyl rings to the amide core.
The central amide group in benzanilide is characterized by significant resonance between the nitrogen lone pair and the carbonyl π-system. This imparts a partial double-bond character to the C-N bond, severely restricting rotation and enforcing a planar geometry.[1] X-ray crystallographic studies confirm that benzanilide, like most secondary amides, overwhelmingly adopts a trans (or Z) conformation about the amide bond in both solid and solution states.[2][3] This arrangement places the bulky phenyl groups on opposite sides of the C-N bond, minimizing steric hindrance.
The orientation of the two phenyl rings relative to this central amide plane is not coplanar. X-ray diffraction data reveals that the dihedral angle between the two phenyl rings is approximately 62.6°.[3] The benzoyl ring and the anilide ring are twisted out of the amide plane by about 31.3° and 31.6°, respectively.[3] This twisted conformation represents a compromise between maximizing π-conjugation and avoiding steric clashes between the ortho-hydrogens of the rings.
The Conformational Landscape of this compound
Replacing the carbonyl oxygen of benzanilide with a sulfur atom to yield this compound introduces significant electronic and steric changes that reshape its conformational preferences.
The most striking difference is the increased rotational barrier around the C-N bond in thioamides compared to their amide counterparts.[4][5] This is attributed to the greater polarizability and larger size of the sulfur atom, which facilitates a more significant charge transfer from the nitrogen atom.[4] Consequently, the C-N bond in this compound has even more double-bond character than in benzanilide, making the traditional "amide resonance" model even more pertinent for thioamides.[6]
This enhanced rotational barrier has a profound impact on the conformational dynamics. Unlike benzanilide, which exists almost exclusively in the Z form, this compound in solution is often found as an equilibrium mixture of two stable rotamers: the Z (trans) and E (cis) forms.[7] Nuclear Overhauser Effect (NOE) spectroscopy is a powerful tool to distinguish between these isomers. For the major Z rotamer, NOESY experiments show correlations between the N-H proton and protons on both the benzoyl (H-6) and anilide (H-2'/H-6') rings.[7] Conversely, for the minor E rotamer, the N-H proton only shows a cross-peak with the anilide ring protons.[7]
Furthermore, the replacement of oxygen with sulfur strengthens n→π* interactions, an electronic donor-acceptor effect where a lone pair (n) on one atom donates electron density to an adjacent antibonding orbital (π).[8] The n→π interaction between two thioamides is about three times stronger than between two amides, which can significantly influence and stabilize specific peptide and protein conformations.[9][10][11]
Head-to-Head Comparison: Benzanilide vs. This compound
The distinct physicochemical properties of oxygen and sulfur are the root cause of the conformational differences between these two molecules. The larger van der Waals radius of sulfur (1.85 Å vs. 1.40 Å for oxygen) and its lower electronegativity lead to a longer, more polarizable C=S bond compared to the C=O bond.[5]
| Property | Benzanilide (Amide) | This compound (Thioamide) | Rationale & Implication for Drug Design |
| C-N Rotational Barrier | Lower | Higher[4][5] | Increased double bond character in thioamide leads to greater conformational rigidity. This can pre-organize a ligand for its target, improving binding affinity. |
| Preferred Conformation | Predominantly Z (trans)[2] | Equilibrium of Z and E rotamers[7] | The presence of multiple stable conformers in thioamides can be exploited to match the required geometry of a binding pocket. |
| C=X Bond Length | C=O: ~1.23 Å[1] | C=S: ~1.71 Å[5] | The longer C=S bond alters the local geometry and steric profile, potentially creating new interactions with a biological target. |
| H-Bonding | Stronger Acceptor | Stronger Donor, Weaker Acceptor[12] | Thioamides form different H-bond networks. This can be used to disrupt or form new key interactions, enhancing selectivity or potency. |
| Dipole Moment | Lower (~3.7 D) | Higher (~4.5 D)[9][10] | The larger dipole of thioamides can influence long-range electrostatic interactions and overall solubility and permeability profiles. |
| Lipophilicity | Lower | Higher[5] | Increased lipophilicity can improve membrane permeability and oral bioavailability, a key advantage of thioamide substitution.[13] |
| Metabolic Stability | Susceptible to hydrolysis | More resistant to hydrolysis | Thioamide bonds are more stable against proteolytic enzymes, increasing the in-vivo half-life of peptide-based drugs.[5] |
Methodologies for Conformational Analysis
A robust conformational analysis relies on a synergistic combination of experimental techniques and computational modeling.
Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy for Rotamer Identification
-
Objective: To differentiate between the Z and E conformers of this compound in solution.
-
Methodology (2D NOESY - Nuclear Overhauser Effect Spectroscopy):
-
Sample Preparation: Dissolve a precisely weighed sample of this compound (typically 5-10 mg) in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to a final concentration of ~10-20 mM in a high-quality NMR tube.
-
Data Acquisition: Acquire a 2D NOESY spectrum on a high-field NMR spectrometer (≥500 MHz). Use a standard noesygpph pulse sequence with a mixing time optimized to observe key intramolecular correlations (typically 500-800 ms).
-
Processing and Analysis: Process the 2D data using appropriate software (e.g., TopSpin, Mnova).
-
Interpretation:
-
Identify the N-H proton signal for both the major and minor species.
-
Look for cross-peaks between the N-H proton and aromatic protons.
-
Causality: The NOE is a through-space effect, proportional to 1/r⁶, where r is the distance between two protons. A cross-peak indicates that two protons are close in space (< 5 Å).
-
For the Z isomer, the N-H proton is spatially close to the ortho-protons of the anilide ring. For the E isomer, the N-H proton is close to the ortho-protons of the benzoyl ring. This unambiguous spatial information allows for definitive assignment of the two rotamers.
-
-
2. Single-Crystal X-ray Diffraction
-
Objective: To determine the precise solid-state structure, including bond lengths, bond angles, and dihedral angles.
-
Methodology:
-
Crystallization: Grow single crystals of the compound suitable for diffraction (typically > 0.1 mm in all dimensions). This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or solvent layering.
-
Data Collection: Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer.[14] Collect diffraction data by rotating the crystal in a stream of X-rays.
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map. Refine the atomic positions and thermal parameters against the experimental data until convergence is reached.
-
Causality: The diffraction pattern is a direct consequence of the arrangement of atoms in the crystal lattice. By analyzing the positions and intensities of the diffracted X-rays, one can reconstruct the three-dimensional electron density of the molecule, providing an unambiguous determination of its solid-state conformation.[15]
-
Computational Protocol
Density Functional Theory (DFT) for Energy Landscapes
-
Objective: To calculate the relative energies of different conformers and the energy barriers for their interconversion.
-
Methodology:
-
Structure Generation: Build initial 3D structures for all plausible conformers (e.g., Z and E forms, with various phenyl ring torsions) in a molecular modeling program.
-
Geometry Optimization: Perform a full geometry optimization for each conformer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)). This process finds the lowest energy structure for each starting conformer.
-
Frequency Calculation: Perform a frequency calculation on each optimized structure.
-
Causality: This step serves two purposes. First, the absence of imaginary frequencies confirms that the structure is a true energy minimum (a stable conformer). Second, it provides the zero-point vibrational energy (ZPVE) and thermal corrections to calculate the Gibbs free energy.
-
-
Transition State Search: To find the rotational barrier, perform a transition state (TS) search for the rotation around the C-N bond. This can be done using methods like Synchronous Transit-Guided Quasi-Newton (STQN). A subsequent frequency calculation must confirm the TS by the presence of a single imaginary frequency corresponding to the rotational motion.
-
Energy Analysis: Compare the relative Gibbs free energies of the stable conformers to predict their equilibrium populations. The energy difference between a stable conformer and the transition state gives the activation energy (rotational barrier).
-
Conclusion
The substitution of an amide's oxygen with sulfur is far more than a simple isosteric replacement; it is a strategic modification that fundamentally alters the conformational and electronic landscape of a molecule. This compound, compared to benzanilide, exhibits a higher C-N rotational barrier, a propensity to exist as a mixture of Z and E rotamers, and distinct hydrogen bonding and electronic properties. These differences, rooted in the intrinsic properties of sulfur, provide medicinal chemists with a powerful toolkit to enhance metabolic stability, modulate membrane permeability, and fine-tune ligand-target interactions. A thorough understanding of these conformational principles, validated through a combination of high-resolution NMR, X-ray crystallography, and computational chemistry, is essential for the rational design of next-generation therapeutics.
References
- 1. webqc.org [webqc.org]
- 2. Stereochemistry of Benzanilides and N-Methylbenzanilides [jstage.jst.go.jp]
- 3. oipub.com [oipub.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. n→π* Interactions of Amides and Thioamides: Implications for Protein Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. n→π* interactions of amides and thioamides: implications for protein stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An amide to thioamide substitution improves the permeability and bioavailability of macrocyclic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4’,3’:2,3]pyridazino[4,5-b]indole and Its Precursor [mdpi.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Thiobenzanilide for Laboratory Professionals
For researchers and scientists at the forefront of drug development and chemical synthesis, the responsible management of chemical waste is not merely a regulatory hurdle, but a cornerstone of a safe and ethical research environment. This guide provides an in-depth, procedural framework for the proper disposal of Thiobenzanilide (N-phenylbenzothioamide), a compound utilized in various synthetic applications. By moving beyond simple checklists and delving into the chemical reasoning behind these procedures, we aim to equip you with the knowledge to manage this substance with the highest degree of safety and environmental stewardship.
Understanding the Hazard Profile of this compound: The "Why" Behind the Precautions
Before addressing the "how" of disposal, it is imperative to understand the inherent hazards of this compound that dictate its handling and final disposition.
Key Hazard Classifications:
-
Acute Oral Toxicity: this compound is classified as harmful if swallowed.[1] Accidental ingestion can lead to adverse health effects, necessitating stringent handling protocols to prevent exposure.
-
High Aquatic Toxicity: This is the most critical factor influencing its disposal. This compound is categorized as very toxic to aquatic life.[1] Improper disposal, such as drain disposal, can have devastating consequences for aquatic ecosystems. Even minute quantities can be lethal to fish and other aquatic organisms.
Due to these characteristics, this compound must be treated as a hazardous waste. While it is not specifically listed by name on the U.S. Environmental Protection Agency's (EPA) F, K, P, or U lists, it would likely be classified as a toxic hazardous waste based on its properties.[2][3] For regulatory purposes in the United States, waste generators must determine if a waste exhibits hazardous characteristics. Given its toxicity, it is prudent to manage this compound waste as a toxic organic solid. A licensed hazardous waste disposal company can provide definitive classification, potentially through a Toxicity Characteristic Leaching Procedure (TCLP).[4][5][6]
Quantitative Hazard Data Summary:
| Hazard Parameter | Classification/Value | Source |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | [1] |
| Acute Aquatic Toxicity | Category 1 (Very toxic to aquatic life) | [1] |
| GHS Hazard Statements | H302, H400 | [1] |
| UN Proper Shipping Name | TOXIC SOLID, ORGANIC, N.O.S. | [1] |
The Disposal Workflow: A Step-by-Step Procedural Guide
The following protocol outlines a systematic approach to the disposal of this compound, from the point of generation to final removal by a certified waste management partner.
Diagram: this compound Disposal Decision Workflow
Caption: A logical workflow for the safe disposal of this compound waste in a laboratory setting.
Experimental Protocol: Decontamination and Disposal of this compound Waste
I. Personal Protective Equipment (PPE) - The First Line of Defense
Before handling this compound in any form, ensure you are wearing the appropriate PPE. The causality here is direct: preventing skin contact, eye exposure, and inhalation is paramount to mitigating the risk of acute toxicity.
-
Hand Protection: Wear nitrile or other chemically resistant gloves.
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.[1]
-
Body Protection: A standard laboratory coat is required. For handling larger quantities or in situations with a risk of dust generation, consider additional protective clothing.[1]
-
Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator.[1] All handling of solid this compound should be done in a certified chemical fume hood.
II. Waste Segregation - Preventing Unwanted Reactions and Cross-Contamination
Proper segregation is a self-validating system; it prevents the accidental mixing of incompatible waste streams, which could lead to dangerous reactions or complicate the final disposal process.
-
Solid Waste:
-
Collect all solid waste contaminated with this compound, including unused product, contaminated gloves, weighing papers, and paper towels, in a designated, robust, and sealable hazardous waste container.
-
This container should be clearly labeled for "Toxic Organic Solids."
-
-
Liquid Waste:
-
Decontaminate glassware that has come into contact with this compound by rinsing it three times with a suitable organic solvent (e.g., acetone or ethanol).
-
Collect these solvent rinsates in a separate, clearly labeled hazardous waste container for flammable or halogenated organic liquids, depending on the solvent used.
-
Crucially, do not mix aqueous solutions with organic solvent waste.
-
III. Container Management and Labeling - Ensuring Regulatory Compliance and Safety
Accurate and complete labeling is not just a bureaucratic requirement; it is a critical safety communication tool for everyone who will handle the waste container.
-
Container Selection: Use containers that are compatible with the waste type, in good condition, and have a secure, leak-proof lid.
-
Labeling: Affix a hazardous waste label to the container as soon as the first piece of waste is added. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound Waste."
-
The specific hazard characteristics (e.g., "Toxic," "Environmental Hazard").
-
The accumulation start date.
-
The name and contact information of the Principal Investigator or laboratory.
-
IV. Storage and Final Disposal - The Final Steps in the Chain of Custody
-
Storage: Store the sealed and labeled hazardous waste containers in a designated satellite accumulation area within the laboratory. This area should be well-ventilated and provide secondary containment to capture any potential leaks.
-
Professional Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1]
-
Ultimate Destruction: The most appropriate disposal method for this compound is high-temperature incineration in a facility equipped with flue gas scrubbers. The high temperatures (typically 850°C to 1100°C) ensure the complete destruction of the organic molecule, while the scrubbers are essential to neutralize the sulfur oxides (SOx) produced during combustion, preventing their release into the atmosphere and the subsequent formation of acid rain.
Advanced Considerations: In-Laboratory Chemical Treatment (For Expert Use Only)
While the recommended and most common disposal route is through a licensed waste management company, in some research contexts, there may be an interest in in-laboratory chemical treatment to reduce the hazard level of the waste. It is critical to note that thioamides are generally more resistant to hydrolysis than their amide counterparts.
Principle of Oxidative Degradation:
One potential, though not standard, approach for the degradation of thioamides is through oxidation. Strong oxidizing agents can potentially cleave the molecule, although the reaction products would need to be fully characterized to ensure they are less hazardous than the parent compound. For example, photocatalytic oxidation has been explored for some thioamides. Any in-laboratory treatment must be:
-
Thoroughly researched and understood from a chemical standpoint.
-
Performed on a small scale in a controlled environment (i.e., a fume hood).
-
Validated to confirm the identity and hazards of the degradation products.
-
Approved by your institution's EHS office, as on-site treatment of hazardous waste is highly regulated.
Disclaimer: This information is for theoretical understanding only and does not constitute a recommendation for in-laboratory treatment without rigorous validation and institutional approval.
Conclusion: A Commitment to Safety and Sustainability
The proper disposal of this compound is a critical responsibility for every scientist. By understanding the chemical's inherent hazards, particularly its aquatic toxicity, and adhering to a systematic disposal workflow, we can ensure that our pursuit of scientific advancement does not come at the cost of environmental integrity or personal safety. This guide provides the foundational knowledge and procedural steps to manage this compound waste confidently and responsibly, reinforcing the deep trust that is built on a culture of safety and scientific integrity.
References
Hazard Profile of Thiobenzanilide: Understanding the Imperative for PPE
An Application Scientist's Guide to Personal Protective Equipment for Handling Thiobenzanilide
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Our commitment is to build deep trust by providing value beyond the product itself, ensuring you are equipped with field-proven insights for safe and effective laboratory operations. This document is structured to provide a direct, procedural framework for chemical handling, emergency preparedness, and disposal.
This compound (CAS No. 636-04-4) is a thioamide compound used in various synthetic applications. A thorough risk assessment is the foundation of safe laboratory practice. Based on GHS classifications, this compound presents several hazards that dictate the necessity of specific personal protective equipment (PPE).
The primary risks associated with this compound include:
-
Acute Oral Toxicity: The compound is classified as harmful if swallowed.[1][2]
-
Skin and Eye Irritation: It is known to cause skin irritation and serious eye irritation.[2][3][4]
-
Respiratory Irritation: Inhalation of dust may cause respiratory irritation.[3][4]
-
Aquatic Toxicity: this compound is very toxic to aquatic life, necessitating stringent environmental controls for disposal.[1]
These hazards underscore that PPE is not merely a recommendation but a critical control measure to prevent chemical exposure and ensure personal safety.
Core PPE Directive: A Task-Based Approach
The selection of PPE must be tailored to the specific procedure being performed. Handling the solid powder, for instance, presents a greater inhalation risk than working with a dilute solution. The following table outlines the minimum required PPE for common laboratory tasks involving this compound.
| Laboratory Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing/Transfer of Solid | Chemical-resistant nitrile gloves | Tightly fitting safety goggles | Full-coverage lab coat | Work within a certified chemical fume hood or wear a NIOSH-approved N95 respirator if a hood is unavailable. |
| Preparing Solutions | Chemical-resistant nitrile gloves | Tightly fitting safety goggles and a face shield | Chemical-resistant apron over a lab coat | Work within a certified chemical fume hood. |
| Running Reactions/Workup | Chemical-resistant nitrile gloves | Tightly fitting safety goggles | Full-coverage lab coat | Work in a well-ventilated area; fume hood preferred.[1][2][5] |
| Cleaning Spills | Heavy-duty chemical-resistant gloves | Safety goggles and a face shield | Impervious disposable gown | A full-face respirator with appropriate cartridges may be required depending on spill size.[1] |
Causality Behind Choices:
-
Nitrile Gloves: Offer robust protection against incidental contact. Always inspect gloves for tears or punctures before use. For prolonged handling or immersion, consult glove manufacturer data.
-
Safety Goggles: Standard safety glasses with side shields are insufficient. Goggles provide a seal around the eyes, which is critical for protecting against the serious eye irritation hazard posed by this compound.[1][4] A face shield should be added when there is a significant splash risk.[6]
-
Fume Hood/Respirator: The primary hazard from the solid form is inhalation of fine particles.[5] Engineering controls, such as a fume hood, are the preferred method for mitigating this risk.[4] When engineering controls are not feasible, a respirator is mandatory.
Procedural Discipline: Donning and Doffing Protocols
The sequence of putting on (donning) and taking off (doffing) PPE is a self-validating system designed to prevent cross-contamination.
Donning PPE Workflow
The process begins with the outermost layer of body protection and moves inward, ending with gloves, the primary point of contact.
Caption: Workflow for correctly donning PPE to minimize exposure risk.
Doffing PPE Workflow
The removal process is reversed to ensure contaminated items are handled correctly, preventing contact with skin or clean clothing.
Caption: Sequential process for safe PPE removal to prevent cross-contamination.
Emergency Response Protocol
In the event of accidental exposure, immediate and correct first aid is critical.
| Exposure Route | Protocol |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[2][4] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3] |
| Inhalation | Move the person to fresh air and keep them at rest in a position comfortable for breathing. If the person feels unwell, call a poison center or doctor.[2][3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water. Immediately call a POISON CENTER or doctor.[2][3][5] |
Always have the Safety Data Sheet (SDS) available to provide to emergency medical personnel.
Decontamination and Disposal Plan
Proper disposal is a legal requirement and an ethical responsibility to protect the environment.
Experimental Protocol: Waste Handling and Disposal
-
Segregation of Waste: All solid waste contaminated with this compound, including used gloves, weigh boats, and paper towels, must be segregated from regular trash. Place these items into a designated, clearly labeled hazardous waste container.[7]
-
Disposal of Unused Product: Unused or waste this compound must be disposed of as hazardous chemical waste. Do not dispose of it down the drain or in the regular trash. Keep the material in its original container if possible and affix a hazardous waste label.[7][8]
-
Decontamination of Glassware:
-
Perform an initial rinse of contaminated glassware with a suitable organic solvent (e.g., acetone or ethanol).
-
Collect this first rinse into a designated hazardous waste container for flammable liquids.[9] This is a critical step as the initial rinse will contain the bulk of the chemical residue.
-
After the initial rinse, wash the glassware with soap and water as usual.
-
-
Contaminated Clothing: Remove contaminated clothing immediately and wash it separately from other laundry. If heavily contaminated, it may need to be disposed of as hazardous waste.
-
Waste Pickup: Store all hazardous waste containers in a designated secondary containment area until they are collected by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[9]
By adhering to these protocols, you contribute to a culture of safety and environmental stewardship, ensuring that your work can proceed with confidence and integrity.
References
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. pppmag.com [pppmag.com]
- 7. benchchem.com [benchchem.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
